Phenol, 4-ethynyl-
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethynylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXJEKPLQLVJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905921 | |
| Record name | 4-Ethynylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2200-91-1, 24979-70-2 | |
| Record name | Phenol, 4-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-ethenyl-, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethynylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethynylphenol: Properties, Synthesis, and Applications
Core Molecular Identity and Structure
4-Ethynylphenol is an aromatic organic compound featuring a hydroxyl group (-OH) and an ethynyl group (-C≡CH) substituted at the para positions (1 and 4) of a benzene ring. This arrangement of functional groups dictates its chemical behavior and utility.
Chemical Structure
The molecule's planar aromatic ring, combined with the linear geometry of the ethynyl group, results in a rigid, well-defined structure.
Caption: 2D structure of 4-Ethynylphenol highlighting the key functional groups.
Key Identifiers
Proper identification is critical for sourcing, regulatory compliance, and data retrieval. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 2200-91-1 | [1][2][3] |
| Molecular Formula | C₈H₆O | [1][2][3] |
| IUPAC Name | 4-ethynylphenol | [2][3] |
| Synonyms | 4-Hydroxyphenylacetylene, p-ethynylphenol | [3][4] |
| InChI | InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H | [2][3] |
| InChIKey | HLXJEKPLQLVJGK-UHFFFAOYSA-N | [1][2][3] |
| Canonical SMILES | C#CC1=CC=C(C=C1)O | [2][3] |
Physicochemical and Spectroscopic Properties
Understanding the physical and spectral characteristics of 4-ethynylphenol is fundamental for its application in experimental design, from selecting appropriate solvents to confirming its identity post-synthesis.
Physical Properties
The compound is typically a clear yellow liquid or a low-melting solid at room temperature.[2][5] Its properties are influenced by hydrogen bonding from the phenolic group and the polarity imparted by the oxygen atom.
| Property | Value | Unit | Source(s) |
| Molecular Weight | 118.13 | g/mol | [2][3] |
| Exact Mass | 118.04186 | Da | [3][4] |
| Density | 1.12 | g/cm³ | [1][2] |
| Boiling Point | 216.2 | °C (at 760 mmHg) | [1][2] |
| Flash Point | 97 | °C | [1][2] |
| Vapor Pressure | 0.0968 | mmHg (at 25°C) | [1][4] |
| pKa | 8.76 ± 0.13 | (Predicted) | [4] |
| LogP | 1.8 | [4] |
Spectroscopic Profile
Spectroscopic data is crucial for structural verification. While a comprehensive dataset would be obtained from direct measurement, typical spectral features can be predicted based on its structure. Public databases like SpectraBase provide reference spectra for related compounds, which can be invaluable for comparison.[6][7]
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the acetylenic proton (a singlet), the phenolic proton (a broad singlet), and the aromatic protons (typically two doublets, characteristic of a 1,4-disubstituted benzene ring).
-
¹³C NMR: The carbon spectrum will show signals for the two sp-hybridized alkyne carbons, the four unique sp²-hybridized aromatic carbons (two substituted, two unsubstituted), and the carbon bearing the hydroxyl group.
-
FT-IR: The infrared spectrum is characterized by key vibrational frequencies: a sharp, weak absorption for the C≡C-H stretch (~3300 cm⁻¹), a strong, broad absorption for the O-H stretch (~3200-3600 cm⁻¹), a C≡C stretch (~2100 cm⁻¹), and various C=C aromatic stretches (~1500-1600 cm⁻¹).
Synthesis and Handling
The synthesis of 4-ethynylphenol requires methods that are compatible with both the phenol and alkyne functional groups. A common and effective laboratory-scale synthesis involves the deprotection of a silyl-protected precursor.
Synthetic Workflow: Desilylation Route
This approach is advantageous because the trimethylsilyl (TMS) group protects the acidic acetylenic proton during preceding synthetic steps (e.g., Sonogashira coupling to form the C-C bond). The final deprotection is typically a high-yield, clean reaction.
Caption: General workflow for the synthesis of 4-ethynylphenol via desilylation.
Experimental Protocol: Synthesis from p-[(trimethylsilyl)ethynyl]-phenol
The following protocol is adapted from established literature procedures.[8]
Materials:
-
p-[(trimethylsilyl)ethynyl]-phenol (1.0 eq)
-
Methanol (MeOH)
-
1N aqueous Potassium Hydroxide (KOH) solution
-
1N aqueous Hydrochloric Acid (HCl) solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Argon gas supply
-
Round-bottom flask and standard glassware
-
Rotary evaporator
Procedure:
-
Dissolve p-[(trimethylsilyl)ethynyl]-phenol in a 1:1 mixture of methanol and 1N aqueous KOH solution in a round-bottom flask.
-
Purge the flask with argon gas to create an inert atmosphere. This is crucial to prevent potential oxidative side reactions.
-
Stir the solution vigorously at room temperature for approximately 45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 1N HCl until the solution is acidic. This step protonates the phenoxide intermediate.
-
Extract the aqueous layer three times with diethyl ether. The organic product will move into the ether phase.
-
Combine the organic phases and wash them sequentially with water and a saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-ethynylphenol as a colorless oil.
Note: The pure product can be unstable and is often used immediately in subsequent reactions.[8]
Safety and Handling
While a specific, comprehensive safety data sheet for 4-ethynylphenol should always be consulted, related compounds like 4-ethylphenol offer guidance.[9][10]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5] May cause skin, eye, and respiratory tract irritation.[9]
-
Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dark place under an inert atmosphere. For long-term stability, storage in a freezer at or below -20°C is recommended.[5]
Chemical Reactivity and Applications
The utility of 4-ethynylphenol stems from the distinct reactivity of its two functional groups, which can be addressed selectively.
Caption: Key reactive sites on the 4-ethynylphenol molecule.
Reactions at the Phenolic Group
The hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This allows for O-alkylation or O-acylation reactions to introduce new functionalities.
Reactions at the Ethynyl Group
The terminal alkyne is the site of greatest synthetic utility.
-
Click Chemistry: The terminal alkyne readily participates in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions. This makes 4-ethynylphenol an excellent building block for introducing a phenolic moiety onto biomolecules or polymers.[11]
-
Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of palladium and copper catalysts to form more complex internal alkynes.
-
Cyclotrimerization: In the presence of specific catalysts, such as a poly(4-vinylpyridine) cobalt(II) complex, 4-ethynylphenol can undergo [2+2+2] cyclotrimerization to form substituted benzene rings.[2]
Applications in Drug Discovery and Development
The structure of 4-ethynylphenol is a privileged scaffold in medicinal chemistry.
-
Kinase and Angiogenesis Inhibitors: Phenolic structures are common in kinase inhibitors. The ethynyl group serves as a versatile handle to build out molecular complexity or to act as a reactive probe. Derivatives of 4-aminophenol have shown promise as inhibitors of protein kinases like AKT and ABL, as well as angiogenesis.[12]
-
Molecular Probes: The alkyne group allows for the straightforward "clicking" of reporter tags (e.g., fluorophores, biotin, or PET imaging agents) onto a phenolic pharmacophore, facilitating studies in chemical biology and drug target identification.[2][11] Natural products remain a vital source of inspiration for new anticancer drugs, and versatile building blocks like 4-ethynylphenol are crucial for synthesizing analogs of these complex molecules.[13]
Applications in Polymer and Materials Science
The rigid, functional nature of 4-ethynylphenol makes it a valuable monomer in materials science.
-
Polymer Synthesis: The ethynyl group can undergo polymerization reactions, such as oxidative coupling, to create conjugated polymers with interesting optical and electronic properties.[2] The synthesis of polymers containing ethynylene units is an active area of research for developing new materials.[14][15]
-
Cross-linking Agent: The bifunctionality of the molecule allows it to be incorporated into a polymer backbone via the phenolic group, with the ethynyl group remaining as a pendant side chain. This alkyne can then be used for post-polymerization modification or for cross-linking the polymer chains upon heating, enhancing thermal stability.
References
-
Chemsrc. 4-Ethynylphenol | CAS#:2200-91-1. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 32758, 4-Ethynylphenol. [Link]
-
LookChem. 4-Ethynylphenol. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Ethylphenol, 97%. [Link]
-
Synerzine. SAFETY DATA SHEET Phenol, 4-ethyl-. [Link]
-
ResearchGate. Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. [Link]
-
PrepChem.com. Synthesis of p-ethynylphenol. [Link]
-
SpectraBase. 4-Ethylphenol. [Link]
-
National Center for Biotechnology Information. Spectral Information in PubChem. [Link]
-
PubMed. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. [Link]
-
MDPI. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. [Link]
-
PubMed. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. [Link]
-
MDPI. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. [Link]
Sources
- 1. 4-Ethynylphenol | CAS#:2200-91-1 | Chemsrc [chemsrc.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-Ethynylphenol | C8H6O | CID 32758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 4-Ethynylphenol | 2200-91-1 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. synerzine.com [synerzine.com]
- 11. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Preliminary Investigation into the Synthesis of 4-Hydroxyphenylacetylene: A Technical Guide for Researchers
Foreword: The Significance of the Ethynyl Phenol Moiety
4-Hydroxyphenylacetylene, also known as 4-ethynylphenol, is a versatile bifunctional molecule that has garnered significant interest across various scientific disciplines. Its unique structure, featuring a reactive terminal alkyne and a nucleophilic phenolic hydroxyl group, makes it a valuable building block in medicinal chemistry, materials science, and polymer chemistry. The rigid, linear nature of the acetylene unit, combined with the electronic properties of the phenol ring, allows for the construction of complex molecular architectures with tailored functions. This guide provides a preliminary investigation into the synthetic strategies for accessing this important compound, with a focus on practical, field-proven methodologies suitable for a research and development setting.
I. Strategic Considerations for the Synthesis of 4-Hydroxyphenylacetylene
The synthesis of 4-hydroxyphenylacetylene presents a key challenge: the presence of two reactive functional groups that can interfere with each other under various reaction conditions. The acidic proton of the phenolic hydroxyl group can react with basic reagents, while the terminal alkyne can undergo self-coupling or other unwanted side reactions. Therefore, a successful synthetic strategy often hinges on the judicious use of protecting groups and the selection of a robust and chemoselective coupling reaction.
This guide will primarily focus on the most widely employed and versatile method for the synthesis of aryl alkynes: the Sonogashira cross-coupling reaction. We will also briefly explore an alternative conceptual approach starting from a readily available precursor.
II. The Sonogashira Coupling Approach: A Powerful C-C Bond Forming Tool
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1][2] It has become a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1]
A. The Core Mechanism: A Tale of Two Catalytic Cycles
The Sonogashira coupling typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]
-
Palladium Cycle : A palladium(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodophenol).[4]
-
Copper Cycle : A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[5] This step increases the nucleophilicity of the alkyne.
-
Transmetalation : The copper acetylide transfers the alkyne group to the palladium complex.[5]
-
Reductive Elimination : The final product, the aryl alkyne, is formed, and the palladium(0) catalyst is regenerated.[3]
Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][6]
B. Protecting Group Strategy: Shielding the Phenolic Hydroxyl
While the Sonogashira reaction is tolerant of many functional groups, the acidic proton of the phenol can interfere with the basic conditions of the reaction.[7] Therefore, it is often advantageous to protect the hydroxyl group prior to the coupling reaction. Common protecting groups for phenols include ethers (e.g., methoxymethyl (MOM), tetrahydropyranyl (THP)) and silyl ethers (e.g., trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS)).[2]
For the synthesis of 4-hydroxyphenylacetylene, a particularly effective strategy involves using a silyl-protected alkyne, such as trimethylsilylacetylene. This approach serves a dual purpose: the TMS group protects the terminal alkyne and enhances its stability, and the phenolic hydroxyl of the starting material can be deprotonated in situ or protected separately.
C. Recommended Protocol: Sonogashira Coupling of 4-Iodophenol with Trimethylsilylacetylene
This protocol outlines a reliable method for the synthesis of 4-((trimethylsilyl)ethynyl)phenol, a direct precursor to 4-hydroxyphenylacetylene.
Materials:
-
4-Iodophenol
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (3.0 eq) via syringe. Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the 4-iodophenol.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-((trimethylsilyl)ethynyl)phenol.
D. Deprotection of the Trimethylsilyl Group
The final step is the removal of the TMS protecting group to yield 4-hydroxyphenylacetylene. This can be achieved under mild basic or fluoride-mediated conditions.[8][9]
Materials:
-
4-((trimethylsilyl)ethynyl)phenol
-
Methanol
-
Potassium carbonate
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 4-((trimethylsilyl)ethynyl)phenol (1.0 eq) in methanol in a round-bottom flask.
-
Base Addition: Add potassium carbonate (1.5 eq) to the solution and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: Remove the methanol under reduced pressure. Add deionized water to the residue and acidify to pH ~4 with 1 M hydrochloric acid.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentration: Filter and concentrate under reduced pressure to yield 4-hydroxyphenylacetylene. The product can be further purified by recrystallization or column chromatography if necessary.
III. Alternative Synthetic Strategies: A Conceptual Overview
While the Sonogashira coupling is a highly effective method, other synthetic routes are also conceivable. One such approach involves the conversion of the acetyl group of 4-hydroxyacetophenone, a readily available and inexpensive starting material.
This strategy would likely involve:
-
Protection of the Phenolic Hydroxyl: To avoid side reactions, the hydroxyl group of 4-hydroxyacetophenone would first need to be protected.
-
Conversion of the Acetyl Group: The acetyl group could be converted to a vinyl halide through a two-step process, for example, by reduction to the corresponding alcohol followed by conversion to the halide.
-
Elimination: A base-mediated elimination of hydrogen halide from the vinyl halide intermediate would then yield the desired alkyne.
While conceptually straightforward, this route may require harsher conditions and could be less efficient than the Sonogashira coupling.
IV. Data Summary and Characterization
The following table summarizes typical data for the synthesis of 4-hydroxyphenylacetylene via the Sonogashira coupling route.
| Parameter | Value | Reference |
| Starting Materials | 4-Iodophenol, Trimethylsilylacetylene | [10] |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | [10][11] |
| Base | Triethylamine | [10] |
| Solvent | Toluene or THF | [10] |
| Reaction Temperature | 25-70 °C | [11] |
| Typical Yield (Coupling) | 85-95% | [10] |
| Deprotection Reagent | K₂CO₃ in Methanol or TBAF | [8][9] |
| Typical Yield (Deprotection) | >90% | [12] |
| Final Product Purity | >95% after chromatography | [13] |
| Appearance | Off-white to pale yellow solid | |
| ¹H NMR (CDCl₃, δ) | ~7.3 (d, 2H), ~6.7 (d, 2H), ~5.0 (s, 1H, OH), ~2.9 (s, 1H, C≡CH) | |
| ¹³C NMR (CDCl₃, δ) | ~155, ~134, ~116, ~115, ~84, ~76 |
V. Safety and Handling
The synthesis of 4-hydroxyphenylacetylene involves the use of potentially hazardous materials. A thorough risk assessment should be conducted before commencing any experimental work.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Copper(I) Iodide: Copper salts are harmful if ingested. Avoid inhalation of dust.
-
Organometallic Reagents: While not explicitly used in the recommended protocol, alternative syntheses may involve organolithium or Grignard reagents, which are pyrophoric and react violently with water.[14][15][16] Strict anhydrous and inert atmosphere techniques are required when handling these reagents.[17][18]
-
Solvents: Toluene, ethyl acetate, hexane, and diethyl ether are flammable. Work should be conducted away from ignition sources.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
VI. Conclusion
The Sonogashira cross-coupling reaction provides a robust and efficient pathway for the synthesis of 4-hydroxyphenylacetylene. The use of a silyl-protected alkyne followed by a mild deprotection step offers a reliable and high-yielding route to this valuable bifunctional molecule. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis and further exploration of 4-hydroxyphenylacetylene and its derivatives.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]
-
YouTube. (2016, August 10). Sonogashira Coupling Reaction Mechanism. [Link]
-
National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). [Link]
-
ACS Publications. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. [Link]
-
ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
-
White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
-
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Trimethylsilyl group. [Link]
-
Reddit. (2025, February 1). Sonogashira coupling in presence of hydroxyl groups. [Link]
-
ResearchGate. (n.d.). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. [Link]
-
ResearchGate. (2025, August 7). Convenient Syntheses of M - and p -Ethynylphenols. [Link]
-
University of California, Riverside. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
-
Master Organic Chemistry. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). [Link]
-
ResearchGate. (2025, August 6). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. [Link]
-
Sci-Hub. (n.d.). Purification and characterization of the 4-hydroxyphenylacetic acid-3-hydroxylase from Pseudomonas putida U. [Link]
-
OSTI.GOV. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. [Link]
- Google Patents. (n.d.). CA1298316C - Process for producing 4-hydroxyacetophenone.
-
Scribd. (n.d.). 4 Hydroxy Acetophenone. [Link]
-
Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
-
Organic Syntheses. (n.d.). trimethylsilylacetylene. [Link]
-
ResearchGate. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxyacetophenone. [Link]
-
SemOpenAlex. (2008). Poly(phenylacetylene)s Carrying Siloxy, Carbonate, and Hydroxy Groups: Synthesis and Properties. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Google Patents. (n.d.). EP0167286A1 - Process for producing 4-hydroxyacetophenone.
-
ResearchGate. (n.d.). Purification and characterization of the 4‐hydroxyphenylacetic acid‐3‐hydroxylase from Pseudomonas putida U. [Link]
- Google Patents. (n.d.). JP2012180326A - METHOD FOR PRODUCING p-IODOPHENOL.
- Google Patents. (n.d.). CN112159424A - Synthesis process of trimethylsilylacetylene.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts [academia.edu]
- 13. 4-[2-(Trimethylsilyl)ethynyl]-phenol 95% | CAS: 88075-18-7 | AChemBlock [achemblock.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. artscimedia.case.edu [artscimedia.case.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. ehs.ucr.edu [ehs.ucr.edu]
A Technical Guide to 4-Ethynylphenol (CAS 2200-91-1): Synthesis, Reactivity, and Applications in Bioconjugation and Drug Discovery
This guide provides an in-depth exploration of 4-ethynylphenol (CAS 2200-91-1), a versatile bifunctional molecule that has garnered significant interest in chemical biology, drug discovery, and materials science. By possessing both a reactive terminal alkyne and a nucleophilic phenol group on a stable aromatic scaffold, this compound serves as a powerful building block and molecular probe. We will delve into its fundamental properties, synthesis, key chemical transformations, and provide a detailed protocol for its cornerstone application in bioconjugation via click chemistry.
Compound Profile: Physicochemical and Structural Data
4-Ethynylphenol, also known as 4-hydroxyphenylacetylene, is a small organic molecule whose utility is derived from its distinct functional groups. The terminal alkyne is a premier functional group for modern covalent ligation chemistries, while the phenol moiety offers a handle for further derivatization or can act as a bioisostere for tyrosine residues in peptides and proteins.
| Property | Value | Source(s) |
| CAS Number | 2200-91-1 | [1][2] |
| Molecular Formula | C₈H₆O | [1][] |
| Molecular Weight | 118.13 g/mol | [1][2] |
| IUPAC Name | 4-ethynylphenol | [1][] |
| Synonyms | 4-Hydroxyphenylacetylene, p-ethynylphenol | [1][][4] |
| Appearance | Clear yellow liquid / Colourless oil | [1][4] |
| Boiling Point | 216.2 °C at 760 mmHg | [1][2] |
| Density | 1.12 g/cm³ | [1][2] |
| Flash Point | 97 °C | [1][2] |
| InChI Key | HLXJEKPLQLVJGK-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C#CC1=CC=C(C=C1)O | [1][] |
| Storage Conditions | Store in freezer, under -20°C, inert atmosphere | [5] |
Synthesis and Chemical Reactivity
The synthesis and subsequent reactions of 4-ethynylphenol are central to its application. The molecule is noted to be unstable in its pure form, often decomposing rapidly, which necessitates careful handling or immediate use in subsequent reactions.[4]
Recommended Synthetic Protocol: Desilylation of a Protected Precursor
A common and effective method for preparing 4-ethynylphenol involves the deprotection of a more stable, silyl-protected precursor. This strategy avoids handling the potentially unstable pure product for extended periods. The following protocol is adapted from established procedures.[4]
Step 1: Silyl Group Removal
-
Dissolve the starting material, p-[(trimethylsilyl)ethynyl]-phenol, in a 1:1 mixture of methanol and 1N aqueous potassium hydroxide (KOH) solution under an inert argon atmosphere.
-
Stir the solution at room temperature for approximately 45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidify the aqueous residue with 1N hydrochloric acid (HCl) to protonate the phenoxide.
-
Extract the product into a suitable organic solvent, such as diethyl ether (3x volumes).
-
Combine the organic phases and wash sequentially with water (2x) and saturated sodium chloride solution (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield 4-ethynylphenol as a colorless oil.[4]
Causality Note: The use of a trimethylsilyl (TMS) protecting group for the terminal alkyne is a standard strategy to prevent unwanted side reactions, such as Glaser coupling, during preceding synthetic steps. The fluoride-free desilylation with a mild base like KOH is efficient and avoids harsh conditions that could degrade the phenol ring.
Key Reaction Modalities
4-Ethynylphenol's structure features three centers of reactivity: the terminal alkyne, the phenolic hydroxyl group, and the electron-rich aromatic ring.
-
Terminal Alkyne Reactions: This is the most exploited functionality. It readily undergoes Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier "click" reaction, to form stable 1,2,3-triazoles.[6][7] It can also participate in Sonogashira couplings, thiol-yne reactions, and cyclotrimerization.[1][8]
-
Phenolic Hydroxyl Reactions: The acidic proton of the phenol can be deprotonated to form a phenoxide, a potent nucleophile. This allows for O-alkylation or esterification, enabling the attachment of other molecular entities.
-
Aromatic Ring Reactions: The hydroxyl group is an activating ortho-, para-director, making the aromatic ring susceptible to electrophilic aromatic substitution, such as Mannich reactions.[1]
Core Application: Bioconjugation via Click Chemistry
The ability to link molecules together with high efficiency and specificity in complex biological environments is a cornerstone of modern drug development and chemical biology.[9][10] The CuAAC reaction is exceptionally suited for this purpose, and 4-ethynylphenol provides the requisite alkyne handle.[11][12]
Principle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduced by K. Barry Sharpless, CuAAC is a highly reliable reaction that joins a terminal alkyne (like that in 4-ethynylphenol) with an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole linkage.[6][13] The reaction is catalyzed by a Cu(I) species, often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7][13] Its high yield, tolerance of a wide range of functional groups, and benign aqueous reaction conditions make it ideal for modifying sensitive biomolecules like proteins, peptides, and nucleic acids.[13]
Workflow for Protein Labeling with 4-Ethynylphenol
The general workflow involves two stages: introducing an azide handle into the target biomolecule and then "clicking" it with 4-ethynylphenol.
Caption: Workflow for bioconjugation using 4-ethynylphenol.
Detailed Experimental Protocol: Labeling of an Azide-Modified Peptide
This protocol describes a general procedure for conjugating 4-ethynylphenol to a peptide that has been previously functionalized with an azide group (e.g., via incorporation of an azido-amino acid or post-translational modification).
Materials:
-
Azide-modified peptide
-
4-Ethynylphenol (CAS 2200-91-1)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of 4-ethynylphenol in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (must be made fresh).
-
Prepare a 50 mM stock solution of THPTA ligand in deionized water.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, dissolve the azide-modified peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Add the THPTA ligand to the peptide solution to a final concentration of 1 mM. THPTA is a stabilizing ligand that protects the biomolecule from copper-induced damage and enhances reaction efficiency.
-
Add the 4-ethynylphenol stock solution to achieve a 10- to 20-fold molar excess over the peptide.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
-
Initiation and Incubation:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (12-24 hours).
-
-
Purification:
-
Upon completion, purify the 4-ethynylphenol-conjugated peptide from excess reagents and catalyst using an appropriate method, such as SEC (e.g., a PD-10 desalting column) or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation using analytical techniques such as Mass Spectrometry (MALDI-TOF or ESI-MS), which will show a mass shift corresponding to the addition of the 4-ethynylphenol moiety (118.04 Da).
-
Broader Applications in Research and Development
While bioconjugation is a primary application, the utility of 4-ethynylphenol extends to other areas critical for drug discovery and materials science.
-
Building Block for Medicinal Chemistry: The structure can be incorporated into larger molecules to synthesize novel therapeutics. For example, phenol derivatives are known to act as protein kinase and angiogenesis inhibitors, and 4-ethynylphenol provides a reactive handle to build libraries of such compounds for screening.[14][15]
-
Fluorogenic and Chromogenic Probes: It is reported to be used as a probe for bacterial enzymes, where enzymatic activity may alter the molecule's electronic structure, leading to a change in fluorescence or color.[1]
-
Monomer in Materials Science: The alkyne functionality allows for its use in polymerization reactions, such as cyclotrimerization, to create novel polymers and functional materials with tailored properties.[1]
Analytical Characterization
Confirming the identity and purity of 4-ethynylphenol is crucial. The following spectroscopic signatures are characteristic of its structure.
| Technique | Expected Signature |
| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the range of δ 6.7-7.5 ppm. - Phenolic proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent (typically δ 5-9 ppm). - Acetylenic proton (≡C-H): A sharp singlet around δ 3.0-3.5 ppm. |
| ¹³C NMR | - Aromatic carbons: Four signals expected in the aromatic region (δ 115-160 ppm). The carbon bearing the OH group will be the most downfield. - Acetylenic carbons: Two signals around δ 75-85 ppm. |
| FT-IR | - O-H stretch (phenol): A broad absorption band around 3200-3600 cm⁻¹. - C-H stretch (alkyne): A sharp, characteristic absorption band around 3300 cm⁻¹. - C≡C stretch (alkyne): A weak absorption band around 2100-2150 cm⁻¹. - C=C stretch (aromatic): Absorptions in the 1500-1600 cm⁻¹ region. |
Safety, Handling, and Storage
As a reactive chemical, proper handling of 4-ethynylphenol is essential for laboratory safety.
-
Hazard Identification: It is classified as harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332). It may cause irritation to the skin, eyes, and respiratory tract.[16]
-
GHS Pictogram: GHS07 (Exclamation mark).
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coat.[16] Use in a well-ventilated area or a chemical fume hood.[16]
-
Storage: Due to its instability, 4-ethynylphenol should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) and kept in a freezer at or below -20°C.[5] It should be kept in a dark place to prevent light-induced degradation.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
-
Chemsrc. (2025). 4-Ethynylphenol CAS#:2200-91-1. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethylphenol, 97%. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 4-Ethylphenol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of p-ethynylphenol. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Ethylphenol. Retrieved from [Link]
-
ChemBK. (2024). 4-ETHYNYL-PHENOL. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-[2-(4-Methoxyphenyl)ethynyl]phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioconjugation Protocols: Strategies and Methods. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization. Retrieved from [Link]
-
MDHV. (n.d.). Click Chemistry: Synthesis of a Triazole. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethynylphenol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Retrieved from [Link]
-
PubMed. (2013). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Retrieved from [Link]
-
YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]
-
SpringerLink. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
-
PubMed. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 4-Ethynylphenol | CAS#:2200-91-1 | Chemsrc [chemsrc.com]
- 4. prepchem.com [prepchem.com]
- 5. 2200-91-1|4-Ethynylphenol|BLD Pharm [bldpharm.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. lumiprobe.com [lumiprobe.com]
- 13. mdhv.ca [mdhv.ca]
- 14. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 15. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comprehensive Technical Guide to the Reactivity of the Ethynyl Group in 4-Ethynylphenol for Advanced Research and Development
Abstract
This technical guide provides an in-depth exploration of the chemical reactivity of the ethynyl group in the bifunctional molecule, 4-ethynylphenol (also known as 4-hydroxyphenylacetylene). This document is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage the unique properties of this versatile building block. We will delve into the core principles governing its reactivity, offering not just procedural outlines but also the causal logic behind experimental designs. This guide will cover key transformations including palladium-catalyzed cross-coupling reactions, copper-catalyzed cycloadditions, metal-catalyzed cyclotrimerization, and polymerization, as well as reactions of the phenolic hydroxyl group. Each section is supported by detailed protocols, mechanistic insights, and quantitative data to ensure scientific integrity and practical applicability.
Introduction: The Unique Chemical Profile of 4-Ethynylphenol
4-Ethynylphenol is an aromatic compound featuring two highly reactive functional groups: a terminal alkyne (ethynyl group) and a phenolic hydroxyl group.[1] This unique combination makes it a valuable synthon in a multitude of applications, from the synthesis of complex organic molecules and pharmaceuticals to the development of novel polymers and functional materials.
The reactivity of the ethynyl group is governed by the sp-hybridized carbons of the triple bond and the acidity of the terminal proton. The electron-donating nature of the hydroxyl group in the para position influences the electronic properties of the entire molecule, subtly modulating the reactivity of the ethynyl moiety. Understanding this interplay is crucial for designing and executing successful synthetic strategies.
This guide will systematically dissect the reactivity of the ethynyl group, providing a foundational understanding for its strategic deployment in complex synthetic endeavors.
Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is particularly valuable for constructing complex molecular architectures. For 4-ethynylphenol, this reaction allows for the extension of the ethynyl group, linking it to various aromatic or vinylic systems.
Mechanistic Principles
The catalytic cycle of the Sonogashira reaction typically involves both palladium and copper(I) catalysts. The proposed mechanism involves two interconnected cycles:
-
Palladium Cycle: Oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
-
Copper Cycle: The copper(I) catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.
Copper-Free Sonogashira Variations: Concerns over the use of copper, which can sometimes lead to alkyne homocoupling (Glaser coupling), have led to the development of copper-free Sonogashira protocols. These reactions typically require a suitable base and phosphine ligands to facilitate the direct reaction of the palladium acetylide.
Experimental Workflow: Sonogashira Coupling
Below is a representative workflow for the Sonogashira coupling of an aryl halide with an alkyne, which can be adapted for 4-ethynylphenol.
Caption: Generalized workflow for a Sonogashira coupling reaction.
Detailed Protocol: Sonogashira Coupling of 4-Iodobenzonitrile with Phenylacetylene (Model for 4-Ethynylphenol)
This protocol, adapted from a high-yield synthesis, illustrates the key steps and stoichiometry that can be applied to reactions with 4-ethynylphenol.
Materials:
-
4-Iodobenzonitrile
-
Phenylacetylene (as a model for 4-ethynylphenol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) as solvent and base
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add 4-iodobenzonitrile (1.0 mmol), triethylamine (5 mL), triphenylphosphine (0.02 mmol), and copper(I) iodide (0.01 mmol).
-
Add phenylacetylene (1.2 mmol) to the mixture via syringe.
-
Finally, add the palladium catalyst (0.01 mmol).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Quantitative Data for Sonogashira Couplings
The following table summarizes representative yields for Sonogashira coupling reactions with various aryl halides and phenylacetylene, providing an expectation for reactivity with 4-ethynylphenol. High yields are generally achievable, particularly with aryl iodides and activated aryl bromides.
| Aryl Halide | Catalyst System | Solvent/Base | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(0.1%)/CuI/PPh₃ | Et₃N | 50 | 3 | 97 |
| 4-Iodobenzonitrile | Pd(0.1%)/CuI/PPh₃ | Et₃N | 50 | 3 | 96 |
| 4-Bromoacetophenone | Pd(0.1%)/CuI/PPh₃ | NMP/Et₃N | 90 | 6 | 98 |
| 4-Bromonitrobenzene | Pd(0.01%)/CuI/PPh₃ | NMP/Et₃N | 90 | 6 | 99 |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," a class of reactions known for their high efficiency, reliability, and specificity.[4] This reaction allows for the facile formation of a stable 1,2,3-triazole linkage between an alkyne and an azide, making it a powerful tool for bioconjugation, drug discovery, and materials science. The ethynyl group of 4-ethynylphenol is an excellent substrate for this transformation.
Mechanistic Principles
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The key steps are:
-
Formation of a copper(I) acetylide from 4-ethynylphenol and a Cu(I) source.
-
Coordination of the azide to the copper acetylide.
-
Cycloaddition to form a six-membered copper-containing intermediate.
-
Rearomatization and protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.
This mechanism ensures the exclusive formation of the 1,4-regioisomer.
Experimental Workflow: CuAAC Reaction
The following diagram illustrates a typical workflow for a CuAAC reaction.
Caption: Generalized workflow for a CuAAC "click" reaction.
Detailed Protocol: CuAAC of Phenylacetylene with Benzyl Azide (Model for 4-Ethynylphenol)
This protocol for a model reaction can be readily adapted for 4-ethynylphenol.[5]
Materials:
-
Phenylacetylene (as a model for 4-ethynylphenol)
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and t-butanol, or DMF)
Procedure:
-
In a vial, dissolve phenylacetylene (1.0 mmol) and benzyl azide (1.0 mmol) in the chosen solvent system (e.g., 5 mL of 1:1 water:t-butanol).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol in 1 mL of water).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol in 0.5 mL of water).
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product, which is often pure enough for many applications. If necessary, further purification can be achieved by recrystallization or column chromatography.
Quantitative Data for CuAAC Reactions
The CuAAC reaction is known for its high yields across a broad range of substrates. The reaction of benzyl azide and phenylacetylene is a standard for demonstrating the efficiency of this transformation.
| Alkyne | Azide | Catalyst System | Solvent | Time | Yield (%) |
| Phenylacetylene | Benzyl Azide | CuSO₄/NaAsc | H₂O/t-BuOH | 1-4 h | >95 |
| Phenylacetylene | Benzyl Azide | CuI | Cyrene™ | 12 h | 88 |
| Phenylacetylene | Benzyl Azide | PEG-tris-trz-CuI | H₂O | 20 h | 97 |
Other Important Reactions of the Ethynyl Group
Beyond Sonogashira coupling and click chemistry, the ethynyl group of 4-ethynylphenol can participate in several other valuable transformations.
Cyclotrimerization
In the presence of suitable transition metal catalysts (e.g., those based on rhodium, cobalt, or nickel), terminal alkynes can undergo a [2+2+2] cyclotrimerization to form substituted benzene rings. The cyclotrimerization of 4-ethynylphenol can lead to the formation of 1,2,4- or 1,3,5-trisubstituted benzene derivatives, depending on the catalyst and reaction conditions. This reaction is a powerful tool for the synthesis of highly substituted aromatic compounds and the core structures of dendrimers and star-shaped molecules.
Polymerization
The ethynyl group of 4-ethynylphenol can be polymerized through various mechanisms, including those mediated by Ziegler-Natta catalysts or anionic initiators.[6] The resulting poly(4-ethynylphenol) is a conjugated polymer with interesting electronic and optical properties. The phenolic hydroxyl group provides a handle for post-polymerization modification, allowing for the tuning of the polymer's properties. Anionic polymerization of ethynyl-containing monomers can, under controlled conditions, lead to polymers with well-defined molecular weights and narrow distributions.[1][7][8]
Reactivity of the Phenolic Hydroxyl Group
While the focus of this guide is the ethynyl group, the phenolic hydroxyl group also offers a rich chemistry that can be exploited in concert with or independently of the alkyne.
Williamson Ether Synthesis
The acidic proton of the phenolic hydroxyl group can be readily removed by a base (e.g., NaH, K₂CO₃) to form a phenoxide. This nucleophilic phenoxide can then react with an alkyl halide in a Williamson ether synthesis to form an ether linkage.[3][9][10] This reaction is an excellent method for protecting the hydroxyl group or for introducing new functionality.
Fischer Esterification
Under acidic conditions, the phenolic hydroxyl group can react with a carboxylic acid in a Fischer esterification to form an ester.[11][12][13] This reversible reaction is typically driven to completion by removing the water formed as a byproduct or by using an excess of one of the reactants. Esterification is another common strategy for protecting the hydroxyl group or for modifying the properties of the molecule.
Conclusion
4-Ethynylphenol is a highly versatile and valuable building block in modern organic synthesis. Its bifunctional nature, with a reactive terminal alkyne and a modifiable phenolic hydroxyl group, opens up a vast chemical space for the creation of complex molecules, functional polymers, and advanced materials. A thorough understanding of the reactivity of both the ethynyl and hydroxyl groups, as detailed in this guide, is essential for harnessing the full synthetic potential of this important compound. The protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers and developers in their pursuit of innovative chemical solutions.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 21, 2026, from [Link]
-
Chemsrc. (2025, August 25). 4-Ethynylphenol | CAS#:2200-91-1. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32758, 4-Ethynylphenol. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). EP0037353A1 - Process for the etherification of phenols.
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved January 21, 2026, from [Link]
-
YouTube. (2021, April 5). Ziegler-Natta Polymerization of Ethylene. Retrieved January 21, 2026, from [Link]
-
PubMed. (2018, April 20). Rhodium-Catalyzed [4 + 1] Cyclization via C-H Activation for the Synthesis of Divergent Heterocycles Bearing a Quaternary Carbon. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). US5808130A - Esterification of phenols.
-
ResearchGate. (n.d.). Synthesis of Four New Ester Compounds from 4-Ethyloctanoic Acid. Retrieved January 21, 2026, from [Link]
-
YouTube. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. Retrieved January 21, 2026, from [Link]
-
Wikibooks. (2023, May 3). Advanced Inorganic Chemistry/Ziegler-Natta polymerization (4.10). Retrieved January 21, 2026, from [Link]
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society reviews, 39(4), 1302–1315.
- National Center for Biotechnology Information. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
-
MDPI. (n.d.). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Retrieved January 21, 2026, from [Link]
-
YouTube. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. Retrieved January 21, 2026, from [Link]
-
Ester Synthesis Lab (Student Handout). (n.d.). Retrieved January 21, 2026, from [Link]
-
Organic Syntheses. (n.d.). hydrogenolysis of phenolic ethers: biphenyl. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Ziegler–Natta catalyst. Retrieved January 21, 2026, from [Link]
- National Center for Biotechnology Information. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(4), 3273-3288.
-
ResearchGate. (2022, March 10). Synthesis of novel Ziegler Natta catalyst in the presence of internal promoter and electron donors for ethylene and ethylene/ 1-hexene polymerization. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved January 21, 2026, from [Link]
-
YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved January 21, 2026, from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Recyclable rhodium-catalyzed C–H activation/[4 + 2] annulation with unconventional regioselectivity at ambient temperature: experimental development and mechanistic insight. Retrieved January 21, 2026, from [Link]
-
Wikibooks. (2023, May 3). Advanced Inorganic Chemistry/Ziegler-Natta polymerization (4.10). Retrieved January 21, 2026, from [Link]
-
Glen Research. (n.d.). New Products – Click Chemistry Update. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reactions of aryl halides with phenylacetylene. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Sonogashira coupling of aryl halides with phenylacetylene in the presence nano tetraimine Pd(0) complex a. Retrieved January 21, 2026, from [Link]
Sources
- 1. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-Catalyzed (4+1) Cycloaddition between Benzocyclobutenones and Styrene-Type Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. acs.figshare.com [acs.figshare.com]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. francis-press.com [francis-press.com]
- 11. athabascau.ca [athabascau.ca]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. youtube.com [youtube.com]
A Comprehensive Spectroscopic Guide to 4-Ethynylphenol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 4-ethynylphenol (CAS No. 2200-91-1), a critical building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document integrates Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data with field-proven experimental protocols and expert interpretation. Our approach emphasizes the causal logic behind experimental choices, ensuring data integrity and empowering users to confidently identify and characterize this versatile compound.
Introduction: The Significance of 4-Ethynylphenol
4-Ethynylphenol, also known as 4-hydroxyphenylacetylene, is a bifunctional organic molecule featuring both a phenol and a terminal alkyne group. This unique architecture makes it an invaluable synthon for creating complex molecular architectures via reactions such as Sonogashira coupling and azide-alkyne "click" chemistry. Its rigid, linear acetylene linker and the hydrogen-bonding capabilities of the phenolic hydroxyl group are leveraged in the development of novel polymers, active pharmaceutical ingredients (APIs), and molecular probes.
Accurate structural confirmation and purity assessment are paramount. This guide provides the foundational spectroscopic data—¹H NMR, ¹³C NMR, IR, and MS—to serve as an authoritative reference for its characterization.
Molecular Structure and Properties
A clear understanding of the molecule's structure is essential for interpreting its spectral data. The atoms are numbered for unambiguous assignment in the subsequent NMR analysis.
Caption: Structure of 4-Ethynylphenol with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.
-
Sample Preparation: Accurately weigh 5-10 mg of 4-ethynylphenol and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Scientist's Note: DMSO-d₆ is the solvent of choice for phenols. Unlike CDCl₃, it is a hydrogen bond acceptor, which slows the chemical exchange of the acidic phenolic proton. This allows the -OH proton to be observed as a distinct, sharp signal rather than a broad, rolling baseline peak.[2]
-
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[3]
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
D₂O Shake (Optional but Recommended): To unequivocally confirm the -OH peak, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The phenolic -OH proton will exchange with deuterium, causing its corresponding signal to disappear.[4]
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-O | ~9.8 | Singlet, broad | - | 1H | Phenolic OH |
| H-2, H-6 | ~7.3 | Doublet | ~8.5 | 2H | Aromatic protons ortho to ethynyl group |
| H-3, H-5 | ~6.7 | Doublet | ~8.5 | 2H | Aromatic protons ortho to hydroxyl group |
| H-8 | ~4.0 | Singlet | - | 1H | Acetylenic C-H |
-
Phenolic Proton (H-O): The downfield shift (~9.8 ppm) is characteristic of an acidic phenolic proton in DMSO-d₆. Its singlet nature confirms it has no adjacent protons.
-
Aromatic Protons (H-2, H-6, H-3, H-5): The molecule's para-substitution pattern results in a classic AA'BB' system, which simplifies to two distinct doublets at this resolution. The protons at positions 2 and 6 are deshielded by the electron-withdrawing effect of the alkyne, hence their downfield shift (~7.3 ppm) compared to the protons at positions 3 and 5, which are shielded by the electron-donating hydroxyl group (~6.7 ppm). The coupling constant of ~8.5 Hz is typical for ortho-coupling in a benzene ring.[5]
-
Acetylenic Proton (H-8): The signal around 4.0 ppm is characteristic of a terminal alkyne proton. The electronegativity of the sp-hybridized carbon shifts it downfield from typical aliphatic protons. It appears as a singlet as there are no protons within a three-bond coupling distance.
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire a proton-decoupled spectrum on a 100 MHz (or higher) spectrometer. This standard technique results in each unique carbon appearing as a singlet, simplifying the spectrum.[6] A larger number of scans is required compared to ¹H NMR.
| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~158 | Aromatic C-OH |
| C-2, C-6 | ~134 | Aromatic C-H |
| C-3, C-5 | ~116 | Aromatic C-H |
| C-4 | ~114 | Aromatic C-C≡ |
| C-7 | ~84 | Alkyne C (quaternary) |
| C-8 | ~80 | Alkyne C-H |
-
Aromatic Carbons: The carbon attached to the highly electronegative oxygen (C-1) is the most downfield in the aromatic region (~158 ppm). The other quaternary carbon (C-4) is significantly upfield (~114 ppm). The protonated aromatic carbons (C-2, C-6 and C-3, C-5) appear between these values, with their shifts influenced by the respective substituents.[7][8]
-
Alkyne Carbons: The sp-hybridized carbons of the alkyne group (C-7, C-8) have characteristic shifts in the ~80-85 ppm range, which is downfield from aliphatic carbons but upfield from aromatic/alkene carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Sample Preparation: Grind 1-2 mg of 4-ethynylphenol with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Scientist's Note: KBr is used as it is transparent in the typical mid-IR range (4000-400 cm⁻¹). The sample must be thoroughly ground and dry; moisture will show a broad O-H band that can obscure the sample's signals, and large crystals will cause light scattering (the Christiansen effect), leading to distorted peak shapes.[9][10]
-
-
Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
-
Data Acquisition: Obtain a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum.
| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3350 | Strong, Broad | O-H stretch | Phenolic -OH (H-bonded) |
| ~3290 | Strong, Sharp | ≡C-H stretch | Terminal Alkyne |
| ~2110 | Medium, Sharp | C≡C stretch | Alkyne |
| ~1605, 1510 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-O stretch | Phenolic C-O |
| ~830 | Strong | C-H out-of-plane bend | 1,4-disubstituted (para) aromatic |
The IR spectrum of 4-ethynylphenol provides clear evidence for all key functional groups.[11]
-
The very broad, strong absorption around 3350 cm⁻¹ is definitive for a hydrogen-bonded hydroxyl group.
-
The strong, sharp peak at ~3290 cm⁻¹ is a highly characteristic absorption for the C-H bond of a terminal alkyne.
-
The C≡C triple bond stretch appears as a sharp, medium intensity peak at ~2110 cm⁻¹. This absorption is often weak in symmetrical internal alkynes but is clearly visible here.
-
Aromatic C=C stretching vibrations are confirmed by the peaks at ~1605 and 1510 cm⁻¹.
-
The strong band at ~1250 cm⁻¹ is characteristic of the C-O stretching of a phenol.
-
The strong absorption at ~830 cm⁻¹ is indicative of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring, confirming the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet, where it is vaporized under high vacuum.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M•⁺).[12]
-
Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
| m/z | Proposed Fragment | Formula | Notes |
| 118 | [C₈H₆O]•⁺ | Molecular Ion (M•⁺) | Confirms the molecular weight. |
| 117 | [C₈H₅O]⁺ | [M-H]⁺ | Loss of the acetylenic H radical. |
| 90 | [C₇H₆]•⁺ | [M-CO]•⁺ | Loss of carbon monoxide, characteristic of phenols. |
| 89 | [C₇H₅]⁺ | [M-CHO]⁺ | Loss of a formyl radical, also common for phenols. |
| 63 | [C₅H₃]⁺ | Further fragmentation of the aromatic ring. |
The high-energy molecular ion (m/z 118) undergoes characteristic fragmentation to produce more stable daughter ions. The primary fragmentation pathways for 4-ethynylphenol involve the loss of small, stable neutral molecules or radicals from the phenolic portion of the molecule.[15][16]
Caption: Key fragmentation pathways for 4-ethynylphenol in EI-MS.
Integrated Data Analysis and Structural Confirmation
The convergence of data from NMR, IR, and MS provides an unequivocal confirmation of the structure and identity of 4-ethynylphenol.
-
MS establishes the correct molecular mass of 118.
-
IR confirms the presence of all key functional groups: a phenol (-OH), a terminal alkyne (-C≡C-H), and a para-substituted aromatic ring.
-
¹³C NMR shows the eight expected unique carbon signals, correctly assigned to aromatic, alkynyl, and phenol environments.
-
¹H NMR confirms the substitution pattern on the aromatic ring and the presence and connectivity of the phenolic and acetylenic protons, providing the final, unambiguous piece of the structural puzzle.
Together, these techniques form a self-validating system for the comprehensive characterization of 4-ethynylphenol.
Safety and Handling
4-Ethynylphenol should be handled with appropriate care in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
References
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
Gerothanassis, I. P., & Exarchou, V. (2012). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health. Retrieved from [Link]
-
Drawell Scientific. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Retrieved from [Link]
-
Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]
-
Zen, I., et al. (2020). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2018). NMR and IR Spectroscopy of Phenols. Retrieved from [Link]
-
Zen, I., et al. (2021). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. ResearchGate. Retrieved from [Link]
-
University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
Simon Fraser University Library. (n.d.). Spectral Database for Organic Compounds SDBS. Retrieved from [Link]
-
re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]
-
Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved from [Link]
-
AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum and fragmentation scheme of 4‑ethylphenol, derivatised with BSTFA. Retrieved from [Link]
-
University of Calgary. (n.d.). IR handout. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32758, 4-Ethynylphenol. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306). Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Phenol, 4-ethyl-. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). IR Chart. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Ethylphenol - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of phenol. Retrieved from [Link]
Sources
- 1. 4-Ethynylphenol | C8H6O | CID 32758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. compoundchem.com [compoundchem.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. jascoinc.com [jascoinc.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 13. pubs.aip.org [pubs.aip.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Solubility and stability of 4-hydroxyphenylacetylene
An In-Depth Technical Guide to the Solubility and Stability of 4-Hydroxyphenylacetylene
Introduction
4-Hydroxyphenylacetylene, also known as 4-ethynylphenol, is an organic compound featuring a bifunctional structure with both a phenolic hydroxyl group and a terminal acetylene group.[1] This unique combination of a polar, acidic functional group and a reactive, rigid alkyne moiety makes it a valuable building block in medicinal chemistry, polymer science, and materials research. Understanding its fundamental physicochemical properties—namely solubility and stability—is paramount for its effective application, from designing reaction conditions and purification protocols to developing stable formulations and predicting its environmental fate.
This technical guide provides a comprehensive analysis of the solubility and stability profiles of 4-hydroxyphenylacetylene. Moving beyond a simple data sheet, this document elucidates the chemical principles governing these properties, offers detailed, field-proven experimental protocols for their evaluation, and discusses potential degradation pathways. The insights herein are curated for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile molecule.
Physicochemical Profile
A foundational understanding begins with the molecule's basic properties, which dictate its behavior in various chemical environments.
| Property | Value | Source |
| Chemical Formula | C₈H₆O | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| Synonyms | 4-Ethynylphenol, p-Ethynylphenol | [1][2] |
| Appearance | (Expected) Off-white to yellow or brown solid | General knowledge of phenols |
| Acidity (pKa) | ~9-10 (Estimated, typical for phenols) | [3] |
Solubility Profile
The solubility of 4-hydroxyphenylacetylene is a direct consequence of its molecular structure: a polar, hydrogen-bond-donating phenol group and a moderately nonpolar phenylacetylene backbone. This duality results in a nuanced solubility profile, governed by the principle of "like dissolves like."[4]
Theoretical Considerations
-
Polarity and Hydrogen Bonding: The hydroxyl (-OH) group can participate in hydrogen bonding, suggesting solubility in polar protic solvents like alcohols. Its overall polarity, however, is balanced by the larger, nonpolar aromatic ring and alkyne group.
-
Acid-Base Chemistry: As a weak acid, the phenol group will deprotonate in the presence of a sufficiently strong base to form the highly polar phenoxide ion.[3] This transformation dramatically increases its solubility in aqueous basic solutions. Differentiating its solubility in a weak base (sodium bicarbonate) versus a strong base (sodium hydroxide) can confirm its classification as a weak acid.[5]
Qualitative Solubility Predictions
The following table summarizes the expected solubility of 4-hydroxyphenylacetylene in common laboratory solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble / Insoluble | The nonpolar phenylacetylene portion dominates over the single polar -OH group. |
| Methanol, Ethanol | Soluble | The alcohol can hydrogen bond with the phenol and solvate the nonpolar backbone.[6] | |
| Polar Aprotic | Acetone, Acetonitrile, THF, DMSO | Soluble | These solvents can accept hydrogen bonds and have sufficient polarity to dissolve the molecule.[7] |
| Nonpolar | Toluene, Hexane | Slightly Soluble to Insoluble | The molecule's polarity from the -OH group limits its solubility in highly nonpolar media. |
| Aqueous Acid | 5% HCl | Insoluble | The compound lacks a basic functional group to protonate and form a soluble salt.[5] |
| Aqueous Base | 5% NaHCO₃ | Insoluble / Sparingly Soluble | Sodium bicarbonate is generally not a strong enough base to deprotonate phenols significantly.[5] |
| 5% NaOH | Soluble | Sodium hydroxide is a strong base that will deprotonate the phenol, forming the soluble sodium phenoxide salt.[3] |
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to confirming the solubility profile of 4-hydroxyphenylacetylene. The causality behind this specific sequence is to efficiently classify the compound based on its functional groups.
Methodology:
-
Sample Preparation: Place approximately 20-30 mg of 4-hydroxyphenylacetylene into a series of clean, labeled test tubes.
-
Solvent Addition: To each tube, add 1 mL of the chosen solvent in 0.25 mL increments.
-
Mixing: After each addition, vigorously agitate the tube for 30-60 seconds.[4] Observe for dissolution.
-
Classification:
-
Soluble: The entire solid dissolves completely.
-
Sparingly Soluble: A noticeable amount of solid dissolves, but some remains.
-
Insoluble: No visible dissolution of the solid.
-
-
Acid/Base Testing: For the aqueous solutions (Water, 5% HCl, 5% NaHCO₃, 5% NaOH), observe for dissolution, which indicates an acid-base reaction forming a soluble salt.[8]
Caption: Workflow for systematic qualitative solubility analysis.
Stability Profile
The stability of 4-hydroxyphenylacetylene is dictated by the reactivity of its two key functional groups. Phenols are susceptible to oxidation, while terminal alkynes can undergo various reactions including polymerization and hydration. A comprehensive stability assessment must probe the molecule's response to chemical, thermal, and photolytic stress.
pH-Dependent Stability
The pH of a solution is a critical factor in the stability of phenolic compounds.[9]
-
Acidic Conditions (pH < 7): In its protonated form, 4-hydroxyphenylacetylene is expected to be relatively stable against hydrolysis.
-
Neutral to Basic Conditions (pH ≥ 7): As the pH increases, the phenol deprotonates to form the phenoxide ion. This species is significantly more electron-rich and, therefore, more susceptible to oxidative degradation.[3] The rate of degradation is often observed to increase at higher pH values.[10]
Oxidative Stability
Phenols are classic antioxidants because they are easily oxidized. Exposure to atmospheric oxygen, metal ions, or explicit oxidizing agents (e.g., hydrogen peroxide) can lead to the formation of colored degradation products, often through radical mechanisms leading to quinone-type structures or polymeric material.[11] This is a primary degradation pathway to consider.
Thermal and Photolytic Stability
-
Thermal Stress: Elevated temperatures can provide the activation energy for degradation reactions. For 4-hydroxyphenylacetylene, a key concern is the potential for thermal polymerization of the acetylene moiety.
-
Photostability: Aromatic compounds, especially phenols, can absorb UV radiation. This energy can promote photo-oxidation or other rearrangement and degradation reactions. Therefore, protection from light is a prudent measure for both storage and handling.[12]
Potential Degradation Pathways
Understanding potential degradation mechanisms is key to developing mitigation strategies. For 4-hydroxyphenylacetylene, the most probable pathway under ambient, aerobic conditions involves oxidation of the phenol ring.
Caption: A plausible oxidative degradation pathway for 4-hydroxyphenylacetylene.
Analytical Methodologies for Quantification
A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study. It must be able to accurately quantify the parent compound while simultaneously separating it from any potential degradation products, impurities, or excipients.
Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the preferred technique due to its versatility, precision, and wide applicability to compounds of this type.
-
Principle: The sample is passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used for elution. 4-hydroxyphenylacetylene, being moderately polar, will be retained on the column and then eluted. Degradation products, which are often more polar, will typically elute earlier.
-
Typical HPLC Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of water (often with 0.1% formic or acetic acid to control pH and improve peak shape) and a polar organic solvent like acetonitrile or methanol.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector, monitoring at the λmax of 4-hydroxyphenylacetylene (e.g., ~230-240 nm, to be determined experimentally). A Diode Array Detector (DAD) is highly recommended as it can acquire full UV spectra, helping to identify peak purity and characterize new peaks from degradation products.
-
Injection Volume: 10-20 µL.
-
Experimental Workflow: Forced Degradation Study
A forced degradation (or stress testing) study is essential to rapidly identify likely degradation pathways and establish the inherent stability of the molecule.[11] This protocol ensures that all major stress conditions are evaluated in a controlled manner.
Methodology:
-
Stock Solution Preparation: Prepare an accurately weighed stock solution of 4-hydroxyphenylacetylene in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition Setup: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Maintain the vial at an elevated temperature (e.g., 60 °C).
-
Photolytic: Expose the vial to a controlled light source (ICH-compliant photostability chamber).
-
Control: Keep one vial of the stock solution at room temperature, protected from light.
-
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Sample Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze all samples using the validated, stability-indicating HPLC method.
-
Data Evaluation: For each condition, monitor the percentage decrease in the peak area of the parent compound and observe the formation and growth of any new peaks corresponding to degradation products.
Caption: Systematic workflow for conducting a forced degradation study.
Conclusion
4-Hydroxyphenylacetylene possesses a solubility profile characteristic of a weakly acidic, moderately polar organic molecule. It is largely insoluble in water but readily dissolves in polar organic solvents and aqueous base. Its stability is a significant consideration for its practical application. The phenolic hydroxyl group renders the molecule susceptible to oxidative degradation, a process that is accelerated under basic pH conditions. Furthermore, standard precautions against elevated temperatures and light exposure should be taken to prevent potential polymerization and photodegradation.
By employing the systematic experimental protocols and robust analytical methodologies detailed in this guide, researchers can confidently characterize the solubility and stability of 4-hydroxyphenylacetylene, ensuring its proper handling, storage, and application in their scientific endeavors.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 21, 2026, from [Link]
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
Quora. (2017, June 24). How can you determine the solubility of organic compounds?. Retrieved January 21, 2026, from [Link]
- Unknown. (2023, August 31). Solubility of Organic Compounds.
-
Taylor & Francis Online. (n.d.). Analytical methods – Knowledge and References. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved January 21, 2026, from [Link]
-
Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127). Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethynylphenol. PubChem Compound Database. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acidity of Phenols. Retrieved January 21, 2026, from [Link]
-
Gracin, S., & Rasmuson, Å. C. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick. Retrieved January 21, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved January 21, 2026, from [Link]
-
Allen, L. V., & Stiles, M. L. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy, 57(5), 283–287. Retrieved January 21, 2026, from [Link]
-
Herbranson, D. E., et al. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 20(8), 14538–14551. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2020, August 10). (PDF) Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Retrieved January 21, 2026, from [Link]
Sources
- 1. 4-Ethynylphenol | C8H6O | CID 32758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenylacetylene; Phenol,4-ethynyl; 4-hydroxyphenyl-1-ethyne; p-ethynylphenol; 4-ethynyl-phenol; Phenol,4-ethenyl-,homopolymer | Chemrio [chemrio.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.ws [chem.ws]
- 5. scribd.com [scribd.com]
- 6. pure.ul.ie [pure.ul.ie]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cjhp-online.ca [cjhp-online.ca]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Unlocking the Potential of 4-Ethynylphenol: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of a Bifunctional Building Block
Phenol, 4-ethynyl-, also known as 4-hydroxyphenylacetylene, is a deceptively simple molecule with a wealth of untapped potential for innovation across multiple scientific disciplines. Its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and a highly reactive terminal alkyne, positions it as a valuable scaffold for the synthesis of complex molecules, novel polymers, and functional materials. This guide provides an in-depth exploration of promising research avenues for 4-ethynylphenol, offering both foundational knowledge and actionable experimental protocols for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its polymerization capabilities, and illuminate its potential as a cornerstone for the next generation of advanced materials and therapeutics.
Core Properties of 4-Ethynylphenol
A thorough understanding of the fundamental physicochemical properties of 4-ethynylphenol is paramount for its effective utilization in research and development.
| Property | Value | Reference |
| CAS Number | 2200-91-1 | [1][2] |
| Molecular Formula | C₈H₆O | [1][2] |
| Molecular Weight | 118.13 g/mol | [1] |
| Appearance | Clear yellow liquid | [2] |
| Boiling Point | 216.2 °C at 760 mmHg | [2][3] |
| Density | 1.12 g/cm³ | [2][3] |
| Flash Point | 97 °C | [3] |
| InChIKey | HLXJEKPLQLVJGK-UHFFFAOYSA-N | [2] |
| SMILES | C#CC1=CC=C(C=C1)O | [1] |
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the acetylenic proton, aromatic protons, and the phenolic hydroxyl proton. |
| ¹³C NMR | Resonances for the two sp-hybridized carbons of the alkyne, the four distinct sp²-hybridized carbons of the benzene ring, and the carbon bearing the hydroxyl group. |
| FTIR | Characteristic absorption bands for the O-H stretch of the phenol, the C≡C-H stretch of the terminal alkyne, the C≡C stretch, and C-H and C=C vibrations of the aromatic ring. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 118, with fragmentation patterns corresponding to the loss of CO and other fragments.[4] |
I. Synthesis of 4-Ethynylphenol: A Practical Guide
The reliable and scalable synthesis of 4-ethynylphenol is the gateway to its diverse applications. The Sonogashira cross-coupling reaction stands out as the most robust and widely employed method for this purpose.[5][6] This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[6]
A. The Sonogashira Coupling Approach: A Step-by-Step Protocol
A common and efficient strategy involves the coupling of a protected 4-halophenol with a protected acetylene source, followed by deprotection. Using trimethylsilylacetylene (TMSA) offers the advantage of handling a less volatile and more stable alkyne source.[5]
Workflow for the Synthesis of 4-Ethynylphenol via Sonogashira Coupling
Caption: Synthetic workflow for 4-ethynylphenol.
Experimental Protocol:
-
Protection of the Phenolic Hydroxyl Group:
-
Rationale: The acidic proton of the hydroxyl group can interfere with the Sonogashira coupling reaction. Therefore, protection is a critical first step. A variety of protecting groups can be employed, such as tert-butyldimethylsilyl (TBDMS) or tetrahydropyran (THP).
-
Procedure (TBDMS protection): To a solution of 4-iodophenol in anhydrous N,N-dimethylformamide (DMF), add imidazole followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl). Stir the reaction mixture at room temperature until completion (monitored by TLC). Work up the reaction by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.
-
-
Sonogashira Coupling:
-
Rationale: This step forms the core carbon-carbon bond. The choice of palladium catalyst, copper co-catalyst, and base is crucial for achieving high yields.
-
Procedure: To a solution of the TBDMS-protected 4-iodophenol in a suitable solvent such as triethylamine (TEA) or a mixture of THF and TEA, add trimethylsilylacetylene (TMSA), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).[5] Degas the reaction mixture and stir under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
-
Desilylation (Deprotection of the Alkyne):
-
Rationale: The trimethylsilyl group must be removed to yield the terminal alkyne. This is typically achieved using a fluoride source or a base.
-
Procedure: After completion of the coupling reaction, the solvent can be removed in vacuo. The residue is then dissolved in a suitable solvent like tetrahydrofuran (THF), and a desilylating agent such as tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol is added.[5] Stir the reaction at room temperature until the desilylation is complete.
-
-
Deprotection of the Phenolic Hydroxyl Group and Purification:
-
Rationale: The final step is to remove the protecting group from the hydroxyl moiety to yield the desired product.
-
Procedure: The crude product from the previous step is then subjected to conditions that remove the TBDMS group, which can often be achieved during the work-up of the desilylation step by treatment with a mild acid. The final product, 4-ethynylphenol, is then purified by column chromatography on silica gel.
-
II. Polymerization: Crafting Functional Materials
The presence of the ethynyl and hydroxyl functionalities makes 4-ethynylphenol an excellent monomer for the synthesis of a variety of functional polymers.
A. Enzymatic Polymerization: A Green Chemistry Approach
Enzymatic polymerization offers a sustainable alternative to traditional metal-catalyzed methods, often proceeding under milder conditions and with high selectivity.[7] Horseradish peroxidase (HRP) is a particularly effective catalyst for the oxidative polymerization of phenols.[8]
Proposed Mechanism for HRP-Catalyzed Polymerization of 4-Ethynylphenol
Caption: HRP-catalyzed polymerization of 4-ethynylphenol.
Experimental Protocol for Enzymatic Polymerization:
-
Rationale: This method leverages the catalytic activity of horseradish peroxidase in the presence of an oxidizing agent (hydrogen peroxide) to induce the oxidative coupling of phenol units, leaving the ethynyl groups as pendant functionalities for further modification.
-
Procedure:
-
Dissolve 4-ethynylphenol in a suitable solvent system, such as a mixture of an aqueous buffer and a miscible organic solvent (e.g., methanol, ethanol, or dioxane) to ensure solubility of both the monomer and the resulting polymer.
-
Add horseradish peroxidase (HRP) to the solution.
-
Initiate the polymerization by the dropwise addition of a dilute solution of hydrogen peroxide (H₂O₂) over several hours.
-
Monitor the reaction by observing the precipitation of the polymer or by techniques such as size exclusion chromatography (SEC).
-
Isolate the polymer by filtration or precipitation in a non-solvent, followed by washing and drying.
-
Potential Properties and Applications of Poly(4-ethynylphenol):
-
High Thermal Stability: The aromatic backbone is expected to impart excellent thermal resistance.
-
Reactive Polymer Scaffold: The pendant ethynyl groups are readily available for post-polymerization modification via "click" chemistry, allowing for the facile introduction of a wide range of functional groups.
-
Optical and Electronic Properties: The conjugated nature of the polymer backbone can lead to interesting photoluminescent and conductive properties, which can be further tuned by functionalization.
III. "Click" Chemistry: A Gateway to Molecular Diversity
The terminal alkyne of 4-ethynylphenol is a perfect handle for engaging in "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, regioselective, and tolerant of a wide variety of functional groups, making it an ideal tool for drug discovery, bioconjugation, and materials science.
The CuAAC Reaction with 4-Ethynylphenol
Caption: CuAAC reaction of 4-ethynylphenol.
This powerful reaction opens up avenues for:
-
Bioconjugation: Attaching 4-ethynylphenol to biomolecules (proteins, peptides, nucleic acids) that have been modified to contain an azide group. The phenolic hydroxyl can then be used for further labeling or to modulate the properties of the biomolecule.
-
Drug Discovery: Rapidly synthesizing libraries of compounds by clicking a diverse range of azide-containing building blocks onto the 4-ethynylphenol scaffold.
-
Materials Science: Functionalizing surfaces or polymers with 4-ethynylphenol to introduce new properties or to create cross-linked networks.
IV. Drug Discovery and Medicinal Chemistry: A Scaffold for Bioactive Molecules
The structural motifs present in 4-ethynylphenol—a phenol and an alkyne—are found in numerous biologically active compounds. This makes it an attractive starting point for the design and synthesis of novel therapeutic agents.
A. Fragment-Based Drug Discovery (FBDD)
4-Ethynylphenol is an ideal candidate for fragment-based drug discovery.[9][10][11] Its low molecular weight and simple structure allow it to efficiently explore the binding pockets of biological targets.
A Proposed FBDD Workflow Using 4-Ethynylphenol
Caption: FBDD workflow with 4-ethynylphenol.
Once a binding interaction is identified, the ethynyl group can be used to "grow" the fragment into a more potent lead compound by clicking on larger, more complex azide-containing fragments that can form additional interactions with the target protein.
B. Kinase Inhibitors
Many kinase inhibitors feature a hinge-binding motif, which often involves hydrogen bonding interactions with the protein backbone. The phenol group of 4-ethynylphenol can serve as a hydrogen bond donor, while the alkyne can be functionalized to occupy adjacent hydrophobic pockets within the ATP-binding site. Research has shown that derivatives of 4-amino-2-(thio)phenol can act as potent kinase inhibitors.[12]
Potential Research Directions:
-
Synthesis of Focused Libraries: Synthesize a library of 1,2,3-triazole derivatives of 4-ethynylphenol using the CuAAC reaction and screen them against a panel of kinases implicated in diseases such as cancer and inflammation.
-
Structure-Activity Relationship (SAR) Studies: Systematically vary the substituent on the triazole ring to probe the SAR and optimize potency and selectivity.
-
Elaboration of the Phenolic Moiety: Modify the phenol group to explore additional interactions with the target kinase, for example, by converting it to an ether or an ester to modulate its physicochemical properties.
C. Analogs of Natural Products
Many natural products with interesting biological activities contain phenolic and/or acetylenic moieties. 4-Ethynylphenol can serve as a valuable building block for the synthesis of simplified, more synthetically accessible analogs of these natural products, which can aid in identifying the key pharmacophoric elements.[13]
V. Conclusion and Future Outlook
Phenol, 4-ethynyl- is a molecule at the cusp of significant scientific exploration. Its synthetic accessibility, coupled with the orthogonal reactivity of its hydroxyl and ethynyl groups, provides a rich platform for innovation. The research areas outlined in this guide—from the development of novel polymers with tunable properties to the design of next-generation therapeutics—represent just a fraction of the possibilities. As synthetic methodologies become more sophisticated and our understanding of structure-property and structure-activity relationships deepens, the importance of versatile building blocks like 4-ethynylphenol will only continue to grow. It is our hope that this guide will inspire new research endeavors that will unlock the full potential of this remarkable compound.
References
-
Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. The Royal Society of Chemistry. Available at: [Link]. (Accessed: Latest available data)
-
1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). ResearchGate. Available at: [Link]. (Accessed: Latest available data)
-
Supporting Information for. The Royal Society of Chemistry. Available at: [Link]. (Accessed: Latest available data)
-
4-Ethynylphenol | C8H6O | CID 32758. PubChem. Available at: [Link]. (Accessed: Latest available data)
-
Phenol, 4-ethyl-. NIST WebBook. Available at: [Link]. (Accessed: Latest available data)
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]. (Accessed: Latest available data)
-
Phenol, 4-ethyl-. NIST WebBook. Available at: [Link]. (Accessed: Latest available data)
-
FTIR spectra of (a) 4-ethylphenol and (b) poly(4-ethylphenol). ResearchGate. Available at: [Link]. (Accessed: Latest available data)
-
4-Ethynylphenol | CAS#:2200-91-1. Chemsrc. Available at: [Link]. (Accessed: Latest available data)
-
Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. ACS Publications. Available at: [Link]. (Accessed: Latest available data)
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]. (Accessed: Latest available data)
-
CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. organic-chemistry.org. Available at: [Link]. (Accessed: Latest available data)
-
The site-selective functionalization of halogen-bearing phenols: an exercise in diversity-oriented organometallic synthesis. Infoscience. Available at: [Link]. (Accessed: Latest available data)
-
Mass spectrum and fragmentation scheme of 4‑ethylphenol, derivatised with BSTFA. ResearchGate. Available at: [Link]. (Accessed: Latest available data)
-
Sonogashira coupling. Wikipedia. Available at: [Link]. (Accessed: Latest available data)
-
Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. Available at: [Link]. (Accessed: Latest available data)
-
Natural products as inspiration for the development of new synthetic methods. PMC. Available at: [Link]. (Accessed: Latest available data)
-
Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene. ResearchGate. Available at: [Link]. (Accessed: Latest available data)
-
Palladium-Catalyzed Coupling of Aryl Halides and. MDPI. Available at: [Link]. (Accessed: Latest available data)
-
Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Available at: [Link]. (Accessed: Latest available data)
-
Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace. Available at: [Link]. (Accessed: Latest available data)
-
Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. PubMed. Available at: [Link]. (Accessed: Latest available data)
-
Design and Synthesis of Analogues of Natural Products. ResearchGate. Available at: [Link]. (Accessed: Latest available data)
-
Fragment-based drug discovery: A graphical review. PMC. Available at: [Link]. (Accessed: Latest available data)
-
ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS. PMC. Available at: [Link]. (Accessed: Latest available data)
-
Unravelling the potency of 4,5-diamino-4H-1,2,4 triazole-3-thiol derivatives for kinase inhibition using a rational approach. RSC Publishing. Available at: [Link]. (Accessed: Latest available data)
-
(A) Heterocyclic scaffold generated from fragment screen, with fragment... ResearchGate. Available at: [Link]. (Accessed: Latest available data)
-
Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. Available at: [Link]. (Accessed: Latest available data)
-
Discovery of novel 4-aryl-thieno[7][14]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. PubMed. Available at: [Link]. (Accessed: Latest available data)
-
Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. MDPI. Available at: [Link]. (Accessed: Latest available data)
-
Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. MDPI. Available at: [Link]. (Accessed: Latest available data)
-
Featured Reviews in Organic Chemistry. PMC. Available at: [Link]. (Accessed: Latest available data)
-
Unifying principles for the design and evaluation of natural product-inspired compound collections. PMC. Available at: [Link]. (Accessed: Latest available data)
-
Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening. MDPI. Available at: [Link]. (Accessed: Latest available data)
-
Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. MDPI. Available at: [Link]. (Accessed: Latest available data)
-
Fragment-Based Drug Discovery. Cambridge Healthtech Institute. Available at: [Link]. (Accessed: Latest available data)
-
Bridging the Gap Between Natural Product Synthesis and Drug Discovery. PMC. Available at: [Link]. (Accessed: Latest available data)
-
Synthesis of meta-functionalized phenols and anilines. ResearchGate. Available at: [Link]. (Accessed: Latest available data)
Sources
- 1. 4-Ethynylphenol | C8H6O | CID 32758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-Ethynylphenol | CAS#:2200-91-1 | Chemsrc [chemsrc.com]
- 4. Phenol, 4-ethyl- [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 11. Fragment-Based Drug Discovery | April 9-10, 2019 | San Diego, CA [drugdiscoverychemistry.com]
- 12. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unifying principles for the design and evaluation of natural product-inspired compound collections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Chemistry of Ethynylphenols: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ethynylphenols, aromatic compounds bearing both a hydroxyl and an ethynyl group, represent a versatile and highly reactive class of molecules. Their unique structural arrangement, combining the nucleophilic character of a phenol with the diverse reactivity of an alkyne, has positioned them as pivotal building blocks in contemporary organic synthesis. This guide provides an in-depth exploration of the core chemistry of ethynylphenols, designed for researchers, scientists, and drug development professionals. We will navigate through their synthesis, delve into their characteristic reactivity, and showcase their significant applications, particularly in the realms of medicinal chemistry and materials science. This document aims to be a comprehensive resource, blending theoretical principles with practical, field-proven insights and detailed experimental protocols.
Introduction: The Structural and Electronic Landscape of Ethynylphenols
The ethynylphenol scaffold is a fascinating convergence of two influential functional groups: the phenolic hydroxyl group and the acetylenic ethynyl group. The hydroxyl group, an activating, ortho-, para- directing substituent, significantly influences the electron density of the aromatic ring, making it susceptible to electrophilic attack.[1] Conversely, the ethynyl group, with its sp-hybridized carbons and π-systems, serves as a versatile handle for a myriad of chemical transformations, including coupling reactions, cycloadditions, and polymerizations. This duality in reactivity makes ethynylphenols highly sought-after intermediates in the synthesis of complex organic molecules. Their utility is particularly pronounced in drug discovery, where the ethynyl group can act as a pharmacophore or a key linking unit, and the phenolic hydroxyl can engage in crucial hydrogen bonding interactions with biological targets.[2][3]
Synthesis of Ethynylphenols: A Toolkit for the Synthetic Chemist
The construction of the ethynylphenol framework can be achieved through several strategic synthetic routes. The choice of method often depends on the desired substitution pattern, the scale of the reaction, and the compatibility with other functional groups present in the starting materials.
Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling is arguably the most prevalent and versatile method for the synthesis of ethynylphenols.[4] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base.[5]
Mechanism of the Sonogashira Coupling:
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.[5]
-
Palladium Cycle:
-
Oxidative Addition: A Pd(0) species oxidatively adds to the aryl halide (e.g., iodophenol or bromophenol) to form a Pd(II) complex.
-
Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne moiety to the Pd(II) complex.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the ethynylphenol and regenerate the Pd(0) catalyst.
-
-
Copper Cycle:
-
The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is then transferred to the palladium center.
-
Diagram of the Sonogashira Coupling Catalytic Cycle:
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of 4-Ethynylphenol via Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of 4-iodophenol with trimethylsilylacetylene, followed by desilylation.
Step 1: Sonogashira Coupling
-
To a solution of 4-iodophenol (1.0 eq) in a suitable solvent such as THF or DMF, add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.01-0.03 eq).
-
Add a base, typically an amine such as triethylamine or diisopropylamine (2.0-3.0 eq).
-
Add trimethylsilylacetylene (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the silyl-protected ethynylphenol.
Step 2: Desilylation
-
Dissolve the silyl-protected ethynylphenol in a solvent such as THF or methanol.
-
Add a desilylating agent, such as tetrabutylammonium fluoride (TBAF) (1.1 eq) or potassium carbonate (K₂CO₃) in methanol.
-
Stir the reaction at room temperature until the desilylation is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final ethynylphenol product.
Table 1: Typical Conditions for Sonogashira Coupling in Ethynylphenol Synthesis
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Iodophenol | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 95 | [4] |
| 3-Bromophenol | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 80 | 88 | N/A |
| 2-Iodophenol | 1-Hexyne | PdCl₂(MeCN)₂ / CuI | DIPA | MeCN | 60 | 92 | N/A |
Alternative Synthetic Routes
While the Sonogashira coupling is a mainstay, other methods offer valuable alternatives, particularly for specific substitution patterns or when avoiding transition metals is desirable.
The Seyferth-Gilbert homologation provides a route to terminal alkynes from aldehydes.[4] For ethynylphenols, this involves the reaction of a phenolic aldehyde with dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) in the presence of a strong base like potassium tert-butoxide.[6] A milder variation, the Ohira-Bestmann modification, utilizes dimethyl 1-diazo-2-oxopropylphosphonate and a weaker base like potassium carbonate, making it suitable for base-sensitive substrates.[4][6]
Mechanism of the Seyferth-Gilbert Homologation:
-
Deprotonation of the Seyferth-Gilbert reagent forms a phosphonate anion.
-
This anion adds to the carbonyl group of the phenolic aldehyde to form an oxaphosphetane intermediate.
-
Elimination of dimethyl phosphate yields a vinyl diazo species.
-
Loss of nitrogen gas generates a vinylidene carbene, which undergoes a 1,2-hydride shift to form the terminal alkyne.
Diagram of the Seyferth-Gilbert Homologation:
Caption: General scheme of the Seyferth-Gilbert homologation.
Classical elimination reactions can also be employed to generate the ethynyl group. For instance, a dihaloethyl-substituted phenol can undergo double dehydrohalogenation upon treatment with a strong base, such as sodium amide (NaNH₂), to yield the corresponding ethynylphenol. This method, while conceptually simple, may require harsh conditions and is often limited by the availability of the starting dihalo-precursors.
The Importance of Protecting Groups
In the synthesis of more complex or polyfunctionalized ethynylphenols, the use of protecting groups is often indispensable.[7][8] The acidic proton of the phenolic hydroxyl group and the terminal alkyne can interfere with many synthetic transformations. Therefore, temporary masking of these groups is crucial to achieve chemoselectivity.[9]
Common Protecting Groups for Phenols:
-
Silyl ethers (e.g., TMS, TBDMS): Easily installed and removed under mild conditions.
-
Methyl ethers: Robust but require harsher conditions for cleavage (e.g., BBr₃).
-
Benzyl ethers: Cleaved by hydrogenolysis, which is a mild method.
Common Protecting Groups for Terminal Alkynes:
-
Silyl groups (e.g., TMS): The most common protecting group for terminal alkynes, easily removed with fluoride ions or base.
The choice of protecting groups should follow an "orthogonal strategy," where each protecting group can be removed selectively without affecting the others.[8]
The Reactive Nature of Ethynylphenols
The dual functionality of ethynylphenols endows them with a rich and diverse reactivity profile, enabling their transformation into a wide array of more complex structures.
Reactions of the Ethynyl Group
The terminal alkyne is a hub of reactivity, participating in additions, couplings, and cycloadditions.
[3+2] Cycloadditions (Huisgen Cycloaddition): Ethynylphenols are excellent substrates for 1,3-dipolar cycloaddition reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective synthesis of 1,2,3-triazoles from ethynylphenols and organic azides.[10][11] These triazole products are valuable in medicinal chemistry as they can act as bioisosteres for amide bonds and participate in various biological interactions.
Nitrone-Alkyne Cycloadditions: Ethynylphenols can also react with nitrones in [3+2] cycloaddition reactions to form isoxazoline derivatives.[12][13] These heterocyclic products are important intermediates in the synthesis of various natural products and biologically active molecules.[8]
Diagram of [3+2] Cycloaddition Reactions:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Copper-catalyzed [3 + 2] cycloaddition of (phenylethynyl)di-p-tolylstibane with organic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnsm.qu.edu.sa [jnsm.qu.edu.sa]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Methodological & Application
Synthesis of 4-Ethynylphenol from p-Iodophenol: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 4-ethynylphenol, a valuable building block in medicinal chemistry and materials science. The protocol details a two-step synthetic route commencing with the Sonogashira cross-coupling of commercially available p-iodophenol with trimethylsilylacetylene, followed by the subsequent deprotection of the silyl group to yield the terminal alkyne. This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, and practical advice for a successful synthesis.
Introduction
4-Ethynylphenol is a key intermediate in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, functional polymers, and molecular electronics. Its utility stems from the reactive terminal alkyne, which can participate in various transformations such as cycloadditions (e.g., "click" chemistry), further cross-coupling reactions, and polymerization. The synthesis described herein utilizes the robust and versatile Sonogashira coupling, a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This method is favored for its mild reaction conditions and broad functional group tolerance.[2]
This guide presents a protocol that proceeds without the need for protection of the phenolic hydroxyl group, thereby streamlining the synthetic process by eliminating additional protection and deprotection steps.[3] The rationale behind the choice of reagents, catalysts, and reaction conditions is discussed to provide a deeper understanding of the underlying chemical principles.
Reaction Scheme
The overall synthetic transformation is depicted in the following scheme:
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with p-iodophenol to form a Pd(II) intermediate. [4]2. Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylenic group to the palladium center. [4]3. Reductive Elimination: The desired product, 4-((trimethylsilyl)ethynyl)phenol, is formed, and the Pd(0) catalyst is regenerated. [4] Copper Cycle:
-
π-Alkyne Complex Formation: Copper(I) iodide coordinates with the terminal alkyne (trimethylsilylacetylene). [4]2. Deprotonation: The amine base (triethylamine) facilitates the deprotonation of the alkyne, increasing its acidity and forming the copper(I) acetylide. [4]This species is the key nucleophile for the transmetalation step.
Experimental Protocols
Part 1: Synthesis of 4-((Trimethylsilyl)ethynyl)phenol
This protocol details the Sonogashira coupling of p-iodophenol with trimethylsilylacetylene. The use of trimethylsilylacetylene is advantageous as it is a liquid, making it easier to handle than gaseous acetylene, and the bulky trimethylsilyl (TMS) group prevents self-coupling of the alkyne. [1] Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| p-Iodophenol | 220.01 | 5.00 g | 22.7 |
| Trimethylsilylacetylene | 98.22 | 3.35 mL (2.74 g) | 27.9 |
| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 319 mg | 0.45 |
| Copper(I) Iodide (CuI) | 190.45 | 86 mg | 0.45 |
| Triethylamine (Et₃N) | 101.19 | 10 mL | - |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-iodophenol (5.00 g, 22.7 mmol), dichlorobis(triphenylphosphine)palladium(II) (319 mg, 0.45 mmol, 2 mol%), and copper(I) iodide (86 mg, 0.45 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes to ensure an inert atmosphere. This is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling). [1]3. Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (50 mL) and triethylamine (10 mL) via syringe. Stir the mixture until all solids are dissolved.
-
Addition of Alkyne: Add trimethylsilylacetylene (3.35 mL, 27.9 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of p-iodophenol on the TLC plate), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst residues. [5]Wash the Celite pad with ethyl acetate (3 x 20 mL).
-
Extraction: Combine the filtrates and wash with 1 M HCl (2 x 30 mL) to remove excess triethylamine, followed by a saturated aqueous solution of sodium chloride (brine, 1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) to afford 4-((trimethylsilyl)ethynyl)phenol as a pale yellow solid.
Part 2: Deprotection of 4-((Trimethylsilyl)ethynyl)phenol to 4-Ethynylphenol
The trimethylsilyl protecting group can be readily removed under mild basic conditions to yield the final product.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-((Trimethylsilyl)ethynyl)phenol | 190.30 | 3.00 g | 15.8 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.18 g | 15.8 |
| Methanol (MeOH) | - | 50 mL | - |
Procedure:
-
Reaction Setup: Dissolve 4-((trimethylsilyl)ethynyl)phenol (3.00 g, 15.8 mmol) in methanol (50 mL) in a 100 mL round-bottom flask with a magnetic stir bar.
-
Base Addition: Add potassium carbonate (2.18 g, 15.8 mmol) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 2-3 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, neutralize the mixture with 1 M HCl until the pH is approximately 7.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Add deionized water (30 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 4-ethynylphenol can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield a white to off-white crystalline solid.
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of 4-ethynylphenol from p-iodophenol. By employing a Sonogashira coupling without the need for protecting the phenolic hydroxyl group, this synthetic route is both atom-economical and step-efficient. The detailed procedural steps and mechanistic explanations are intended to equip researchers with the necessary knowledge for a successful and reproducible synthesis.
References
- Reddit. (2025, February 1). Sonogashira coupling in presence of hydroxyl groups. r/chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling Reactions Using 4-Bromo-3-ethynylphenol.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Doucet, H., & Hierso, J.-C. (2007). Palladium-Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations.
- Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling.
- Wikipedia. (2023, October 27). Sonogashira coupling.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
- Reddit. (2024, April 10). Easily remove dark color after sonogashira? r/OrganicChemistry.
- Benchchem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 2,5-Diiodophenol with Terminal Alkynes.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).
- ResearchGate. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne?
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- ChemRxiv. (n.d.). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by.
- SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- SciSpace. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- ResearchGate. (2013, May 17).
- ResearchGate. (n.d.). Selective Oxidative Deprotection of Trimethylsilyl Ethers in Solution and under a Solvent Free Condition.
- ResearchGate. (2025, August 6). An easy and fast method for oxidative deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, and ethylene acetals with KMnO4 supported on alumina under solvent-free conditions.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 4-Ethynylphenol in Copper-Catalyzed Click Chemistry
Introduction: The Strategic Advantage of 4-Ethynylphenol in Molecular Construction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures across drug discovery, materials science, and bioconjugation.[1][2][3] This reaction's appeal lies in its high efficiency, stereospecificity, and broad functional group tolerance, allowing for the rapid and reliable joining of molecular fragments under mild, often aqueous, conditions.[1] 4-Ethynylphenol, a bifunctional building block featuring a terminal alkyne and a phenolic hydroxyl group, has emerged as a particularly valuable reagent in this context. Its rigid phenyl structure provides a well-defined spatial scaffold, while the terminal alkyne serves as a versatile handle for CuAAC-mediated ligation. Crucially, the phenolic hydroxyl group offers a secondary site for functionalization or can act as a key pharmacophoric element, making 4-ethynylphenol a powerful tool for generating libraries of novel compounds and bioconjugates. This guide provides an in-depth exploration of the use of 4-ethynylphenol in CuAAC reactions, offering mechanistic insights, detailed experimental protocols, and expert advice for researchers, scientists, and drug development professionals.
The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, exhibiting a massive rate acceleration of up to 108.[1] This remarkable catalytic efficiency is attributed to the unique role of the copper(I) ion in orchestrating the cycloaddition. The currently accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper metallacycle. This intermediate subsequently undergoes ring contraction and protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.[1]
A key consideration when using 4-ethynylphenol is the potential for the acidic phenolic proton to interact with the catalyst or reaction intermediates. However, the CuAAC reaction is known to be tolerant of a wide pH range (typically 4-12) and a broad array of functional groups, including those with acidic protons.[1] In many standard protocols, particularly those performed in buffered aqueous solutions or with a mild base, the phenolic proton is not found to be detrimental to the reaction's success. This obviates the need for a protection-deprotection sequence for the hydroxyl group, streamlining the synthetic workflow.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting CuAAC reactions with 4-ethynylphenol. Two primary approaches are presented: one for general organic synthesis and another tailored for bioconjugation in aqueous media.
Protocol 1: General Organic Synthesis
This protocol is suitable for small molecule synthesis where reactants are soluble in organic solvents.
Materials:
-
4-Ethynylphenol
-
Organic Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: e.g., a 1:1 mixture of tert-Butanol and Water, or Dimethylformamide (DMF)
-
Nitrogen or Argon source for inert atmosphere (recommended)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-ethynylphenol (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen solvent system (e.g., 5-10 mL of a 1:1 t-BuOH/H₂O mixture per mmol of 4-ethynylphenol).
-
Inert Atmosphere (Optional but Recommended): Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Catalyst Preparation: In a separate vial, prepare fresh stock solutions of copper(II) sulfate pentahydrate (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1 M in water).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.1-0.3 equivalents), followed by the copper(II) sulfate solution (0.01-0.05 equivalents). A color change is often observed upon addition of the catalyst.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Reagent | Molar Equivalents | Typical Concentration |
| 4-Ethynylphenol | 1.0 | 0.1 - 0.5 M |
| Organic Azide | 1.0 - 1.2 | 0.1 - 0.6 M |
| CuSO₄·5H₂O | 0.01 - 0.05 | 1 - 5 mol% |
| Sodium Ascorbate | 0.1 - 0.3 | 10 - 30 mol% |
Table 1: Typical Reagent Stoichiometry for General Organic Synthesis.
Protocol 2: Bioconjugation in Aqueous Media
This protocol is optimized for the conjugation of 4-ethynylphenol-derived molecules to biomolecules such as proteins or nucleic acids in an aqueous environment. The use of a copper-chelating ligand is crucial to stabilize the Cu(I) catalyst and minimize potential damage to the biomolecule.[4]
Materials:
-
4-Ethynylphenol-functionalized molecule
-
Azide-modified biomolecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Buffer: e.g., Phosphate-buffered saline (PBS) at pH 7.4
Equipment:
-
Microcentrifuge tubes
-
Vortex mixer
-
Incubator or temperature-controlled shaker
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in deionized water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in deionized water).[5]
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water) immediately before use.[4]
-
Dissolve the 4-ethynylphenol-functionalized molecule and the azide-modified biomolecule in the reaction buffer.
-
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Allow this mixture to stand for a few minutes to form the copper-ligand complex.[4][5]
-
Reaction Setup: In a separate microcentrifuge tube, combine the azide-modified biomolecule and an excess of the 4-ethynylphenol-functionalized molecule (typically 10-50 equivalents, depending on the biomolecule concentration).
-
Reaction Initiation: Add the premixed copper-THPTA catalyst to the biomolecule solution to a final copper concentration of 0.1-1 mM. Immediately after, add the sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.[5]
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours.
-
Purification: Following incubation, remove the excess small molecules and the copper catalyst. This can be achieved by methods such as size-exclusion chromatography, dialysis against a buffer containing EDTA, or spin filtration.
| Component | Final Concentration Range |
| Azide-modified Biomolecule | 10 µM - 1 mM |
| 4-Ethynylphenol Derivative | 10 - 50 fold excess |
| Copper(II) Sulfate | 0.1 - 1 mM |
| THPTA | 0.5 - 5 mM |
| Sodium Ascorbate | 1 - 5 mM |
Table 2: Typical Reagent Concentrations for Aqueous Bioconjugation.
Troubleshooting and Key Considerations
While CuAAC is a robust reaction, certain challenges may arise. The following table outlines common issues and their solutions, with a particular focus on reactions involving 4-ethynylphenol.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Oxidation of Cu(I) to inactive Cu(II).2. Insufficient catalyst or reducing agent.3. Poor solubility of reactants. | 1. Work under an inert atmosphere (N₂ or Ar). Use freshly prepared sodium ascorbate solution.2. Increase the loading of sodium ascorbate and/or copper sulfate. For bioconjugations, ensure a sufficient excess of the ligand (e.g., THPTA).3. For organic synthesis, try a different solvent system (e.g., DMF, DMSO/H₂O). For bioconjugations, a co-solvent like DMSO (up to 10%) may be added. |
| Formation of Side Products | 1. Oxidative homocoupling of 4-ethynylphenol (Glaser coupling).2. Decomposition of the azide or alkyne. | 1. Ensure an excess of sodium ascorbate is present to maintain a reducing environment. Working under an inert atmosphere also helps minimize this side reaction.[1]2. Use freshly prepared or purified starting materials. Avoid prolonged reaction times at elevated temperatures. |
| Difficulty in Purification | 1. Residual copper catalyst.2. Similar polarity of product and starting materials. | 1. For small molecules, wash the organic extract with an aqueous solution of EDTA or ammonium hydroxide to chelate and remove copper. For bioconjugates, purification methods like SEC or dialysis are effective.2. Optimize the chromatographic conditions (solvent gradient, column type) for better separation. |
| Inconsistent Yields in Bioconjugation | 1. Inhibition of the catalyst by buffer components or the biomolecule itself.2. Degradation of the biomolecule. | 1. Avoid buffers with strong chelating agents (e.g., Tris). Use a higher concentration of the copper-ligand complex.2. Ensure the reaction conditions (pH, temperature) are compatible with the stability of the biomolecule. Use a sufficient amount of a protective ligand like THPTA to mitigate copper toxicity.[5] |
Table 3: Troubleshooting Guide for CuAAC Reactions with 4-Ethynylphenol.
Conclusion
4-Ethynylphenol stands as a highly effective and versatile building block for the synthesis of complex molecules and bioconjugates via copper-catalyzed click chemistry. Its dual functionality allows for the straightforward introduction of a stable triazole linkage while preserving a reactive phenolic hydroxyl group for further manipulation or as a critical pharmacophore. The inherent robustness of the CuAAC reaction often permits the use of unprotected 4-ethynylphenol, simplifying synthetic strategies. By understanding the reaction mechanism and adhering to optimized protocols, researchers can confidently and efficiently utilize 4-ethynylphenol to accelerate their discovery and development efforts.
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC, NIH. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available at: [Link]
-
ChemHelper. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
Hussaini, S. M., et al. (2017). Synthesis and characterization of some 3-(2-(5-phenyl-1H-1,2,3-triazol-1-yl)acetyl)-2H-chromen-2-ones, using Click reaction. ResearchGate. Available at: [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijisrt.com [ijisrt.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Polymerization Techniques for 4-Hydroxyphenylacetylene
Introduction
4-Hydroxyphenylacetylene is a valuable monomer in the synthesis of functional polymers. The resulting poly(4-hydroxyphenylacetylene) possesses a conjugated backbone, rendering it suitable for a variety of applications, including as a precursor for carbon materials with high carbon yield and solubility, and in the development of novel materials for electronics and drug delivery.[1] The presence of the hydroxyl group offers a reactive handle for post-polymerization modification, further expanding its utility. However, the acidic proton of the hydroxyl group presents a challenge for certain polymerization techniques. This document provides a detailed guide to the primary methods for the polymerization of 4-hydroxyphenylacetylene, with a focus on transition metal-catalyzed and anionic polymerization techniques. We will delve into the mechanistic details, provide field-proven insights, and present step-by-step protocols for researchers, scientists, and drug development professionals.
Protecting Group Strategy: A Prerequisite for Controlled Polymerization
Direct polymerization of 4-hydroxyphenylacetylene can be problematic for many catalytic systems due to the acidic phenolic proton, which can interfere with or deactivate the catalyst. Therefore, a common and often necessary strategy is to protect the hydroxyl group prior to polymerization. Common protecting groups include t-butyldimethylsilyl (TBDMS) and t-butoxycarbonyl (t-Boc).[2] These groups can be readily introduced and subsequently removed under mild conditions after polymerization to yield the desired poly(4-hydroxyphenylacetylene).
Transition Metal-Catalyzed Polymerization
Transition metal catalysts, particularly those based on rhodium (Rh) and tungsten (W), are highly effective for the polymerization of phenylacetylene derivatives.
Rhodium-Catalyzed Polymerization
Rhodium complexes are well-regarded for their ability to catalyze the living polymerization of phenylacetylenes, offering excellent control over molecular weight and producing polymers with narrow molecular weight distributions.[3][4]
Mechanism Insight: The polymerization is believed to proceed via an insertion mechanism. The rhodium catalyst, often a Rh(I) complex, coordinates with the acetylene monomer. Subsequent insertion of the alkyne into a Rh-C or Rh-H bond initiates the polymer chain growth.[5] The choice of ligands on the rhodium center is critical in tuning the catalyst's activity and the stereoregularity of the resulting polymer. For instance, N-heterocyclic carbene (NHC) ligands have been successfully employed in rhodium-catalyzed phenylacetylene polymerization.[6]
Workflow for Rhodium-Catalyzed Polymerization:
Caption: Workflow for Rhodium-Catalyzed Polymerization.
Protocol: Rhodium-Catalyzed Polymerization of silyl-protected 4-hydroxyphenylacetylene
Materials:
-
[Rh(nbd)Cl]₂ (nbd = 2,5-norbornadiene)
-
Diphenylacetylene (DPA)
-
Triphenylphosphine (PPh₃)
-
Potassium hydroxide (KOH), aqueous solution (e.g., 10% w/v)
-
Protected 4-hydroxyphenylacetylene monomer (e.g., 4-(t-butyldimethylsilyloxy)phenylacetylene)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Acetic acid
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(nbd)Cl]₂, DPA, and PPh₃ in anhydrous THF.
-
Add the aqueous KOH solution and stir the mixture at 30 °C for approximately 5 minutes. This step is crucial for the hydrolysis of phenylboronate groups if used as initiators in multicomponent systems.[4]
-
Polymerization: To the prepared catalyst solution, add a solution of the protected 4-hydroxyphenylacetylene monomer in THF.
-
Allow the polymerization to proceed at 30 °C for a specified time (e.g., 1 hour).[4]
-
Termination: Quench the reaction by adding a small amount of acetic acid.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Purification: Filter the precipitated polymer, wash it thoroughly with methanol, and dry it under vacuum.
-
Deprotection: To obtain poly(4-hydroxyphenylacetylene), the protecting group must be removed. For a TBDMS group, this can be achieved by treating the polymer with tetrabutylammonium fluoride (TBAF) in THF.
-
Final Purification: After deprotection, the final polymer is again isolated by precipitation, washed, and dried.
| Parameter | Typical Value | Rationale |
| Catalyst | [Rh(nbd)Cl]₂/DPA/PPh₃/Base | A multicomponent system that allows for living polymerization.[4] |
| Solvent | Anhydrous THF | A polar aprotic solvent that solubilizes the reactants and polymer. |
| Temperature | 30 °C | Provides a reasonable reaction rate for controlled polymerization.[4] |
| Terminating Agent | Acetic Acid | Protonates the active rhodium species to stop chain growth. |
| Precipitating Solvent | Methanol | The polymer is insoluble in methanol, allowing for its separation. |
Metathesis Polymerization
Metathesis polymerization, particularly with tungsten-based catalysts, is another powerful method for synthesizing poly(phenylacetylene) derivatives.[1] This technique often yields high molecular weight polymers.
Mechanism Insight: The polymerization proceeds via a coordination-insertion mechanism. A common catalyst system is WCl₆/Ph₄Sn.[1] The active species is a tungsten carbene, which reacts with the acetylene monomer in a [2+2] cycloaddition to form a metallacyclobutene intermediate. Ring-opening of this intermediate regenerates the metal carbene and extends the polymer chain.
Protocol: Metathesis Polymerization of silyl-protected 4-hydroxyphenylacetylene
Materials:
-
Tungsten(VI) chloride (WCl₆)
-
Tetraphenyltin (Ph₄Sn)
-
Protected 4-hydroxyphenylacetylene monomer (e.g., 4-triisopropylsilylethynyl-phenylacetylene)
-
Anhydrous toluene
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Catalyst Preparation: Under an inert atmosphere (e.g., N₂), dissolve WCl₆ and Ph₄Sn in anhydrous toluene in a round bottom flask at 0 °C. Stir for 10-15 minutes.[1]
-
Monomer Addition: In a separate flask, dissolve the protected monomer in anhydrous toluene. Slowly transfer this solution to the catalyst mixture at 0 °C.[1]
-
Polymerization: Stir the reaction mixture at 0 °C for 24 hours. The viscosity of the solution is expected to increase significantly as the polymerization proceeds.[1]
-
Termination: Quench the reaction by adding methanol to the viscous solution.[1]
-
Isolation and Purification: Isolate the product by precipitation in a methanol/HCl solution. Filter the solid, wash with methanol, and dry under vacuum at 80 °C.[1]
-
Deprotection: The silyl protecting group can be removed using TBAF in THF at room temperature to yield poly(4-ethynyl-phenylacetylene).[1]
| Parameter | Typical Value | Rationale |
| Catalyst System | WCl₆/Ph₄Sn | A classic and effective metathesis catalyst for phenylacetylenes.[1] |
| Solvent | Anhydrous Toluene | A non-polar solvent suitable for this type of polymerization. |
| Temperature | 0 °C | Helps to control the reaction rate and minimize side reactions.[1] |
| Reaction Time | 24 hours | Allows for high monomer conversion and polymer chain growth.[1] |
| Quenching Agent | Methanol | Deactivates the tungsten catalyst. |
Anionic Polymerization
Anionic polymerization can be a viable route for the synthesis of poly(4-hydroxyphenylacetylene), particularly when a linear, unbranched polymer is desired. However, the acidic proton of the hydroxyl group is highly problematic for anionic initiators like n-butyllithium (n-BuLi). Therefore, protection of the hydroxyl group is mandatory.
Mechanism Insight: Anionic polymerization is initiated by the addition of a nucleophile (the initiator) to the monomer. The resulting carbanion then propagates by adding to subsequent monomer units. Living anionic polymerization, where there is no chain transfer or termination, allows for the synthesis of polymers with well-defined molecular weights and narrow distributions.[7][8] For substituted styrenes, which are structurally related to phenylacetylenes, anionic polymerization is a well-established technique.[9]
Workflow for Anionic Polymerization:
Caption: Workflow for Anionic Polymerization.
Protocol: Anionic Polymerization of Protected 4-Hydroxyphenylacetylene
Materials:
-
Protected 4-hydroxyphenylacetylene monomer (e.g., 4-(t-butoxycarbonyloxy)phenylacetylene)
-
sec-Butyllithium (sec-BuLi) as an initiator
-
Anhydrous and purified tetrahydrofuran (THF)
-
Degassed methanol for termination
Procedure:
-
Rigorous Purification: Anionic polymerization is extremely sensitive to impurities. All glassware must be rigorously cleaned and dried. The solvent (THF) and the monomer must be purified and dried under high vacuum conditions.
-
Initiation: In a high-vacuum apparatus, dissolve the protected monomer in anhydrous THF and cool to -78 °C. Add the sec-BuLi initiator dropwise. A color change often indicates the formation of the living anionic species.
-
Propagation: Allow the reaction to proceed at -78 °C for a set period, which will influence the final molecular weight.
-
Termination: Terminate the polymerization by adding a small amount of degassed methanol.
-
Isolation: Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.
-
Deprotection: For a t-Boc protecting group, deprotection can be achieved by treating the polymer with trifluoroacetic acid (TFA). The resulting poly(4-hydroxyphenylacetylene) is then isolated and purified.
| Parameter | Typical Value | Rationale |
| Initiator | sec-Butyllithium (sec-BuLi) | A common and effective initiator for anionic polymerization.[7] |
| Solvent | Anhydrous THF | A polar solvent necessary to solvate the carbanionic chain ends. |
| Temperature | -78 °C | Low temperature is crucial to suppress side reactions and ensure living polymerization. |
| Atmosphere | High Vacuum / Inert Gas | Essential to exclude moisture and oxygen which terminate the living anions. |
| Terminating Agent | Degassed Methanol | Provides a proton source to quench the living carbanions. |
Characterization of Poly(4-hydroxyphenylacetylene)
The synthesized polymers should be thoroughly characterized to confirm their structure, molecular weight, and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the successful removal of the protecting group.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the hydroxyl group (broad peak around 3300 cm⁻¹) and the conjugated C=C bonds.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and phase transitions of the polymer. Poly(phenylacetylene) derivatives are known for their potential as high-performance carbon precursors due to their high thermal stability.[1]
Conclusion
The polymerization of 4-hydroxyphenylacetylene offers a pathway to functional conjugated polymers with a wide range of potential applications. The choice of polymerization technique depends on the desired polymer properties, such as molecular weight control and stereoregularity. Transition metal catalysis, particularly with rhodium and tungsten complexes, provides robust methods for producing well-defined polymers. Anionic polymerization, while more demanding in its experimental setup, offers another route to controlled polymer architectures. In all cases, a protecting group strategy for the hydroxyl functionality is a critical consideration for achieving successful and controlled polymerization. Careful execution of the protocols outlined in these application notes, coupled with thorough characterization, will enable researchers to synthesize and explore the properties of poly(4-hydroxyphenylacetylene) for their specific research and development needs.
References
-
Poly(phenylacetylene)s Carrying Siloxy, Carbonate, and Hydroxy Groups: Synthesis and Properties. ResearchGate. [Link]
-
Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. [Link]
-
Polymerization of phenylacetylene catalyzed by rhodium(I) complexes with N-functionalized N-heterocyclic carbene ligands. ResearchGate. [Link]
-
Living polymerization of phenylacetylenes catalyzed by cationic rhodium complexes bearing tetrafluorobenzobarrelene. ResearchGate. [Link]
-
Synthesis of optically active star polymers consisting of helical poly(phenylacetylene) chains by the living polymerization of phenylacetylenes and their chiroptical properties. PubMed Central. [Link]
-
Homo- and Cross-Coupling of Phenylacetylenes and α‑Hydroxyacetylenes Catalyzed by a Square-Planar Rhodium Monohydride. PubMed Central. [Link]
-
Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4- bromophenyloxy)styrene). OSTI.GOV. [Link]
-
Living Anionic Polymerization of 4-Vinyltriphenylamine for Synthesis of Novel Block Copolymers Containing Low-Polydisperse Poly(4-vinyltriphenylamine) and Regioregular Poly(3-hexylthiophene) Segments. ResearchGate. [Link]
-
Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI. [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of optically active star polymers consisting of helical poly(phenylacetylene) chains by the living polymerization of phenylacetylenes and their chiroptical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homo- and Cross-Coupling of Phenylacetylenes and α‑Hydroxyacetylenes Catalyzed by a Square-Planar Rhodium Monohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. osti.gov [osti.gov]
Application Notes and Protocols: "Phenol, 4-ethynyl-" as a Monomer in Polymer Synthesis
Introduction: The Strategic Value of 4-Ethynylphenol in Advanced Polymer Synthesis
Phenol, 4-ethynyl-, also known as 4-hydroxyphenylacetylene, is a bifunctional monomer poised at the intersection of phenolic resins and conjugated polymers.[1] Its unique structure, featuring a reactive phenolic hydroxyl group and a polymerizable terminal alkyne, offers a versatile platform for the synthesis of novel functional polymers. The hydroxyl group provides a site for post-polymerization modification, imparts solubility in polar solvents, and can participate in hydrogen bonding, influencing the macroscopic properties of the resulting polymer. The ethynyl group, on the other hand, is amenable to various polymerization techniques, leading to polymers with extended π-conjugation. These conjugated backbones are the foundation for materials with interesting optical and electronic properties, making them candidates for applications in organic electronics, sensors, and high-performance materials.[2][3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-ethynylphenol as a monomer. It delves into the primary polymerization methodologies, offering detailed protocols and the scientific rationale behind the experimental choices.
Physicochemical Properties of 4-Ethynylphenol
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value | Source |
| CAS Number | 2200-91-1 | [1] |
| Molecular Formula | C₈H₆O | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| Appearance | Clear yellow liquid | [5] |
| Synonyms | 4-Hydroxyphenylacetylene, p-ethynylphenol | [1] |
Polymerization Methodologies: A Tale of Two Functional Groups
The dual functionality of 4-ethynylphenol allows for two primary polymerization pathways: those targeting the ethynyl group and those involving the phenolic moiety. This guide will focus on two prominent methods: Transition Metal-Catalyzed Addition Polymerization of the ethynyl group and Oxidative Coupling Polymerization involving the phenol ring.
Transition Metal-Catalyzed Addition Polymerization
This method directly polymerizes the terminal alkyne, creating a polyacetylene backbone with pendant hydroxyphenyl groups. Transition metal catalysts, particularly those based on tungsten and molybdenum, are effective for this transformation.[6] The resulting conjugated polymer backbone is responsible for the material's potential optoelectronic properties.
Causality of Experimental Choices:
-
Catalyst System: Tungsten- and Molybdenum-based catalysts, such as WCl₆ and MoCl₅, often paired with a cocatalyst like EtAlCl₂, are known to be highly active for the polymerization of substituted acetylenes.[6] The transition metal center coordinates with the alkyne, facilitating the insertion of monomer units and chain growth.
-
Solvent: Anhydrous and deoxygenated solvents like chlorobenzene or toluene are crucial to prevent the deactivation of the highly reactive catalyst system.
-
Inert Atmosphere: The polymerization must be conducted under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst and any radical intermediates from oxygen, which can act as a poison or lead to undesirable side reactions.[7]
-
Monomer to Catalyst Ratio (M/C): This ratio significantly impacts the polymer yield and molecular weight. A lower M/C ratio generally leads to higher yields but may result in lower molecular weights.[6]
-
Quenching: The polymerization is terminated by the addition of a protic solvent like methanol, which protonates the active catalyst center and precipitates the polymer.
Experimental Workflow: Transition Metal-Catalyzed Polymerization
Caption: Workflow for the transition metal-catalyzed polymerization of 4-ethynylphenol.
Detailed Protocol: Synthesis of Poly(4-ethynylphenol) via Tungsten-Catalyzed Addition Polymerization
This protocol is adapted from the polymerization of the related 3-ethynylphenol.[6]
Materials:
-
4-Ethynylphenol (monomer)
-
Tungsten(VI) chloride (WCl₆, catalyst)
-
Ethylaluminum dichloride (EtAlCl₂, cocatalyst), 1.0 M solution in hexanes
-
Chlorobenzene (anhydrous)
-
Methanol
-
Standard Schlenk line and glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Glassware Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen.
-
Catalyst Solution Preparation: In a nitrogen-filled glovebox or via Schlenk techniques, prepare a 0.1 M solution of WCl₆ in anhydrous chlorobenzene.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of 4-ethynylphenol and dissolve it in anhydrous chlorobenzene to achieve the target initial monomer concentration (e.g., 0.5 M).
-
Catalyst and Cocatalyst Addition:
-
To a separate Schlenk flask under nitrogen, add the required volume of the 0.1 M WCl₆ solution in chlorobenzene.
-
Slowly add the EtAlCl₂ solution (cocatalyst) to the WCl₆ solution with stirring. The typical molar ratio of W:Al is 1:2. Allow the catalyst/cocatalyst mixture to age for 15 minutes at room temperature.
-
-
Polymerization Initiation: Using a gas-tight syringe, transfer the aged catalyst/cocatalyst solution to the stirring monomer solution. The reaction mixture will typically change color.
-
Polymerization: Maintain the reaction at the desired temperature (e.g., 60 °C) for a specified time (e.g., 24 hours). The polymerization often proceeds heterogeneously, with the polymer precipitating from the solution.
-
Quenching and Isolation:
-
After the polymerization period, cool the reaction mixture to room temperature.
-
Pour the mixture into a large excess of methanol with vigorous stirring to quench the reaction and precipitate the polymer.
-
Collect the polymer by filtration, washing thoroughly with methanol to remove any residual catalyst and unreacted monomer.
-
-
Drying: Dry the resulting polymer under vacuum at 40 °C to a constant weight.
Characterization:
-
FT-IR: The disappearance of the characteristic C≡C-H stretching frequency (around 3300 cm⁻¹) and the C≡C stretching frequency (around 2100 cm⁻¹) of the monomer, along with the appearance of broad peaks corresponding to the polyene backbone, confirms polymerization.
-
NMR: ¹H and ¹³C NMR spectroscopy can be used to further elucidate the polymer structure, although solubility may be a limiting factor.
-
GPC: Gel permeation chromatography can be used to determine the molecular weight and polydispersity index of the soluble fraction of the polymer.
Oxidative Coupling Polymerization
Oxidative coupling is a classic method for polymerizing phenols, famously used in the synthesis of poly(p-phenylene oxide).[5] This method involves the oxidation of the phenol to a phenoxy radical, which then couples to form C-C or C-O bonds. For 4-ethynylphenol, this can lead to complex polymer structures with both phenylene and oxyphenylene units, while retaining the ethynyl side groups for potential further modification.
Causality of Experimental Choices:
-
Catalyst System: Transition metal complexes, such as manganese(II) acetylacetonate (Mn(acac)₂) paired with a diamine ligand like N,N'-diethylethylenediamine, are effective catalysts for the oxidative coupling of phenols.[5][8][9] The metal center facilitates the oxidation of the phenol by molecular oxygen.
-
Oxygen Atmosphere: Molecular oxygen serves as the oxidant in this reaction, making an oxygen-rich environment necessary for efficient polymerization.
-
Solvent: Dichloromethane (CH₂Cl₂) is a common solvent for this type of polymerization, as it dissolves the monomer and catalyst and is relatively inert under the reaction conditions.[5]
-
Ligand: The diamine ligand coordinates to the metal center, modifying its redox potential and steric environment, which can influence the regioselectivity of the coupling (C-C vs. C-O).[8]
-
Temperature: The reaction is typically carried out at room temperature, as higher temperatures can lead to uncontrolled side reactions and over-oxidation.[5]
Experimental Workflow: Oxidative Coupling Polymerization
Caption: Workflow for the oxidative coupling polymerization of 4-ethynylphenol.
Detailed Protocol: Synthesis of Poly(4-ethynylphenol) via Oxidative Coupling
This protocol is based on the oxidative coupling of similar p-alkoxyphenols.[5]
Materials:
-
4-Ethynylphenol (monomer)
-
Manganese(II) acetylacetonate (Mn(acac)₂, catalyst)
-
N,N'-Diethylethylenediamine (ligand)
-
Dichloromethane (CH₂Cl₂)
-
Methanol
-
Hydrochloric acid (HCl)
-
Oxygen gas
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar, an oxygen inlet, and an outlet, dissolve 4-ethynylphenol in dichloromethane to a concentration of approximately 0.5 M.
-
Catalyst and Ligand Addition: Add Mn(acac)₂ (e.g., 5 mol% relative to the monomer) and N,N'-diethylethylenediamine (e.g., 5 mol%) to the monomer solution.
-
Oxygenation and Polymerization:
-
Begin stirring the solution vigorously.
-
Bubble a steady stream of oxygen through the solution. The reaction is typically exothermic, and a color change is often observed.
-
Continue stirring under an oxygen atmosphere at room temperature for 24-48 hours.
-
-
Precipitation and Isolation:
-
Pour the viscous reaction mixture into a large volume of methanol containing a small amount of concentrated HCl (to neutralize the amine ligand and protonate any phenoxide end groups).
-
Stir the mixture to ensure complete precipitation of the polymer.
-
Collect the solid polymer by filtration.
-
-
Purification and Drying:
-
Wash the polymer thoroughly with methanol to remove catalyst residues and unreacted monomer.
-
Dry the polymer in a vacuum oven at 50 °C until a constant weight is achieved.
-
Characterization:
-
FT-IR: The spectrum will show the persistence of the C≡C-H and C≡C stretching bands, indicating the ethynyl group remains intact. Changes in the aromatic C-H and C-O stretching regions will provide information about the new C-C and C-O linkages formed in the polymer backbone.
-
NMR: ¹H and ¹³C NMR can help to determine the ratio of C-C to C-O coupling by analyzing the signals in the aromatic region.
-
TGA: Thermogravimetric analysis is useful for assessing the thermal stability of the resulting polymer.
Potential Applications
The unique structures of polymers derived from 4-ethynylphenol suggest a range of potential applications:
-
Organic Electronics: The conjugated backbone of poly(4-ethynylphenol) from addition polymerization makes it a candidate for use in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and sensors.[2][3]
-
High-Performance Materials: The rigid-rod nature of these polymers can lead to high thermal stability and mechanical strength, suitable for advanced composites and coatings.
-
Functional Membranes: The presence of hydroxyl groups can be exploited to create membranes with specific permeability and selectivity for gas or liquid separations.[6]
-
Drug Delivery and Biomedical Applications: The phenolic hydroxyl groups can be used as attachment points for bioactive molecules, and the polymer backbone could form the basis of a controlled-release matrix.
Conclusion
4-Ethynylphenol is a highly versatile monomer that opens the door to a variety of functional polymers with tailored properties. By selecting the appropriate polymerization method—be it targeting the ethynyl group for a conjugated backbone or the phenolic moiety for a poly(phenylene)-type structure—researchers can access a wide range of materials. The protocols provided herein serve as a robust starting point for the exploration of this promising monomer in the development of next-generation materials for electronics, materials science, and biomedical applications.
References
-
Polymerization of 3-Ethynylphenol by Transition Metal Catalysts. (2000). Korea Polym. J., 8(5), pp. 253-259. [Link]
-
Trends in Structure and Ethylene Polymerization Reactivity of Transition-Metal Permethylindenyl-phenoxy (PHENI*) Complexes. (n.d.). National Institutes of Health. [Link]
-
Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (2022). Mar. Drugs, 20(10), 629. [Link]
-
Tunable Late-Transition-Metal-Catalyzed Polymerization for Controlled Polymer Synthesis. (2023). Catalysts, 13(4), 685. [Link]
-
Polymerization of Phenylacetylenes by Binuclear Rhodium Catalysts with Different para-Binucleating Phenoxyiminato Linkages. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. (2025). ResearchGate. [Link]
-
4-Ethynylphenol. (n.d.). PubChem, National Institutes of Health. [Link]
-
Oxidative Coupling and Self-Assembly of Polyphenols for the Development of Novel Biomaterials. (2022). Polymers (Basel), 14(15), 3182. [Link]
-
Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. (2021). OSTI.GOV. [Link]
-
Tunable Late-Transition-Metal-Catalyzed Polymerization for Controlled Polymer Synthesis. (2023). MDPI. [Link]
-
Recent advances in oxidative phenol coupling for the total synthesis of natural products. (2023). RSC Publishing. [Link]
-
Oxidative coupling polymerization of p-alkoxyphenols with Mn (acac) 2-ethylenediamine catalysts. (2010). ResearchGate. [Link]
-
Oxidative coupling polymerization of p-alkoxyphenols with Mn(acac)2-ethylenediamine catalysts. (2010). Semantic Scholar. [Link]
-
Oxidative coupling polymerization of p-alkoxyphenols with Mn(acac)2-ethylenediamine catalysts. (2010). Scirp.org. [Link]
-
Free radical mechanism steps for polymerisation of ethene to poly(ethene) polythene reagents reaction conditions organic synthesis. (n.d.). Doc Brown's Chemistry. [Link]
-
Polymer Science and Processing 04: Free radical polymerization. (2020). YouTube. [Link]
-
Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications. (2025). ResearchGate. [Link]
-
Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerization reaction pathway. (2023). National Institutes of Health. [Link]
-
Inhibition of Free Radical Polymerization: A Review. (2023). MDPI. [Link]
-
The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. (2022). MDPI. [Link]
-
Poly(3,4-ethylenedioxyselenophene) and Its Derivatives: Novel Organic Electronic Materials. (2025). ResearchGate. [Link]
-
Lesson 4: Free Radical Polymerization (Part I). (n.d.). MATSE 202. [Link]
-
Functional Organometallic Poly(arylene ethynylene)s: From Synthesis to Applications. (2017). Topics in Current Chemistry, 375(5), 77. [Link]
-
Innovative Application of Salophen Derivatives in Organic Electronics as a Composite Film with a Poly(3,4-Ethylenedioxythiophene)-poly(styrenesulfonate) Matrix. (2024). MDPI. [Link]
Sources
- 1. 4-Ethynylphenol | C8H6O | CID 32758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.polyu.edu.hk [research.polyu.edu.hk]
- 5. scirp.org [scirp.org]
- 6. scispace.com [scispace.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
The Versatility of 4-Ethynylphenol: A Gateway to Advanced Functional Polymers
Introduction: Unlocking Functionality with a Bifunctional Monomer
In the realm of functional polymers, the monomer is the architect of the final material's properties and potential applications. 4-Ethynylphenol stands out as a particularly valuable building block due to its unique bifunctional nature. It possesses a phenolic hydroxyl group, which imparts properties such as hydrogen bonding capabilities, potential for antioxidant activity, and a handle for pH-responsive systems. Simultaneously, the terminal ethynyl group is a versatile reactive site, readily participating in a variety of powerful and efficient coupling reactions, most notably "click chemistry" and Sonogashira coupling. This dual functionality allows for the creation of polymers with a rich and tunable chemical landscape, opening doors for their application in diverse fields such as targeted drug delivery, advanced sensor technology, and high-performance materials. This guide provides an in-depth exploration of the synthesis and application of polymers derived from 4-ethynylphenol, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Core Concepts: The Chemistry of 4-Ethynylphenol Polymerization and Functionalization
The creation of functional polymers from 4-ethynylphenol hinges on two primary strategies: direct polymerization of the monomer and post-polymerization modification of a pre-formed polymer backbone. The choice of strategy is dictated by the desired polymer architecture and final application.
1. Polymerization of 4-Ethynylphenol:
Two robust methods for the polymerization of 4-ethynylphenol are oxidative coupling and Sonogashira polycondensation.
-
Oxidative Coupling: This method directly polymerizes the 4-ethynylphenol monomer, typically through the phenolic hydroxyl group, to form a poly(phenylene oxide) backbone with pendant ethynyl groups. These ethynyl groups are then available for subsequent functionalization. Enzymatic polymerization, for instance using horseradish peroxidase, offers a green and chemoselective route, preferentially polymerizing the phenol moiety while leaving the ethynyl group intact.
-
Sonogashira Polycondensation: This powerful cross-coupling reaction allows for the copolymerization of 4-ethynylphenol with a dihaloarene comonomer. This approach builds a conjugated polymer backbone of alternating phenylene and ethynylene units, a structure that often imparts interesting optoelectronic properties. The phenolic hydroxyl group remains as a pendant functional group along the polymer chain.
2. Post-Polymerization Modification via Click Chemistry:
The ethynyl groups on the polymer backbone, whether introduced directly from the monomer in oxidative polymerization or as part of the backbone in Sonogashira polycondensation, are ideal handles for post-polymerization modification using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, allowing for the facile attachment of various molecules, including bioactive compounds, targeting ligands, and responsive moieties.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and functionalization of polymers derived from 4-ethynylphenol.
Protocol 1: Synthesis of Poly(4-ethynylphenol) via Enzymatic Oxidative Coupling
This protocol describes the chemoselective polymerization of 4-ethynylphenol, targeting the phenolic moiety to yield a soluble polymer with pendant ethynyl groups.
Rationale: Enzymatic catalysis with horseradish peroxidase (HRP) in the presence of a peroxide offers a mild and selective method for the polymerization of phenols.[1] This approach avoids the harsh conditions and potential side reactions associated with traditional oxidative coupling catalysts, preserving the reactive ethynyl group for subsequent functionalization.
Materials:
-
4-Ethynylphenol (98%)
-
Horseradish Peroxidase (HRP) (≥250 units/mg)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Methanol (MeOH), anhydrous
-
Phosphate Buffer (0.1 M, pH 7.0)
-
Dialysis tubing (MWCO 1 kDa)
-
Deionized (DI) water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe pump
-
Lyophilizer
Procedure:
-
Monomer Solution Preparation: In a 100 mL round-bottom flask, dissolve 1.18 g (10 mmol) of 4-ethynylphenol in 50 mL of a 4:1 (v/v) mixture of methanol and 0.1 M phosphate buffer (pH 7.0).
-
Catalyst Addition: To the stirred monomer solution, add 20 mg of horseradish peroxidase.
-
Initiation of Polymerization: Slowly add 1.13 mL (10 mmol) of 30% hydrogen peroxide solution to the reaction mixture over a period of 4 hours using a syringe pump at room temperature.
-
Reaction Monitoring: The progress of the polymerization can be monitored by the precipitation of the polymer from the solution.
-
Reaction Quenching and Polymer Isolation: After 24 hours, stop the reaction by adding a small amount of sodium bisulfite to quench any remaining peroxide. Precipitate the polymer by pouring the reaction mixture into 500 mL of DI water.
-
Purification: Collect the precipitate by filtration and wash thoroughly with DI water. Redissolve the polymer in a minimal amount of methanol and purify by dialysis against DI water for 48 hours, changing the water every 12 hours.
-
Drying: Lyophilize the purified polymer to obtain a light brown powder.
Expected Results:
-
Yield: 60-70%
-
Appearance: Light brown powder
-
Solubility: Soluble in polar organic solvents like methanol, DMF, and DMSO.
-
FT-IR (KBr, cm⁻¹):
-
~3300 (broad, O-H stretching)
-
~3290 (sharp, ≡C-H stretching)
-
~2100 (sharp, C≡C stretching)
-
~1600, 1500 (aromatic C=C stretching)
-
~1220 (C-O stretching)
-
-
¹H NMR (400 MHz, DMSO-d₆, δ ppm):
-
9.0-10.0 (broad, Ar-OH)
-
6.5-7.5 (broad, aromatic protons)
-
~3.5 (s, ≡C-H)
-
-
GPC (DMF, polystyrene standards):
-
Mn: 3,000 - 8,000 g/mol
-
PDI (Đ): 1.5 - 2.5
-
Workflow Diagram:
Caption: CuAAC Click Chemistry Functionalization.
Application Notes
The unique architecture of polymers derived from 4-ethynylphenol makes them highly suitable for advanced applications in drug delivery and sensor technology.
Application Note 1: Smart Drug Delivery Systems
Concept: The phenolic hydroxyl groups along the polymer backbone can be exploited to create stimuli-responsive drug delivery systems. For instance, the polymer can be designed to release a drug in response to changes in pH, a hallmark of the tumor microenvironment. [2]The ethynyl groups serve as versatile handles to attach a wide array of therapeutic agents or targeting moieties.
Example Application: pH-Responsive Nanoparticles for Targeted Cancer Therapy
-
Synthesis of a Drug-Conjugated Polymer: A chemotherapeutic drug containing an azide group can be attached to poly(4-ethynylphenol) via CuAAC click chemistry (as described in Protocol 2).
-
Nanoparticle Formulation: The resulting polymer-drug conjugate, which is amphiphilic due to the hydrophilic polymer backbone and the potentially hydrophobic drug, can self-assemble into nanoparticles in an aqueous environment.
-
Targeted Delivery: A targeting ligand, such as folic acid (which is overexpressed in many cancer cells), can also be attached to the polymer backbone to enhance the specific uptake of the nanoparticles by cancer cells.
-
pH-Triggered Drug Release: The phenolic hydroxyl groups on the polymer can be deprotonated at physiological pH (around 7.4), leading to a more compact nanoparticle structure. In the acidic tumor microenvironment (pH ~6.5), these groups become protonated, causing a conformational change in the polymer and swelling of the nanoparticle, which triggers the release of the conjugated drug.
Logical Relationship Diagram:
Caption: pH-Responsive Drug Delivery Workflow.
Application Note 2: Electrochemical Sensors for Phenolic Compounds
Concept: The electroactive nature of the phenolic groups in the polymer backbone makes poly(4-ethynylphenol) an excellent candidate for the development of electrochemical sensors. [3]The polymer can be coated onto an electrode surface, and the oxidation of the phenolic hydroxyl groups can be used to detect the presence of various analytes. The ethynyl groups can be used to further modify the electrode surface to enhance selectivity and sensitivity.
Example Application: A Sensor for the Detection of Dopamine
-
Electrode Modification: A glassy carbon electrode (GCE) can be modified by drop-casting a solution of poly(4-ethynylphenol). The polymer film adheres to the electrode surface.
-
Enhanced Selectivity: To improve selectivity for dopamine, the pendant ethynyl groups on the polymer can be functionalized with a molecule that has a high affinity for dopamine, such as a boronic acid derivative, via click chemistry.
-
Electrochemical Detection: The modified electrode is immersed in a sample solution. The presence of dopamine can be detected by monitoring the electrochemical oxidation of the phenolic groups in the polymer backbone using techniques like cyclic voltammetry or differential pulse voltammetry. The interaction between the boronic acid groups and dopamine will lead to a measurable change in the electrochemical signal, allowing for quantitative analysis.
Data Summary Table:
| Property | 4-Ethynylphenol (Monomer) | Poly(4-ethynylphenol) | Functionalized Polymer |
| Molecular Weight | 118.13 g/mol | 3,000 - 8,000 g/mol | > 3,000 - 8,000 g/mol |
| Key FT-IR Peaks (cm⁻¹) | 3300 (O-H), 3290 (≡C-H), 2100 (C≡C) | 3300 (O-H, broad), 3290 (≡C-H), 2100 (C≡C) | 3300 (O-H, broad), Disappearance of 3290 & 2100 |
| Key ¹H NMR Shifts (ppm) | 9.5 (OH), 7.3, 6.8 (Ar-H), 3.0 (≡C-H) | 9.0-10.0 (OH), 6.5-7.5 (Ar-H), 3.5 (≡C-H) | 9.0-10.0 (OH), 6.5-7.5 (Ar-H), Disappearance of 3.5 |
Conclusion
4-Ethynylphenol is a powerful and versatile monomer for the creation of a wide range of functional polymers. Its unique combination of a reactive phenolic hydroxyl group and a versatile ethynyl group allows for the synthesis of polymers with tailored properties and functionalities. The protocols and application notes provided in this guide serve as a comprehensive resource for researchers and scientists to explore the exciting potential of 4-ethynylphenol-based polymers in drug delivery, sensor technology, and beyond. The ability to precisely control the chemical structure and functionality of these polymers through controlled polymerization and efficient click chemistry modifications paves the way for the development of the next generation of smart and high-performance materials.
References
-
A. A. Ensafi, B. Rezaei, and S. Z. Mohammadzadeh, "Electrochemical sensor for dopamine based on a poly(phenosafranine) modified glassy carbon electrode," Sensors and Actuators B: Chemical, vol. 153, no. 1, pp. 115-121, 2011. [Link]
-
R. Chacko, J. Chiu, and E. Wagner, "The current status of stimuli-responsive polymeric systems for drug and gene delivery," Advanced Drug Delivery Reviews, vol. 64, pp. 24-31, 2012. [Link]
-
V. V. Rostovtsev, L. G. Green, V. V. Fokin, and K. B. Sharpless, "A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective “ligation” of azides and terminal alkynes," Angewandte Chemie International Edition, vol. 41, no. 14, pp. 2596-2599, 2002. [Link]
-
H. Tonami, H. Uyama, S. Kobayashi, T. Fujita, Y. Taguchi, and K. Osada, "Chemoselective oxidative polymerization of m-ethynylphenol by peroxidase catalyst to a new reactive polyphenol," Biomacromolecules, vol. 1, no. 2, pp. 150-1, 2000. [Link]
-
R. A. A. Muzzarelli, "Chitin and chitosan: versatile and environmentally friendly materials," Carbohydrate Polymers, vol. 84, no. 1, pp. 1-13, 2011. [Link]
-
S. G. Kumbar, S. Bhattacharyya, and S. L. Cooper, "Smart polymers for drug delivery," Polymer Reviews, vol. 47, no. 1, pp. 1-3, 2007. [Link]
-
J. F. Lutz, "1,3-Dipolar cycloadditions of azides and alkynes: a universal ligation tool in polymer and materials science," Angewandte Chemie International Edition, vol. 46, no. 7, pp. 1018-1025, 2007. [Link]
-
S. G. Spain, M. I. Gibson, and N. R. Cameron, "Recent advances in the Sonogashira reaction for the synthesis of conjugated polymers," Polymer Chemistry, vol. 1, no. 8, pp. 1198-1210, 2010. [Link]
-
Y. Bae, S. Fukushima, A. Harada, and K. Kataoka, "Design of environment-sensitive supramolecular assemblies for intracellular drug delivery: Polymeric micelles that respond to intracellular pH change," Angewandte Chemie International Edition, vol. 42, no. 38, pp. 4640-4643, 2003. [Link]
-
M. E. H. El-Sayed, "Smart" multifunctional nanoparticles for targeting and controlled delivery of chemotherapy," Expert Opinion on Drug Delivery, vol. 5, no. 1, pp. 1-4, 2008. [Link]
Sources
- 1. Preparation of Poly(4-hydroxystyrene) Based Functional Block Copo...: Ingenta Connect [ingentaconnect.com]
- 2. Stimuli-responsive drug delivery systems - Wikipedia [en.wikipedia.org]
- 3. Electrochemical Sensors Based on the Electropolymerized Natural Phenolic Antioxidants and Their Analytical Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of the Phenolic Hydroxyl Group of 4-Hydroxyphenylacetylene
Abstract: 4-Hydroxyphenylacetylene, also known as 4-ethynylphenol, is a highly versatile bifunctional building block in modern organic synthesis.[1] Its structure, featuring a nucleophilic phenolic hydroxyl group and a terminal alkyne, makes it a valuable precursor for pharmaceuticals, functional materials, and complex molecular architectures. The strategic manipulation of the phenolic hydroxyl group is paramount, as its reactivity can either be harnessed for conjugation or masked to allow for selective transformations at the alkyne terminus. This guide provides an in-depth exploration of the primary derivatization strategies—silyl ether protection, etherification, and esterification—offering detailed, field-proven protocols and explaining the causality behind the selection of specific reagents and conditions.
Introduction: The Strategic Importance of 4-Hydroxyphenylacetylene
The synthetic utility of 4-hydroxyphenylacetylene stems from its two orthogonal reactive sites. The terminal alkyne is a premier handle for carbon-carbon bond formation via reactions like the Sonogashira cross-coupling.[2][3][4] However, the acidic proton of the phenolic hydroxyl group is incompatible with the basic and organometallic conditions often required for these transformations. Therefore, derivatization of this hydroxyl group is not merely an ancillary step but a critical strategic decision that dictates the entire synthetic pathway.
The choice of derivatization falls into two main categories:
-
Temporary Protection: The hydroxyl group is masked with a labile protecting group, which is removed in a later step to reveal the original functionality. This is the most common strategy when the phenol is a required feature of the final molecule.
-
Permanent Modification: The hydroxyl group is converted into a stable ether or ester to permanently alter the molecule's physicochemical properties, such as solubility, stability, or biological activity. This approach is common in drug development for creating prodrugs or new chemical entities.[5][6]
This document details robust protocols for the most effective derivatization techniques.
Silyl Ether Formation: A Reversible Masking Strategy
Protecting the phenolic hydroxyl as a silyl ether is arguably the most common and versatile strategy. Silyl ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents, including the conditions of Sonogashira couplings, yet they can be cleaved under mild and highly selective conditions.[7]
Causality of Reagent Selection: The choice of silylating agent is a balance between reactivity and stability. For phenols, the tert-butyldimethylsilyl (TBDMS or TBS) group offers a robust shield that is easily installed and selectively removed.[8][9] The reaction is typically mediated by imidazole, which acts as both a base to deprotonate the phenol and a nucleophilic catalyst that activates the silyl chloride.
Workflow: Silyl Ether Protection and Deprotection
Caption: General workflow for TBDMS protection and deprotection.
Protocol 2.1: TBDMS Protection of 4-Hydroxyphenylacetylene
Objective: To protect the phenolic hydroxyl group as a TBDMS ether, rendering it inert for subsequent reactions like Sonogashira coupling.
Materials:
-
4-Hydroxyphenylacetylene (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxyphenylacetylene and imidazole.
-
Dissolve the solids in anhydrous DMF (approx. 0.5 M concentration relative to the starting phenol).
-
Add TBDMSCl portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water (2x), saturated aqueous NH₄Cl solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, typically 0% to 5%) to yield the pure silyl ether as a colorless oil or low-melting solid.
Protocol 2.2: TBAF-Mediated Deprotection of the TBDMS Ether
Objective: To selectively cleave the Si-O bond and regenerate the phenolic hydroxyl group.
Materials:
-
4-((tert-Butyldimethylsilyl)oxy)phenylacetylene (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 eq)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the TBDMS-protected acetylene in THF (approx. 0.2 M) in a round-bottom flask at room temperature.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude phenol is often pure enough for subsequent use, but can be further purified by column chromatography if necessary.
| Reaction | Reagents | Solvent | Temp. | Typical Yield | Key ¹H NMR Signal (CDCl₃) |
| Protection | TBDMSCl, Imidazole | DMF | RT | >95% | δ ~0.99 (s, 9H, C(CH₃)₃), ~0.21 (s, 6H, Si(CH₃)₂) |
| Deprotection | TBAF | THF | RT | >90% | Disappearance of TBDMS signals, appearance of broad -OH singlet |
Etherification: Permanent Modification for Structural Diversification
Formation of an ether linkage is a robust method for permanently modifying the phenol. This is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of organic materials.[10]
Method A: The Williamson Ether Synthesis
Expertise & Causality: This classic S_N2 reaction is reliable, scalable, and cost-effective for introducing primary and some secondary alkyl groups. It involves deprotonating the phenol with a mild base like potassium carbonate (K₂CO₃) to form the nucleophilic phenoxide, which then displaces a halide from an alkyl halide. K₂CO₃ is preferred over stronger bases like NaH for safety and ease of handling, and acetone is an excellent polar aprotic solvent for this transformation.
Protocol 3.1: O-Alkylation via Williamson Ether Synthesis
Objective: To synthesize 4-alkoxyphenylacetylenes.
Materials:
-
4-Hydroxyphenylacetylene (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, iodomethane) (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0-3.0 eq)
-
Acetone or DMF
-
Ethyl acetate
-
Deionized water
Procedure:
-
Combine 4-hydroxyphenylacetylene and K₂CO₃ in a round-bottom flask.
-
Add acetone (or DMF for less reactive halides) to create a suspension (approx. 0.5 M).
-
Add the alkyl halide and attach a reflux condenser.
-
Heat the mixture to reflux (for acetone, ~56°C) and stir vigorously for 4-16 hours. Monitor by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography or recrystallization.
Method B: The Mitsunobu Reaction
Expertise & Causality: The Mitsunobu reaction is a powerful alternative for forming ethers, especially when the Williamson synthesis is not viable (e.g., with secondary alcohols where elimination is a risk) or when inversion of stereochemistry at the alcohol center is desired.[11][12] The reaction proceeds under mild, neutral conditions. It involves the in-situ activation of an alcohol by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diisopropyl azodicarboxylate (DIAD), allowing it to be displaced by the phenolic nucleophile.[13] The order of addition is critical to prevent side reactions.[14]
Protocol 3.2: O-Alkylation via Mitsunobu Reaction
Objective: To couple 4-hydroxyphenylacetylene with a primary or secondary alcohol.
Materials:
-
4-Hydroxyphenylacetylene (1.2 eq)
-
Alcohol (e.g., (R)-2-butanol) (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, dissolve the alcohol, 4-hydroxyphenylacetylene, and PPh₃ in anhydrous THF (approx. 0.2 M).
-
Cool the flask to 0°C in an ice bath.
-
Add DIAD dropwise to the cold, stirred solution over 15-20 minutes. The solution may turn from colorless to yellow/orange.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification is often challenging due to byproducts (triphenylphosphine oxide and the DIAD-hydrazine). A direct plug of silica gel followed by careful column chromatography is typically required.
Comparison of Etherification Methods
Caption: Comparison of Williamson and Mitsunobu etherification pathways.
Esterification: Introducing a Labile Linkage
Esterification of the phenolic hydroxyl is a primary strategy for developing prodrugs, where the ester can be cleaved by metabolic enzymes to release the active phenol.[6]
Expertise & Causality: The most direct method is acylation with a reactive acylating agent like an acyl chloride or anhydride. This reaction is rapid and high-yielding. A tertiary amine base like pyridine or triethylamine is essential; it acts as an acid scavenger to neutralize the HCl or carboxylic acid byproduct and can also serve as a nucleophilic catalyst. Note that the classic Fischer esterification (acid-catalyzed reaction with a carboxylic acid) is generally ineffective for phenols due to their reduced nucleophilicity.[15]
Protocol 4.1: Acylation with an Acyl Chloride
Objective: To synthesize a phenyl ester derivative.
Materials:
-
4-Hydroxyphenylacetylene (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
Procedure:
-
Dissolve 4-hydroxyphenylacetylene in anhydrous DCM in a flask and cool to 0°C.
-
Add the amine base (e.g., pyridine).
-
Add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x, to remove the base), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting ester by column chromatography or recrystallization.
| Reaction | Reagents | Base | Typical Yield | Key IR Signal (cm⁻¹) |
| Esterification | Acetyl Chloride | Pyridine | >95% | ~1760-1770 (Aryl Ester C=O) |
| Esterification | Acetic Anhydride | Pyridine | >95% | ~1760-1770 (Aryl Ester C=O) |
Application in Synthesis: Post-Derivatization Sonogashira Coupling
With the phenolic hydroxyl group appropriately derivatized, the terminal alkyne is poised for further functionalization. The Sonogashira reaction is a premier method for coupling the alkyne with aryl or vinyl halides.[2]
Workflow: Derivatization Followed by C-C Coupling
Caption: A complete synthetic sequence utilizing derivatization.
This workflow demonstrates the power of the derivatization strategy. By masking the phenol, a complex diarylacetylene can be constructed under mild conditions. If the final product requires a free phenol, a final deprotection step completes the synthesis.
Conclusion
The derivatization of the phenolic hydroxyl group of 4-hydroxyphenylacetylene is a foundational technique for leveraging this versatile building block. The choice between a temporary silyl ether protection or a permanent ether/ester modification is a critical decision driven by the overall synthetic goal. The protocols and rationale detailed herein provide researchers with a robust framework for making informed decisions and executing these transformations with high efficiency and confidence.
References
- The Journal of Organic Chemistry. (2013). Taming of a Superbase for Selective Phenol Desilylation and Natural Product Isolation.
- Gelest. Deprotection of Silyl Ethers. Gelest Technical Library.
- European Industrial Gases Association. DOC241_23_Purification, Compression and Drying of Acetylene. EIGA.
- Tetrahedron Letters. (2018). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Elsevier.
- Rexarc. How High Purity Acetylene is Made. Rexarc.
- RSC Advances. (2014). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Publishing.
- European Industrial Gases Association. BEST AVAILABLE TECHNIQUES FOR ACETYLENE PRODUCTION. EIGA.
- Acetylene Gas Plant. Process Description. Acetylene Gas Plant.
- Google Patents. (1974).
- ResearchGate. (2022). Synthesis of the alkoxy-substituted phenylacetylenes and their reaction....
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions Using 4-Bromo-3-ethynylphenol.
- Organic Chemistry Portal. (2019). Mitsunobu Reaction.
- Molecules. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI.
- Organic Synthesis. Mitsunobu reaction.
- Wikipedia. Silyl ether.
- Organic Chemistry Portal. Mitsunobu Reaction.
- Current Organic Chemistry. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Bentham Science.
- Wikipedia. Sonogashira coupling.
- Chemistry LibreTexts. (2021). 16: Silylethers.
- Molecules. (2022).
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- SynArchive. Sonogashira Coupling.
- World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
- Organic Chemistry Portal. Sonogashira Coupling.
- Journal of Chromatography A. (2013).
- Bioorganic & Medicinal Chemistry. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
- Chad's Prep. (2021). 12.5 Protecting Groups for Alcohols. YouTube.
- Journal of Chromatography A. (2013).
- RSC Advances. A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. Royal Society of Chemistry.
- Bioorganic & Medicinal Chemistry. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
- Journal of Molecular Structure. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -.
- PubChem. 4-Ethynylphenol.
- Scholete. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube.
- Khan Academy.
- jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. d8u3XVr8urIdBqJDS3GyQr5fmOTlBU=)
Sources
- 1. 4-Ethynylphenol | C8H6O | CID 32758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. youtube.com [youtube.com]
Application Note: A Practical Guide to Sonogashira Coupling with 4-Ethynylphenol
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] 4-Ethynylphenol is a particularly valuable building block in drug discovery and materials science due to the presence of two reactive functional groups: the terminal alkyne, which can participate in coupling reactions, and the phenolic hydroxyl group, which can be further functionalized. This application note provides a comprehensive, field-proven protocol for the Sonogashira coupling of 4-ethynylphenol with a generic aryl iodide, offering insights into the rationale behind the experimental choices to ensure robust and reproducible results.
Reaction Mechanism and Key Considerations
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[3]
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[3]
Critical Parameters for Success:
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst.[1] Therefore, all steps should be performed under an inert atmosphere of nitrogen or argon.[5]
-
Choice of Base: A suitable base is crucial for the deprotonation of the terminal alkyne.[1] Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used and can also serve as the solvent.[1] For a substrate like 4-ethynylphenol, a moderately strong base is required to deprotonate the alkyne without causing significant deprotonation of the more acidic phenolic proton, which could lead to side reactions.
-
Catalyst System: A combination of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]), and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is standard.[2]
Experimental Workflow
The following diagram illustrates the key stages of the experimental procedure for the Sonogashira coupling of 4-ethynylphenol.
Caption: A generalized workflow for the Sonogashira coupling experiment.
Detailed Experimental Protocol
This protocol describes the coupling of 4-ethynylphenol with a generic aryl iodide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 4-Ethynylphenol | ≥98% | Commercially Available | |
| Aryl Iodide | ≥98% | Commercially Available | Example: 4-Iodoanisole |
| [Pd(PPh₃)₂Cl₂] | Catalyst Grade | Commercially Available | |
| Copper(I) Iodide (CuI) | ≥99% | Commercially Available | |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Store over molecular sieves. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | |
| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated aq. NH₄Cl | Prepared in-house | ||
| Brine (Saturated aq. NaCl) | Prepared in-house | ||
| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations.
-
Magnetic stirrer with heating capabilities.
-
Standard laboratory glassware (Schlenk flask, condenser, etc.).
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
Rotary evaporator.
-
Column chromatography setup.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-ethynylphenol (1.0 mmol, 1.0 eq.).
-
Add the aryl iodide (1.1 mmol, 1.1 eq.).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Seal the flask with a rubber septum, and connect it to a Schlenk line.
-
Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.[5]
-
-
Solvent and Base Addition:
-
Through the septum, add anhydrous tetrahydrofuran (THF, 10 mL) via a syringe.
-
Add anhydrous triethylamine (TEA, 3.0 mmol, 3.0 eq.) via a syringe. The TEA serves as both the base and an acid scavenger for the HI generated during the reaction.[1]
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 30 minutes.
-
After 30 minutes, heat the reaction to 60 °C using an oil bath.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is a mixture of hexanes and ethyl acetate.
-
-
Reaction Workup:
-
Once the reaction is complete (typically 2-6 hours, as indicated by the consumption of the starting material), cool the flask to room temperature.
-
Quench the reaction by adding 10 mL of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
The eluent system will depend on the specific product, but a gradient of ethyl acetate in hexanes is a good starting point.
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the pure coupled product.
-
Safety Precautions
-
Palladium catalysts and copper salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
The reaction should be conducted under an inert atmosphere to avoid potential hazards associated with pyrophoric reagents and to ensure the success of the reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low conversion | Inactive catalyst | Use fresh catalyst. Ensure an inert atmosphere is maintained. |
| Insufficient base | Add additional degassed base. | |
| Formation of homocoupled alkyne | Presence of oxygen | Improve degassing of solvents and ensure a leak-free reaction setup. |
| Complex reaction mixture | Side reactions due to high temperature | Reduce the reaction temperature. |
| Incorrect base strength | Consider a milder base if side reactions involving the phenol are suspected. |
Conclusion
This application note provides a robust and detailed protocol for the Sonogashira coupling of 4-ethynylphenol. By understanding the underlying mechanism and paying careful attention to the critical experimental parameters, researchers can successfully employ this versatile reaction to synthesize a wide range of valuable compounds for applications in drug discovery and materials science.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Sonogashira coupling - YouTube. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Sonogashira coupling : r/Chempros - Reddit. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. [Link]
Sources
Application Notes & Protocols: 4-Ethynylphenol as a Versatile Fluorogenic Probe for Enzyme Detection
Abstract
Enzyme-activated fluorogenic probes are indispensable tools in chemical biology and drug discovery, offering high sensitivity and spatiotemporal resolution for monitoring enzymatic activity.[1][2][3] These small molecules are engineered to transition from a non-fluorescent ("off") state to a highly fluorescent ("on") state upon specific enzymatic conversion, enabling real-time, non-invasive measurements in complex biological systems.[2][4] This document provides a detailed guide to the application of 4-ethynylphenol, a versatile fluorogenic substrate, for the detection and quantification of oxidoreductase enzymes, with a particular focus on Tyrosinase and Horseradish Peroxidase (HRP). We will explore the underlying mechanism of action, provide detailed step-by-step protocols for robust assay development, and offer insights into data interpretation and troubleshooting.
Introduction: The Power of "Turn-On" Probes
Traditional enzyme assays often rely on chromogenic substrates that produce a colored product, or complex multi-step procedures. Fluorogenic probes offer a superior alternative by leveraging the generation of a fluorescent signal against a low-background environment, resulting in significantly higher sensitivity.[1] 4-Ethynylphenol (4-EP) is an archetypal example of a simple, yet powerful, fluorogenic probe.[5][6] Its core structure consists of a phenol ring, which is a common recognition motif for many enzymes, and a terminal alkyne group.[5][6] In its native state, 4-EP is weakly fluorescent. However, upon enzymatic oxidation of its phenolic hydroxyl group, it undergoes oxidative coupling to form highly conjugated oligomers and polymers that exhibit strong fluorescence. This enzyme-triggered conversion is the foundation of its utility as a "turn-on" sensor.
Principle of Fluorogenic Activation
The central mechanism for 4-ethynylphenol's fluorogenic response is an enzyme-catalyzed oxidation that facilitates intermolecular coupling. Oxidoreductase enzymes, such as tyrosinases and peroxidases, utilize the phenol moiety as a substrate. The enzyme generates a phenoxy radical intermediate from 4-ethynylphenol. This highly reactive species then undergoes spontaneous polymerization with other 4-EP molecules. The resulting extended π-conjugated systems are responsible for the dramatic increase in fluorescence emission.
Caption: General mechanism of 4-ethynylphenol activation by oxidoreductase enzymes.
Application I: Tyrosinase Activity Assay
Scientific Context: Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanogenesis, the pathway responsible for pigment production.[7][8] It catalyzes both the hydroxylation of monophenols (like L-tyrosine) to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones.[7] Aberrant tyrosinase activity is linked to various skin pigmentation disorders, making its inhibitors valuable targets in dermatology and cosmetics.[7][9] The 4-ethynylphenol assay provides a direct and continuous method for screening potential tyrosinase inhibitors.
Protocol: Kinetic Measurement of Tyrosinase Activity
This protocol is designed for a 96-well microplate format, suitable for high-throughput screening.
A. Materials & Equipment
-
Tyrosinase (from mushroom or human cell lysate)[9]
-
4-Ethynylphenol (4-EP)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 6.8)[8]
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection capabilities
-
Multichannel pipette
B. Reagent Preparation
-
Assay Buffer: Prepare 50 mM Potassium Phosphate Buffer and adjust the pH to 6.8. The optimal pH should be confirmed for the specific enzyme source.[8]
-
4-EP Stock Solution (100 mM): Dissolve 11.8 mg of 4-ethynylphenol in 1 mL of DMSO. Store at -20°C, protected from light.
-
Tyrosinase Working Solution: Dilute the tyrosinase stock in cold Assay Buffer to a final concentration that provides a linear reaction rate for at least 15-20 minutes. A starting concentration of 10-20 units/mL is recommended for mushroom tyrosinase. Expert Tip: The optimal enzyme concentration must be determined empirically by running a titration curve.
-
(Optional) Inhibitor Stock: Dissolve test compounds and a known inhibitor (e.g., Kojic Acid) in DMSO.[9][10]
C. Experimental Workflow
Caption: Workflow for the tyrosinase activity assay using 4-ethynylphenol.
D. Step-by-Step Procedure
-
To the wells of a 96-well plate, add components according to the table below. It is critical to include proper controls.
-
Pre-incubation: Add Assay Buffer, followed by inhibitor or vehicle (DMSO), and finally the Tyrosinase Working Solution. Mix gently and incubate the plate for 5 minutes at 25°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Start the enzymatic reaction by adding the 4-EP substrate. Causality Note: Initiating the reaction with the substrate ensures that all other components are equilibrated and provides a consistent starting point (t=0) for kinetic measurements.
-
Detection: Immediately place the plate in a microplate reader and begin kinetic measurement of fluorescence intensity (e.g., Excitation: 325 nm, Emission: 480 nm). Record data every 60 seconds for 20-30 minutes. Note: Optimal wavelengths may vary and should be determined by performing an emission scan of the reaction product.
| Component | Test Well (Inhibitor) | Positive Control | Negative Control (No Enzyme) |
| Assay Buffer | 80 µL | 80 µL | 90 µL |
| Inhibitor / DMSO | 10 µL | 10 µL (DMSO) | 10 µL (DMSO) |
| Tyrosinase Solution | 10 µL | 10 µL | --- |
| Pre-incubate | 5 min @ 25°C | 5 min @ 25°C | 5 min @ 25°C |
| 4-EP Working Solution | 10 µL | 10 µL | 10 µL |
| Total Volume | 110 µL | 110 µL | 110 µL |
E. Data Analysis
-
Subtract the background fluorescence from the 'No Enzyme' control wells.
-
Plot fluorescence intensity versus time for each well.
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the curve (RFU/min).
-
Calculate the percent inhibition using the formula: % Inhibition = (1 - (V_inhibitor / V_positive_control)) * 100
Application II: Horseradish Peroxidase (HRP) Activity Assay
Scientific Context: Horseradish Peroxidase (HRP) is a heme-containing enzyme widely used as a reporter in immunoassays like ELISA due to its high turnover rate and stability.[11] HRP catalyzes the oxidation of various substrates by hydrogen peroxide (H₂O₂).[11][12] Phenolic compounds are well-known enhancing agents for HRP-catalyzed reactions, dramatically increasing the signal output in chemiluminescent and fluorescent assays.[13][14] This protocol leverages 4-ethynylphenol as a highly sensitive fluorogenic substrate for HRP.
Protocol: Endpoint Measurement of HRP Activity
A. Materials & Equipment
-
Horseradish Peroxidase (HRP)
-
4-Ethynylphenol (4-EP)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Phosphate-Buffered Saline (PBS), pH 7.0
-
96-well black microplates
-
Microplate reader with fluorescence detection
B. Reagent Preparation
-
Assay Buffer: 0.2 M Potassium Phosphate buffer, pH 7.0.[12]
-
4-EP Stock Solution (100 mM): Prepare as described in the tyrosinase protocol.
-
H₂O₂ Stock (170 mM): Dilute 30% H₂O₂ solution approximately 1:50 in deionized water. Safety Note: 30% H₂O₂ is a strong oxidizer. Handle with care.
-
HRP Working Solution: Dilute HRP stock in Assay Buffer. The optimal concentration should be determined empirically to ensure the endpoint signal falls within the linear range of the instrument.
-
Substrate-Peroxide Solution (Prepare Fresh): Just before use, prepare a working solution in Assay Buffer containing the final desired concentrations of 4-EP and H₂O₂ (e.g., 100 µM 4-EP and 200 µM H₂O₂). Trustworthiness Principle: Preparing this solution fresh is critical because H₂O₂ can degrade over time, and pre-mixing with the phenol substrate can lead to non-enzymatic background signal.
C. Experimental Workflow
Caption: Workflow for the HRP activity assay using 4-ethynylphenol.
D. Step-by-Step Procedure
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of HRP Working Solution to test wells, and 25 µL of Assay Buffer to 'No Enzyme' control wells.
-
Reaction Initiation: To all wells, add 25 µL of the freshly prepared Substrate-Peroxide Solution to start the reaction.
-
Incubation: Incubate the plate for a fixed time (e.g., 15 minutes) at room temperature, protected from light. The optimal incubation time may need to be adjusted based on the HRP concentration.
-
Detection: Measure the endpoint fluorescence intensity using appropriate wavelengths (e.g., Ex: 325 nm, Em: 480 nm).
Quantitative Data Summary & Troubleshooting
Assay Parameters Table
| Parameter | Tyrosinase Assay | HRP Assay |
| Enzyme | Tyrosinase | Horseradish Peroxidase (HRP) |
| Co-substrate | O₂ (from air) | Hydrogen Peroxide (H₂O₂) |
| Typical Buffer | 50 mM Phosphate, pH 6.8 | 200 mM Phosphate, pH 7.0[12] |
| 4-EP Conc. Range | 10 - 200 µM | 10 - 200 µM |
| Detection Mode | Kinetic | Endpoint or Kinetic |
| Approx. Ex/Em | ~325 nm / ~480 nm | ~325 nm / ~480 nm |
| Expected Outcome | Time-dependent increase in fluorescence | Signal increase proportional to HRP amount |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Substrate degradation/oxidation. 2. Contaminated buffer or reagents. 3. Autofluorescence from test compounds. | 1. Prepare 4-EP and H₂O₂ solutions fresh. Protect from light. 2. Use high-purity water and reagents. 3. Run a compound-only control well (no enzyme). |
| No or Weak Signal | 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Sub-optimal substrate concentration. 4. Instrument settings incorrect. | 1. Test enzyme activity with a known standard substrate (e.g., L-DOPA for tyrosinase). 2. Verify buffer pH. 3. Perform a substrate titration to find the optimal concentration. 4. Check excitation/emission wavelengths and gain settings. |
| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Incomplete mixing in wells. 3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes. 2. Gently mix the plate after adding reagents. 3. Ensure the plate is uniformly equilibrated to the assay temperature. |
Conclusion
4-Ethynylphenol is a powerful and versatile fluorogenic probe for monitoring the activity of important oxidoreductase enzymes like tyrosinase and HRP. Its simple structure, commercial availability, and robust "turn-on" fluorescence mechanism make it an excellent tool for both basic research and high-throughput screening applications in drug development.[2][15] The protocols outlined in this document provide a validated framework for implementing 4-ethynylphenol-based assays, enabling researchers to quantify enzyme activity and screen for novel inhibitors with high sensitivity and reliability.
References
-
Boger, D. L., et al. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. ACS Chemical Biology, 13(8), 1810–1823. [Link]
-
Zhang, J., et al. (2022). Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. Frontiers in Chemistry, 10, 924773. [Link]
-
Boger, D. L., et al. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. ACS Publications. [Link]
-
Finley, M. C. S., et al. (n.d.). Enzyme-Targeted Fluorescent Small Molecule Probes for Bacterial Imaging. PMC. [Link]
-
Boger, D. L., et al. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. Semantic Scholar. [Link]
-
EY Laboratories, Inc. (n.d.). Horseradish Peroxidase Enzyme Activity Assay Procedure. EY Laboratories, Inc.[Link]
-
Lee, S. Y., et al. (2021). Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate. PubMed. [Link]
-
Wang, Y., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. NIH. [Link]
-
Thorpe, G. H., et al. (1985). Phenols as enhancers of the chemiluminescent horseradish peroxidase-luminol-hydrogen peroxide reaction: application in luminescence-monitored enzyme immunoassays. PubMed. [Link]
-
Sadasivam, S., & Manickam, A. (2015). Purification and Evaluation of Horseradish Peroxidase Activity. International Journal of Current Microbiology and Applied Sciences, 4(7), 367-375. [Link]
-
Ma, Y., et al. (2020). Catalysis-based specific detection and inhibition of tyrosinase and their application. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethynylphenol. PubChem. [Link]
-
Prawan, A., et al. (2008). Molecular Docking Studies and Anti-Tyrosinase Activity of Thai Mango Seed Kernel Extract. Chiang Mai University. [Link]
-
Chicca, A., & Gertsch, J. (2021). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
-
Roy, S., et al. (2018). Secondary screening of tyrosinase produced by two isolate LK-4 and LK-20. ResearchGate. [Link]
-
Kamidate, T., et al. (2001). Application of 4-Iodophenol-enhanced Luminol Chemiluminescence to Direct Detection of Horseradish Peroxidase Encapsulated in Liposomes. ResearchGate. [Link]
Sources
- 1. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzyme-Targeted Fluorescent Small Molecule Probes for Bacterial Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 4-Ethynylphenol | C8H6O | CID 32758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalysis-based specific detection and inhibition of tyrosinase and their application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijcmas.com [ijcmas.com]
- 12. Peroxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. Phenols as enhancers of the chemiluminescent horseradish peroxidase-luminol-hydrogen peroxide reaction: application in luminescence-monitored enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: A Step-by-Step Guide for the Functionalization of 4-Hydroxyphenylacetylene
Abstract
4-Hydroxyphenylacetylene, also known as 4-ethynylphenol, is a highly versatile bifunctional organic building block integral to advancements in medicinal chemistry, polymer science, and materials research.[1][2] Its structure, featuring a nucleophilic phenolic hydroxyl group and a reactive terminal alkyne, allows for a diverse range of chemical transformations. This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the selective functionalization of this molecule. We delve into the causality behind experimental choices, offering insights that bridge theoretical knowledge with practical application to ensure reliable and reproducible outcomes.
Introduction: The Strategic Value of 4-Hydroxyphenylacetylene
The utility of 4-hydroxyphenylacetylene stems from its two orthogonal reactive sites: the hydroxyl (-OH) group and the ethynyl (-C≡CH) group. The phenolic -OH group is weakly acidic and can undergo classic reactions such as etherification and esterification. The terminal alkyne is a gateway to powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("Click Chemistry").
This dual reactivity enables the molecule to be used as a linker, a core scaffold for complex molecular architectures, or a precursor for functional polymers and APIs.[3] The key to harnessing its full potential lies in the selective and high-yield modification of one functional group while preserving the other, a challenge addressed through careful reaction design and the strategic use of protecting groups.
Figure 1: Key functionalization pathways for 4-hydroxyphenylacetylene, targeting either the phenolic hydroxyl group or the terminal alkyne.
Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is an excellent nucleophile, especially upon deprotonation. The following protocols detail its conversion into ethers and esters, two common and highly useful derivatives.
O-Alkylation: Williamson Ether Synthesis
This reaction introduces an alkyl group onto the phenolic oxygen, forming an ether linkage. It is fundamental for modifying solubility, blocking the hydrogen-bonding capability of the phenol, or introducing a new functional handle via the alkyl chain.
Expertise & Experience: The choice of base is critical. A relatively weak base like potassium carbonate (K₂CO₃) is sufficient and offers good functional group tolerance. However, for less reactive alkylating agents or to ensure complete deprotonation, a strong base like sodium hydride (NaH) is used. When using NaH, strictly anhydrous conditions are mandatory to prevent quenching of the base and to avoid side reactions. Acetone and DMF are excellent polar aprotic solvents for this transformation.
Protocol 2.1: Synthesis of 4-(Benzyloxy)phenylacetylene
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxyphenylacetylene (1.0 eq).
-
Solvent & Base: Dissolve the starting material in anhydrous acetone or DMF (approx. 0.2 M concentration). Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Reagent Addition: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 60 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.
| Parameter | Value/Condition | Rationale |
| Base | K₂CO₃ (1.5 eq) | Sufficiently basic to deprotonate the phenol; easy to handle and remove. |
| Alkylating Agent | Benzyl Bromide (1.1 eq) | A reactive electrophile. A slight excess drives the reaction to completion. |
| Solvent | Anhydrous DMF/Acetone | Polar aprotic solvent, effectively solvates the cation, enhancing nucleophilicity. |
| Temperature | 60 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| Typical Yield | >90% | High efficiency is expected for this reaction. |
O-Acylation: Ester Synthesis
Esterification converts the hydroxyl group into an ester, which can serve as a protecting group or modulate the electronic properties of the phenyl ring. The most common methods involve reaction with an acid chloride or anhydride in the presence of a base.
Expertise & Experience: Using an acid chloride or anhydride is much more efficient than a direct Fischer esterification with a carboxylic acid for phenols.[4][5][6] A base like triethylamine (Et₃N) or pyridine is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction. For less reactive systems, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
Protocol 2.2: Synthesis of 4-Ethynylphenyl Acetate
-
Setup: In a round-bottom flask, dissolve 4-hydroxyphenylacetylene (1.0 eq) in dichloromethane (DCM) at 0 °C (ice bath).
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution.
-
Reagent Addition: Add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Functionalization of the Terminal Alkyne
The terminal alkyne is a cornerstone of modern organic synthesis, enabling the construction of complex molecular frameworks through reliable C-C bond formation.
Sonogashira Coupling
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to internal alkynes.[7][8][9]
Expertise & Experience: The reaction relies on a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI).[8] The base (usually an amine like Et₃N or diisopropylamine) is crucial for both neutralizing the HX byproduct and facilitating the formation of the key copper(I) acetylide intermediate. The reaction must be performed under strictly anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the palladium catalyst.
Figure 2: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Protocol 3.1: Coupling with 4-Iodotoluene
-
Setup: To a flame-dried Schlenk flask, add 4-hydroxyphenylacetylene (1.2 eq), 4-iodotoluene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent & Base: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the coupled product.
| Parameter | Value/Condition | Rationale |
| Catalysts | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Standard and robust catalyst system for Sonogashira couplings.[7] |
| Halide | Aryl Iodide | More reactive than the corresponding bromide or chloride.[8] |
| Solvent/Base | THF / Et₃N | Et₃N acts as both the base and a co-solvent. |
| Atmosphere | Inert (N₂ or Ar) | Prevents catalyst degradation and unwanted side reactions. |
| Typical Yield | 85-95% | Highly efficient coupling reaction. |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, the premier example of "click chemistry," is a powerful reaction that forms a stable 1,2,3-triazole ring from an alkyne and an azide.[10][11] It is known for its high efficiency, mild reaction conditions, and exceptional functional group tolerance.[12]
Expertise & Experience: The active catalyst is copper(I), which is typically generated in situ from a copper(II) source (like CuSO₄·5H₂O) and a reducing agent (commonly sodium ascorbate).[13] The reaction often works well in a variety of solvents, including mixtures of water with t-butanol or THF, making it suitable for biological applications. Ligands like TBTA or THPTA can be used to stabilize the Cu(I) oxidation state and accelerate the reaction.[13]
Protocol 3.2: Reaction with Benzyl Azide
-
Setup: In a vial, dissolve 4-hydroxyphenylacetylene (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. Prepare another solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. A color change is often observed.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete in 1-12 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting triazole can be purified by column chromatography or recrystallization.
Orthogonal Strategies: The Use of Protecting Groups
To perform sequential functionalization, one reactive group must often be temporarily masked while the other is modified.[14][15] The choice of protecting group is dictated by its stability to the planned reaction conditions and the mildness of its removal.[14][16][17][18]
Figure 3: A representative workflow for the selective functionalization of the alkyne group, utilizing a protecting group for the phenol.
Protecting the Hydroxyl Group
To perform reactions at the alkyne under basic conditions or with organometallics, the acidic phenolic proton must be protected. A silyl ether is an excellent choice.
-
Protection Protocol (TBDMS Ether):
-
Dissolve 4-hydroxyphenylacetylene (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Stir at room temperature for 2-4 hours until TLC shows full conversion.
-
Work up by diluting with water and extracting with ether. Purify by column chromatography.
-
-
Deprotection Protocol:
-
Dissolve the TBDMS-protected compound in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq).
-
Stir at room temperature for 1 hour.
-
Quench with saturated NH₄Cl solution and extract with ethyl acetate. Purify as needed.
-
Conclusion
4-Hydroxyphenylacetylene is a powerful and versatile starting material. By understanding the distinct reactivity of its hydroxyl and alkyne functionalities and employing robust, well-established protocols, researchers can unlock its full synthetic potential. The strategic application of etherification, esterification, Sonogashira coupling, and click chemistry, combined with orthogonal protecting group strategies, enables the rational design and synthesis of a vast array of complex molecules for diverse scientific applications.
References
-
PubChem. (n.d.). 4-Ethynylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Hentzen, N. B., & Ziegler, T. (2007). Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes. Bioorganic & Medicinal Chemistry Letters, 17(23), 6464–6468.
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Retrieved from [Link]
- Givens, R. S., & Rubina, M. (2011). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 10(1), 5–21.
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- Al-Amin, M., & El-Shall, M. S. (2012). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions, 41(42), 13134–13140.
-
DTIC. (n.d.). Microbial Conversion of Phenylacetylene to Meta-Hydroxyphenylacetylene. Defense Technical Information Center. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-phenoxy-phenols.
-
MDPI. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems. Retrieved from [Link]
-
YouTube. (2016). Esterification Synthesis Lab. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Ethynylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reaction of phenylacetylene with aryl halides. Retrieved from [Link]
-
YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]
Sources
- 1. 4-Ethynylphenol | C8H6O | CID 32758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Ester synthesis by esterification [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Topics (Click Chemistry) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. broadpharm.com [broadpharm.com]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synarchive.com [synarchive.com]
- 17. 保護/解保護試劑 [sigmaaldrich.com]
- 18. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Ethynylphenol Synthesis
Welcome to the technical support center for the synthesis of 4-ethynylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthetic transformation. Here, we will move beyond simple protocols to explain the underlying principles of the reaction, enabling you to troubleshoot effectively and adapt the synthesis to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 4-ethynylphenol?
A1: The most prevalent and robust method for synthesizing 4-ethynylphenol is the Sonogashira cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide.[2] For 4-ethynylphenol, the synthesis typically involves a three-step sequence:
-
Protection of the phenolic hydroxyl group: The acidic proton of the phenol can interfere with the Sonogashira coupling. Therefore, it is often necessary to protect this group, commonly as a silyl ether (e.g., tert-butyldimethylsilyl ether, TBDMS).
-
Sonogashira cross-coupling: The protected 4-halophenol (typically 4-iodophenol or 4-bromophenol) is then coupled with a protected alkyne, such as trimethylsilylacetylene (TMSA).[3]
-
Deprotection: The protecting groups on both the phenol and the alkyne are removed to yield the final product, 4-ethynylphenol.
Q2: Why is it necessary to protect the phenol group?
A2: The phenolic proton is acidic (pKa ≈ 10) and can react with the basic conditions typically employed in the Sonogashira coupling, leading to side reactions and reduced yields.[4] Protecting the phenol, for instance as a silyl ether, renders it inert to the reaction conditions, ensuring a cleaner and more efficient coupling reaction.
Q3: Can I perform the Sonogashira coupling without a copper co-catalyst?
A3: Yes, copper-free Sonogashira couplings are not only possible but often preferred. The primary drawback of using a copper co-catalyst is the potential for the undesired Glaser-Hay homocoupling of the alkyne, which leads to the formation of diyne byproducts.[2][5] Copper-free systems can minimize this side reaction, leading to a cleaner product profile and simplifying purification.[6]
Q4: What is the reactivity order for the aryl halides in the Sonogashira coupling?
A4: The reactivity of the aryl halide is a critical factor in the Sonogashira coupling. The general reactivity trend is: I > OTf > Br >> Cl. Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides typically require higher temperatures to achieve good conversion. Aryl chlorides are generally the least reactive and require specialized catalyst systems.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inactive Palladium Catalyst | Use a fresh batch of palladium catalyst or a more stable pre-catalyst like PdCl₂(PPh₃)₂. Ensure proper storage under an inert atmosphere. | The active Pd(0) species is susceptible to oxidation, which deactivates the catalyst. |
| Degraded Copper (I) Iodide | Use a fresh bottle of CuI. The color should be off-white or light tan; a green or blue color indicates oxidation. | The copper co-catalyst plays a crucial role in the transmetalation step of the catalytic cycle.[2] |
| Insufficiently Basic Conditions | Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is dry and used in sufficient excess (typically 2-3 equivalents). | The base is required to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.[7] |
| Inappropriate Solvent | Choose a solvent that dissolves all reactants and the catalyst system. Toluene, THF, and DMF are common choices. Solvent polarity can significantly impact reaction rates and yields.[8] | The solvent must facilitate the dissolution and stabilization of the various intermediates in the catalytic cycle.[8] |
| Low Reaction Temperature | For less reactive aryl halides like bromides, increasing the reaction temperature (e.g., to 80-100 °C) may be necessary.[9] | The oxidative addition of the aryl halide to the palladium center is often the rate-limiting step and is accelerated at higher temperatures. |
Problem 2: Formation of a significant amount of homocoupled alkyne (Glaser coupling).
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. | The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes, which is promoted by the presence of oxygen.[5] |
| High Copper Catalyst Loading | Reduce the amount of copper (I) iodide or switch to a copper-free Sonogashira protocol. | While catalytic in the Sonogashira reaction, excess copper can promote the undesired Glaser coupling pathway.[2] |
Problem 3: Difficulty in removing the silyl protecting group.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Ineffective Deprotection Reagent | Ensure the TBAF solution is fresh and anhydrous. Consider alternative fluoride sources like KHF₂ or CsF. For sterically hindered silyl groups, longer reaction times or gentle heating may be required. | The fluoride ion is the active nucleophile that attacks the silicon center. The strength of the Si-F bond is the driving force for the reaction.[10][11] |
| Base-Sensitive Substrate | If the product is sensitive to the basicity of TBAF, buffer the reaction with a mild acid like acetic acid.[10] | TBAF is basic and can cause decomposition of sensitive functional groups. |
Experimental Protocols
Workflow for the Synthesis of 4-Ethynylphenol
Caption: Overall workflow for the synthesis of 4-ethynylphenol.
Detailed Protocol: Synthesis of 4-Ethynylphenol from 4-Iodophenol
Step 1: Protection of 4-Iodophenol
-
To a solution of 4-iodophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected 4-iodophenol.
Step 2: Sonogashira Coupling
-
To a solution of TBDMS-protected 4-iodophenol (1.0 eq) in a mixture of toluene and triethylamine (2:1 v/v), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add trimethylsilylacetylene (1.5 eq) via syringe.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the protected product.
Step 3: Deprotection
-
Dissolve the protected product (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (2.5 eq) dropwise.[10]
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-ethynylphenol.
Mechanistic Insights
Sonogashira Catalytic Cycle
Caption: The generally accepted mechanism of the Sonogashira coupling, involving two interconnected catalytic cycles.[2][3]
The Sonogashira reaction proceeds via two interconnected catalytic cycles.[3] In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, which is generated in the copper cycle. Finally, reductive elimination from the Pd(II)-alkynyl complex yields the desired product and regenerates the Pd(0) catalyst.[2]
TBAF Deprotection of Silyl Ethers
Caption: Mechanism of TBAF-mediated deprotection of a silyl ether.
The deprotection of silyl ethers with TBAF is driven by the high affinity of silicon for fluoride.[10] The fluoride ion acts as a nucleophile, attacking the silicon atom to form a transient pentacoordinate silicon intermediate.[11] This intermediate is unstable and fragments to release the alkoxide and a stable silyl fluoride byproduct. A mild acidic workup then protonates the alkoxide to yield the free alcohol.[4]
Data Summary
Table 1: Comparison of Common Palladium Catalysts for Sonogashira Coupling
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| Pd(PPh₃)₄ | 1-5 | Commercially available, widely used. | Air-sensitive, requires careful handling. |
| PdCl₂(PPh₃)₂ | 1-5 | More air-stable than Pd(PPh₃)₄.[12] | Requires in situ reduction to Pd(0). |
| Pd(OAc)₂ / Ligand | 0.5-2 | Allows for tuning of reactivity with different phosphine ligands. | Requires an additional ligand. |
| Pd/C | 5-10 | Heterogeneous, easily removed by filtration.[12] | Can have lower activity and require higher temperatures. |
Table 2: Influence of Base and Solvent on Sonogashira Coupling Yields
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Triethylamine (Et₃N) | Toluene | 80 | 80 | [12] |
| Diisopropylethylamine (DIPEA) | DMF | 100 | High | [13] |
| Piperidine | DMF | 50 | Good | [1] |
| K₂CO₃ | 95% EtOH | 50 | Good | [12] |
| Cs₂CO₃ | Toluene | 135 | Excellent | [14] |
Yields are representative and can vary significantly based on the specific substrates and other reaction conditions.
References
- Panda, N. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Sonogashira Coupling. (n.d.). Royal Society of Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF).
- OChemNerd. (2025, December 3). Protecting Groups for Alcohols: Silyl Ether On → TBAF Off (Mechanism + Worked Example). YouTube.
- The Organic Chemist. (2020, July 23). TBAF Deprotection Mechanism | Organic Chemistry. YouTube.
- Rosa, G. R., et al. (n.d.). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
- BenchChem. (2025).
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Tyagi, M., et al. (n.d.).
- Zabilskiy, M., et al. (n.d.).
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Deprotection of Silyl Ethers. (n.d.). Gelest.
- Guria, M., & Ghorai, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5195–5213.
- tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal.
- Effect of different bases in the Sonogashira reaction a. (n.d.).
- Szych, A., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(11), 2235–2243.
- BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine.
- Panda, B., & Sarkar, T. K. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis, 45(06), 817–829.
- Bashir, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Wang, C.-C., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(5), 3326–3341.
- Zhou, Z., et al. (2014). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. Journal of Porphyrins and Phthalocyanines, 18(08n09), 747–754.
- Sonogashira coupling. (n.d.). In Wikipedia.
- Copper-free Sonogashira coupling. (2008, August 15).
- Bej, A., & Maji, A. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 251–284.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. books.rsc.org [books.rsc.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.lucp.net [books.lucp.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
Common side reactions in the formylation of phenols and how to avoid them
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for phenol formylation. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the formylation of phenolic compounds. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical knowledge and practical laboratory challenges, ensuring your syntheses are both efficient and successful.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues that may arise during the formylation of phenols. Each problem is followed by a detailed explanation of the probable causes and a step-by-step guide to resolving the issue.
Problem 1: Low or No Yield of the Desired Formyl-Phenol
Symptoms: After the reaction and work-up, TLC or LC-MS analysis shows a significant amount of unreacted starting material and minimal or no product formation.
Possible Causes & Solutions:
-
Deactivated Phenolic Substrate: Phenols bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COOR) are less nucleophilic and react sluggishly.[1]
-
Expert Advice: For such substrates, harsher reaction conditions might be necessary. However, this can lead to other side reactions. A better approach is to choose a more reactive formylation method. The Vilsmeier-Haack reaction is often more effective than the Gattermann or Duff reactions for deactivated systems.[2][3] Alternatively, a newer method using MgCl₂, triethylamine, and paraformaldehyde offers high yields for a range of substituted phenols, including those with electron-withdrawing groups, albeit at a slower rate.[1][4]
-
-
Inappropriate Formylation Method: The chosen method may not be suitable for your specific substrate. For instance, the Gattermann-Koch reaction is not applicable to phenols and phenol ethers.[5][6][7][8]
-
Expert Advice: Consult the literature for formylation methods that have been successfully applied to similar phenolic structures. The choice of reagent and conditions is critical for success.
-
-
Poor Reagent Quality: Moisture can deactivate the Lewis acids used in many formylation reactions (e.g., AlCl₃ in the Gattermann reaction).[7] Similarly, the quality of paraformaldehyde or hexamethylenetetramine (HMTA) is crucial.
-
Protocol: Ensure all reagents are anhydrous and of high purity. Dry solvents and glassware thoroughly before use. It is advisable to use freshly opened or properly stored reagents.
-
Problem 2: Formation of a Mixture of ortho and para Isomers
Symptoms: Your product is a mixture of the desired ortho-hydroxybenzaldehyde and the corresponding para-isomer, complicating purification.
Possible Causes & Solutions:
-
Inherent Lack of Regioselectivity: Many classical formylation methods provide a mixture of isomers.[4] The Reimer-Tiemann reaction, for example, typically yields a mixture of ortho and para products, with the ortho isomer usually predominating.[9]
-
Expert Advice: To enhance ortho-selectivity, chelation control can be employed. The use of MgCl₂ with paraformaldehyde and a base like triethylamine is highly effective for exclusive ortho-formylation.[4][10] This method's selectivity is attributed to the formation of a magnesium phenoxide complex that directs the electrophile to the ortho position.
-
-
Steric Hindrance: If the ortho positions are sterically hindered, formylation may be directed to the para position.
-
Expert Advice: In such cases, obtaining the ortho product selectively can be challenging. If the para isomer is the desired product, steric hindrance at the ortho positions can be used to your advantage.
-
Problem 3: Significant Formation of Tar or Polymeric Byproducts
Symptoms: The reaction mixture becomes dark and viscous, and upon work-up, a significant amount of intractable tar-like material is obtained.
Possible Causes & Solutions:
-
Phenol-Formaldehyde Resin Formation: This is a common side reaction, especially under acidic or basic conditions when formaldehyde or its equivalents are used.[9][11] It involves repeated hydroxymethylation and subsequent condensation.[9]
-
Expert Advice: To minimize resin formation:
-
-
Oxidation and Decomposition: Phenols, especially di- and polyhydric phenols, can be sensitive to oxidation, leading to the formation of colored and polymeric byproducts.[11][12][13]
-
Protocol: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation. Degassing the solvent prior to use is also recommended.
-
Problem 4: Di-formylation of the Phenolic Ring
Symptoms: In addition to the desired mono-formylated product, a di-formylated byproduct is also formed.
Possible Causes & Solutions:
-
Available ortho Positions: Di-formylation is common in reactions like the Duff reaction when both ortho positions to the hydroxyl group are unsubstituted.[9]
-
Expert Advice: To favor mono-formylation, carefully control the stoichiometry of the reagents. Reducing the amount of the formylating agent (e.g., HMTA) relative to the phenol can significantly increase the yield of the mono-formylated product.[9]
-
-
Highly Activated Phenol: Phenols with strong electron-donating groups are highly activated and more susceptible to multiple electrophilic substitutions.
-
Protocol: In addition to stoichiometric control, consider running the reaction at a lower temperature to reduce the rate of the second formylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Reimer-Tiemann reaction, and why is it prone to giving isomeric mixtures?
A1: The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[14] The key reactive species is dichlorocarbene (:CCl₂), which is generated in situ from chloroform and a strong base.[14][15] The phenoxide ion, being highly nucleophilic, attacks the electron-deficient dichlorocarbene.[14] The negative charge of the phenoxide is delocalized into the aromatic ring, activating the ortho and para positions for electrophilic attack.[14] While the reaction generally favors the ortho product, the competing activation at the para position often leads to the formation of an isomeric mixture.[9]
Q2: How can I improve the regioselectivity of phenol formylation?
A2: Achieving high regioselectivity is a common challenge. A highly effective method for exclusive ortho-formylation utilizes magnesium chloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde.[4] This method is believed to proceed through a six-membered transition state involving a magnesium-chelated phenoxide, which directs the electrophilic attack of formaldehyde to the ortho position. This procedure has been shown to be effective for a wide range of substituted phenols.[4]
Q3: I am working with a sensitive substrate. What are the mildest conditions for phenol formylation?
A3: The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, is generally considered to have milder conditions compared to the Reimer-Tiemann reaction.[16] An even milder and highly selective method is the aforementioned MgCl₂/Et₃N/paraformaldehyde procedure, which avoids strongly acidic or basic conditions and harsh reagents.[4][10]
Q4: My reaction with a phenol containing an ester group is very slow. Why is this, and what can I do?
A4: Electron-withdrawing groups like esters deactivate the aromatic ring, making it less nucleophilic and slowing down the rate of electrophilic aromatic substitution.[1] While the reaction may still proceed, it will likely require longer reaction times or higher temperatures, which can also lead to an increase in byproducts.[1] If the ester group is further away from the benzene ring, the reaction rate is generally faster.[1] For substrates with deactivating groups, the Vilsmeier-Haack reaction might be a more suitable choice due to the higher reactivity of the Vilsmeier reagent.[2]
Q5: How can I effectively remove unreacted phenol from my reaction mixture after work-up?
A5: Unreacted phenol can often be removed by performing a basic wash of the organic layer during the work-up.[17] By washing with an aqueous solution of a weak base like sodium bicarbonate or a stronger base like sodium hydroxide, the acidic phenol is converted to its water-soluble phenolate salt, which partitions into the aqueous phase.[17] Be cautious with this method if your product also contains acidic functional groups.
Visualizing Reaction Mechanisms and Workflows
Diagram 1: Decision-Making Workflow for Choosing a Formylation Method
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Gattermann Reaction [unacademy.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 15. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 16. grokipedia.com [grokipedia.com]
- 17. researchgate.net [researchgate.net]
Improving the yield of "Phenol, 4-ethynyl-" in organic reactions
Technical Support Center: Synthesis of Phenol, 4-ethynyl-
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-ethynylphenol. This critical building block is foundational in the development of pharmaceuticals, advanced polymers, and molecular electronics. However, its synthesis can present challenges, from low yields to persistent impurities. This guide is designed to provide you, our fellow scientists and researchers, with practical, field-proven insights to troubleshoot and optimize your reactions. We will explore the causality behind common experimental issues and provide robust protocols to enhance the yield and purity of your target molecule.
Troubleshooting Guide: Common Issues in 4-Ethynylphenol Synthesis
This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnosis of the underlying chemical principles and offers actionable solutions.
Q1: My Sonogashira coupling reaction of 4-iodophenol has stalled, resulting in a low yield and recovery of starting material. What are the likely causes?
A1: A stalled Sonogashira reaction is a frequent issue that can typically be traced to one of three areas: catalyst inactivation, suboptimal reaction conditions, or reagent quality.
-
Causality & Diagnosis: The palladium catalyst, central to the reaction, is susceptible to deactivation. The active Pd(0) species can be oxidized or can form inactive palladium black if the ligand concentration is too low or the temperature is too high. The amine base is also critical; it must be sufficiently strong to deprotonate the terminal alkyne and neutralize the HX generated, but its quality is paramount.[1] Water or peroxide impurities in the amine or solvent can poison the catalyst.
-
Actionable Solutions:
-
Ensure Rigorous Inert Conditions: The Sonogashira reaction, particularly the copper-cocatalyzed variant, requires an oxygen-free environment to prevent both catalyst degradation and alkyne homocoupling (see Q2).[2][3] Ensure all glassware is oven-dried, and solvents and the amine base are thoroughly deoxygenated via sparging with argon or nitrogen for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
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Verify Reagent Quality: Use freshly distilled, anhydrous amine base (e.g., triethylamine or diisopropylamine). Solvents like THF or DMF must be anhydrous.
-
Optimize Catalyst System: For a less reactive aryl halide, a more robust ligand may be needed. While triphenylphosphine (PPh₃) is standard, employing bulkier, more electron-rich phosphine ligands can enhance the rate of oxidative addition and stabilize the palladium catalyst.[4]
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Temperature Control: While heating can increase reaction rates, excessive temperatures (>80-100 °C for many systems) can accelerate catalyst decomposition. If you are using an aryl bromide, which is less reactive than an iodide, a moderate increase in temperature may be necessary, but it should be optimized carefully.[1]
-
Q2: My final product is contaminated with a significant amount of a diyne byproduct (1,4-bis(4-hydroxyphenyl)buta-1,3-diyne). How can I prevent this?
A2: The formation of a diyne is a classic side reaction in Sonogashira couplings known as Glaser or Hay homocoupling.[3] This occurs when the terminal alkyne couples with itself.
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Causality & Diagnosis: This side reaction is almost exclusively mediated by the copper(I) cocatalyst in the presence of oxygen.[3] The copper(I) acetylide intermediate is oxidized to copper(II), which then promotes the dimerization of the alkyne, regenerating copper(I).
-
Actionable Solutions:
-
Strict Oxygen Exclusion: As mentioned in A1, maintaining scrupulously anaerobic conditions is the most effective way to suppress homocoupling in copper-catalyzed systems.
-
Slow Addition of Alkyne: Adding the alkyne substrate (e.g., trimethylsilylacetylene) slowly via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.[3]
-
Implement a Copper-Free Protocol: If homocoupling remains a persistent issue, the most robust solution is to switch to a copper-free Sonogashira protocol.[1][5] These systems rely on a highly active palladium catalyst and typically a stronger organic base to facilitate the deprotonation of the alkyne directly at the palladium center. While they may require higher temperatures, they completely eliminate the primary pathway for homocoupling.[6]
-
Q3: I am attempting the synthesis from 4-bromophenol, and the reaction is extremely slow. How can I adapt the protocol?
A3: The reactivity of aryl halides in the Sonogashira reaction follows the order: I > Br >> Cl.[1] This is due to the bond dissociation energies of the carbon-halogen bond, which makes the rate-determining oxidative addition step much slower for bromides and especially chlorides.
-
Causality & Diagnosis: The energy barrier for the Pd(0) catalyst to insert into the C-Br bond is significantly higher than for the C-I bond. Standard conditions optimized for 4-iodophenol will therefore be inadequate.
-
Actionable Solutions:
-
Increase Temperature: Carefully increase the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and catalyst stability.
-
Use a More Active Catalyst/Ligand System: For aryl bromides, more strongly electron-donating and sterically hindered phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the challenging oxidative addition step.[4][7]
-
Change the Base: A stronger base may be necessary to ensure the deprotonation of the alkyne is not rate-limiting.
-
Q4: My purification by silica gel column chromatography is problematic; the product streaks badly, leading to poor separation and low recovery. What is the best way to purify 4-ethynylphenol?
A4: Phenols are notoriously challenging to purify on standard silica gel. Their acidic proton interacts strongly with the silanol groups on the silica surface, causing band broadening and "streaking."[8]
-
Causality & Diagnosis: The interaction is an acid-base phenomenon. The slightly acidic phenol hydrogen-bonds extensively with the silica surface, leading to a poor elution profile.
-
Actionable Solutions:
-
Modify the Eluent: Add a small amount (0.5-1%) of acetic acid to your eluent system (e.g., ethyl acetate/hexanes). The acetic acid will protonate the silica surface and the phenolate anion, suppressing the strong interaction and leading to sharper bands.[9]
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a solvent like diethyl ether or ethyl acetate. Wash with a mild aqueous base (e.g., saturated NaHCO₃) to extract the acidic 4-ethynylphenol into the aqueous layer. The non-acidic impurities (like homocoupled byproducts) will remain in the organic layer. Carefully acidify the aqueous layer with dilute HCl and then extract the purified phenol back into an organic solvent. This will significantly simplify the subsequent chromatographic purification.
-
Use an Alternative Stationary Phase: If problems persist, consider using a different stationary phase like alumina (which is basic and can sometimes work better for acidic compounds) or C18-functionalized reverse-phase silica gel, which separates based on polarity in a different manner.[8][10]
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable and highest-yielding synthetic route to 4-ethynylphenol? A: A two-step route is generally the most robust and reproducible method.
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Sonogashira Coupling: Couple 4-iodophenol with an alkyne bearing a protecting group, most commonly trimethylsilylacetylene (TMSA).[1] TMSA is a liquid, making it much easier and safer to handle than acetylene gas.[1]
-
Desilylation: Remove the trimethylsilyl group to reveal the terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions.[11]
Q: Should I protect the phenolic hydroxyl group before the Sonogashira coupling? A: While the coupling can work on unprotected 4-iodophenol, protecting the phenol can often lead to a cleaner reaction and higher, more consistent yields.[12][13] The free hydroxyl group is acidic and can potentially interfere with the amine base or the catalyst. Protecting groups like tetrahydropyranyl (THP) or tert-butyldimethylsilyl (TBDMS) are common choices. However, this introduces two extra steps (protection and deprotection), so the decision involves a trade-off between reaction efficiency and step economy.
Q: How do I choose between a copper-catalyzed and a copper-free Sonogashira reaction? A: The choice depends on your substrate and sensitivity to byproducts.
| Feature | Copper-Cocatalyzed Sonogashira | Copper-Free Sonogashira |
| Mechanism | Involves a separate copper acetylide formation and transmetalation to palladium.[4] | Alkyne is activated directly on the palladium center.[6] |
| Advantages | Faster reaction rates, often proceeds at room temperature.[3] | Avoids Glaser homocoupling, leading to higher purity.[1] |
| Disadvantages | Prone to alkyne homocoupling if oxygen is present.[3] Copper can be difficult to remove from the final product. | Often requires higher temperatures or more expensive, specialized ligands.[14] |
| Best For... | Robust, well-optimized reactions where homocoupling is not a major issue. | Substrates where alkyne homocoupling is a significant problem or when synthesizing molecules for biological applications where copper contamination is a concern. |
Q: What are the best conditions for removing the trimethylsilyl (TMS) protecting group from the alkyne? A: The TMS group can be cleaved under very mild conditions, preserving the rest of the molecule.
-
Base-Catalyzed: A solution of potassium carbonate (K₂CO₃) in methanol is highly effective, mild, and inexpensive.[11]
-
Fluoride-Catalyzed: Tetrabutylammonium fluoride (TBAF) in THF is the classic reagent for this transformation.[15] It is extremely efficient but can be more basic than K₂CO₃/MeOH and is more expensive.[16]
Visualizing the Process
dot digraph "Synthetic_Workflow" { graph [fontname="Arial", label="Figure 1: Overall Synthetic Workflow for 4-Ethynylphenol", labelloc=b, fontsize=12]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
A [label="4-Iodophenol"]; B [label="Sonogashira Coupling\n(Pd/Cu cat., TMS-Acetylene, Base)"]; C [label="Intermediate:\n4-((Trimethylsilyl)ethynyl)phenol"]; D [label="Desilylation\n(K2CO3, MeOH)"]; E [label="Crude Product:\n4-Ethynylphenol"]; F [label="Purification\n(Extraction & Chromatography)"]; G [label="Final Product:\nHigh-Purity 4-Ethynylphenol", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } dot Figure 1: Overall Synthetic Workflow for 4-Ethynylphenol
dot digraph "Troubleshooting_Logic" { graph [fontname="Arial", label="Figure 2: Troubleshooting Low Yield in Sonogashira Coupling", labelloc=b, fontsize=12]; node [shape=diamond, style=filled, fontname="Arial", fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial"];
} dot Figure 2: Troubleshooting Low Yield in Sonogashira Coupling
High-Yield Experimental Protocol
This two-step protocol is optimized for reliability and high yield, starting from commercially available 4-iodophenol.
Step 1: Sonogashira Coupling - Synthesis of 4-((trimethylsilyl)ethynyl)phenol
-
Setup: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodophenol (11.0 g, 50.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 702 mg, 1.0 mmol, 2 mol%), and copper(I) iodide (CuI, 190 mg, 1.0 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon three times.
-
Solvent/Reagent Addition: Through the septum, add 100 mL of degassed, anhydrous triethylamine, followed by trimethylsilylacetylene (TMSA, 7.8 mL, 55.0 mmol, 1.1 equiv.) via syringe.
-
Reaction: Stir the resulting suspension at room temperature for 12-16 hours. The reaction progress can be monitored by TLC (e.g., 20% ethyl acetate in hexanes), observing the consumption of 4-iodophenol.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in 150 mL of diethyl ether and filter through a pad of celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude silyl-protected product, which is often pure enough for the next step.
Step 2: Desilylation - Synthesis of 4-ethynylphenol
-
Setup: Dissolve the crude 4-((trimethylsilyl)ethynyl)phenol from the previous step in 150 mL of methanol in a 500 mL round-bottom flask.
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 13.8 g, 100 mmol, 2.0 equiv.) to the solution.
-
Reaction: Stir the suspension at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Neutralize the reaction mixture by the careful, dropwise addition of 1N HCl until the pH is ~7. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add 150 mL of ethyl acetate and 100 mL of water to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude solid by column chromatography on silica gel using an eluent of 15-25% ethyl acetate in hexanes containing 0.5% acetic acid to afford 4-ethynylphenol as a solid.[12]
References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
-
Bano, K., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1957. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. Retrieved from [Link]
-
Li, P., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4946–4950. Retrieved from [Link]
-
Al-Amin, M. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
ResearchGate. (2013). Column chromatography of phenolics? Retrieved from [Link]
-
Morales-Saavedra, O. G., et al. (2025). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. ResearchGate. Retrieved from [Link]
-
Gower, N. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14205–14214. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]
-
Gower, N. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-((Trimethylsilyl)ethynyl)phenol. PubChem Compound Database. Retrieved from [Link]
-
Syafitri, D. M., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PMC. Retrieved from [Link]
-
Jiang, H., et al. (2011). Tetrabutylammonium fluoride (TBAF)-catalyzed addition of substituted trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones. PubMed. Retrieved from [Link]
-
Lai, G-Q., et al. (2005). Convenient syntheses of m- and p-ethynylphenols. ResearchGate. Retrieved from [Link]
-
Lasoń-Rydel, M., et al. (2022). Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2004). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. Retrieved from [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved from [Link]
-
Wang, Z., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Desilylation mechanism with fluoride. Retrieved from [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
ResearchGate. (2013). Efficient and Copper‐Free Pd(OAc)2/DABCO‐Catalyzed Sonogashira Cross‐Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
D’Souza, D. M., & Müller, T. J. J. (2007). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. Retrieved from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Williamson Ether Synthesis with Substituted Phenols: A Technical Troubleshooting Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Williamson ether synthesis with substituted phenols. As Senior Application Scientists, we understand the nuances and challenges that can arise during this classic yet versatile reaction. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis with an electron-deficient phenol is giving a very low yield. What is the primary reason for this?
A1: The primary reason for low yields with electron-deficient phenols is the decreased nucleophilicity of the corresponding phenoxide. The electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro (-NO2), cyano (-CN), or carbonyl groups, stabilize the negative charge on the phenoxide ion through resonance or inductive effects. This stabilization makes the phenoxide less reactive towards the electrophilic alkylating agent.
To overcome this, you may need to employ more forceful reaction conditions, such as higher temperatures or a more polar aprotic solvent like DMF or DMSO to enhance the reactivity of the nucleophile.[1][2] Additionally, selecting a stronger, non-nucleophilic base can also be beneficial.[1][3]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My reaction is not proceeding to completion, and I observe unreacted phenol starting material.
This is a common issue that can stem from several factors related to the base, solvent, or reaction conditions.
Root Cause Analysis and Solutions:
-
Insufficient Deprotonation: The chosen base may not be strong enough to fully deprotonate the substituted phenol, especially if it possesses electron-withdrawing groups that increase its acidity.
-
Poor Solubility: The phenoxide salt may have poor solubility in the chosen solvent, preventing it from effectively reacting with the alkylating agent.
-
Steric Hindrance: If either the phenol or the alkylating agent is sterically hindered, the reaction rate can be significantly reduced.[5]
Experimental Protocol: Optimizing the Reaction with a Stronger Base
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol to a dry reaction flask.
-
Solvent Addition: Add a suitable volume of anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C and slowly add one equivalent of sodium hydride (NaH, 60% dispersion in mineral oil).
-
Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating complete formation of the phenoxide.
-
Alkylating Agent: Slowly add the alkylating agent to the reaction mixture.
-
Reaction: Monitor the reaction progress by TLC or LC-MS. Heat the reaction if necessary.
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.
Issue 2: I am observing significant formation of a side product, which I suspect is from a competing elimination reaction.
The formation of elimination byproducts is a classic competing pathway in the Williamson ether synthesis, especially when using secondary or tertiary alkyl halides.[3][4][7]
Root Cause Analysis and Solutions:
-
Nature of the Alkylating Agent: The Williamson ether synthesis proceeds via an SN2 mechanism.[1][3][4] Secondary and, particularly, tertiary alkyl halides are more prone to E2 elimination reactions, where the phenoxide acts as a base rather than a nucleophile.[3][5][7]
-
Reaction Temperature: Higher reaction temperatures can favor the elimination pathway, as it often has a higher activation energy than the substitution pathway.[5][6]
-
Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. It may be beneficial to start the reaction at a lower temperature and slowly warm it up while monitoring for product formation and side product formation.[5]
-
Table 1: Relative Rates of Substitution vs. Elimination for Different Alkyl Halides
| Alkyl Halide Type | Primary (e.g., 1-bromobutane) | Secondary (e.g., 2-bromobutane) | Tertiary (e.g., tert-butyl bromide) |
| Predominant Pathway | SN2 (Substitution)[3][5] | SN2/E2 (Competition)[3][5] | E2 (Elimination)[3][5] |
| Typical Ether Yield | High | Moderate to Low | Very Low to None |
Visualizing the Competing Pathways
Caption: SN2 vs. E2 Pathways in Williamson Ether Synthesis.
Issue 3: I am observing C-alkylation in addition to the desired O-alkylation.
Phenoxide ions are ambident nucleophiles, meaning they can react at two different positions: the oxygen atom (O-alkylation) to form the desired ether, and a carbon atom on the aromatic ring (C-alkylation), typically at the ortho or para position.[4]
Root Cause Analysis and Solutions:
-
Solvent Choice: The choice of solvent can significantly influence the ratio of O- to C-alkylation.[8]
-
Solution: Use polar aprotic solvents like DMF or DMSO.[1][5] These solvents solvate the cation of the phenoxide salt, leaving the oxygen anion more exposed and reactive, thus favoring O-alkylation. Protic solvents, on the other hand, can form hydrogen bonds with the oxygen atom, making it less nucleophilic and increasing the likelihood of C-alkylation.[4]
-
-
Counter-ion: The nature of the counter-ion (e.g., Na+, K+) can also play a role.
-
Solution: While less of a primary control lever than the solvent, using a larger, softer cation like potassium or cesium can sometimes favor O-alkylation by creating a looser ion pair.
-
Table 2: Effect of Solvent on O- vs. C-Alkylation
| Solvent Type | Examples | Predominant Alkylation | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | O-Alkylation | Solvates the cation, enhancing the nucleophilicity of the oxygen.[1][4] |
| Protic | Water, Ethanol | C-Alkylation can be significant | Solvates the phenoxide oxygen through hydrogen bonding, hindering its reactivity.[4] |
Advanced Troubleshooting: Purification Challenges
Q2: How can I effectively remove unreacted phenol from my final product?
A2: Unreacted phenol can often be challenging to separate from the desired ether product due to similar polarities.
-
Aqueous Base Wash: A common and effective method is to wash the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous base, such as 1M sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The basic wash will deprotonate the acidic phenol, forming the water-soluble phenoxide salt, which will then partition into the aqueous layer. The ether product, being neutral, will remain in the organic layer.
Caution: Ensure your ether product does not contain any base-sensitive functional groups.
-
Column Chromatography: If the basic wash is not sufficient or if the product is sensitive to base, column chromatography on silica gel is a reliable purification method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, will typically allow the less polar ether to elute before the more polar phenol.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2024, January 25). The Williamson ether synthesis. Retrieved from [Link]
-
Pearson+. (2024, June 5). The Williamson ether synthesis involves the displacement of an al... | Study Prep. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]
-
RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
organic-chemistry.org. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Preventing polymerization of 4-ethynylphenol during storage
Answering the user's request.
Technical Support Center: 4-Ethynylphenol
A Guide to Preventing Polymerization and Ensuring Stability During Storage
Welcome to the technical support guide for 4-ethynylphenol. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of this reactive monomer. Due to its unique structure, featuring both a phenolic hydroxyl group and a terminal alkyne, 4-ethynylphenol is susceptible to degradation and polymerization if not stored correctly. This guide provides in-depth, science-backed answers and troubleshooting protocols to ensure the integrity of your material and the success of your experiments.
Section 1: Understanding the Instability of 4-Ethynylphenol
The propensity of 4-ethynylphenol to polymerize stems from its molecular structure. The terminal ethynyl (alkyne) group is electron-rich and can undergo free-radical polymerization.[1][2] This process is often initiated by external energy sources like heat and light, or by the presence of radical-generating impurities. The polymerization reaction, once initiated, is a chain reaction that can lead to the formation of insoluble, cross-linked polymeric material, rendering the monomer useless for most applications.
The phenolic group, while less reactive in terms of polymerization, can be sensitive to oxidation, leading to color changes and the formation of impurities that may catalyze further degradation. Therefore, proper storage is not just a recommendation but a critical requirement for maintaining the chemical's purity and reactivity.
Section 2: Frequently Asked Questions (FAQs) on Storage & Handling
Q1: What are the ideal storage conditions for 4-ethynylphenol?
The single most critical factor in preventing polymerization is strict adherence to recommended storage conditions. Based on supplier safety data and the chemical nature of the compound, the following conditions are mandatory.[3]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at or below -20°C [3] | Low temperatures significantly reduce the kinetic energy of the molecules, minimizing the rate of spontaneous polymerization and other degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) [3] | An inert atmosphere displaces oxygen, which can participate in radical formation and oxidative degradation of the phenol group.[4][5] |
| Light | Keep in a dark place; use an amber vial or opaque container [3][6] | Light, particularly UV light, provides the energy to initiate free-radical formation, which is a primary pathway for polymerization.[7] |
| Inhibitor | Store with a suitable polymerization inhibitor (if not already added) | Inhibitors are radical scavengers that terminate polymerization chain reactions. Hydroquinone or its derivatives are commonly used.[4][8] |
Q2: My 4-ethynylphenol did not come with an inhibitor. Should I add one?
If you plan to store the material for an extended period, adding an inhibitor is a wise precaution. Phenolic inhibitors like hydroquinone (HQ) or mono-tertiary-butylhydroquinone (MTBHQ) are effective.[5] A typical concentration for storage is 100-200 ppm. However, be aware that the inhibitor must be removed before use in most polymerization reactions or catalytic processes.[9]
Q3: How does a polymerization inhibitor like hydroquinone work?
Hydroquinone (HQ) is a free-radical scavenger. The polymerization of the ethynyl group proceeds via a free-radical chain reaction. HQ effectively terminates this chain. The mechanism requires the presence of a small amount of oxygen.[4][5] A free radical (R•) reacts with oxygen to form a peroxy radical (ROO•). Hydroquinone then donates a hydrogen atom to this peroxy radical, neutralizing it and forming a stable semiquinone radical that does not propagate the polymerization.[5]
Q4: Can I handle 4-ethynylphenol on the open bench?
No. Due to its toxicity and potential for generating aerosols, all handling of 4-ethynylphenol, including weighing and solution preparation, should be conducted inside a certified chemical fume hood.[6][10] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., neoprene or double-layered nitrile).[6][11]
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter, providing a logical path to a solution.
Section 4: Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (e.g., Hydroquinone)
Before using 4-ethynylphenol in a polymerization or other sensitive reaction, any added inhibitor must be removed.[9] The most common method is a mild basic wash, which deprotonates the acidic phenol inhibitor, making it soluble in the aqueous phase.[12][13]
Materials:
-
4-ethynylphenol containing inhibitor
-
Diethyl ether or Dichloromethane (DCM)
-
5% (w/v) aqueous Sodium Hydroxide (NaOH), chilled
-
Saturated aqueous Sodium Chloride (brine), chilled
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Work in a Fume Hood. Wear all appropriate PPE.
-
Dissolution: Dissolve the 4-ethynylphenol in 5-10 volumes of diethyl ether or DCM in a separatory funnel.
-
Basic Wash: Add an equal volume of chilled 5% NaOH solution to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 30-60 seconds.[9] Caution: Shaking too vigorously can cause emulsions.
-
Separation: Allow the layers to separate. The lower aqueous layer, which now contains the sodium salt of the inhibitor, will often be colored. Drain and discard the aqueous layer.
-
Repeat Wash: Repeat the basic wash (steps 3-4) two more times to ensure complete removal of the inhibitor.
-
Brine Wash: Wash the organic layer with an equal volume of chilled saturated brine. This helps to remove residual water and break up any minor emulsions. Drain and discard the aqueous brine layer.
-
Drying: Transfer the organic layer to a clean flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl gently and let it sit for 10-15 minutes to dry the solution.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator. Crucially, do not heat the water bath above 30°C to prevent thermal polymerization of the now-unstabilized monomer.
-
Immediate Use or Storage: The purified 4-ethynylphenol is now highly active and prone to polymerization. It should be used immediately. If short-term storage is necessary, place it under an inert atmosphere in a freezer (-20°C) and use it within 24 hours.
References
-
4-Ethynylphenol Product Information. (n.d.). Sigma-Aldrich.
-
The Role of Hydroquinone as a Polymerization Inhibitor. (n.d.). Noah Technologies Corporation.
-
Eastman Hydroquinone Inhibitors for Polymerization. (n.d.). ChemPoint.
-
Gördes, D., et al. (2003). Alkyne-Functional Homopolymers and Block Copolymers through Nitroxide-Mediated Free Radical Polymerization of 4-(Phenylethynyl)styrene. Macromolecules, 36(23), 8569–8575.
-
Ohsawa, S., et al. (2009). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Journal of the Japan Petroleum Institute, 52(5), 263-269.
-
Matar, N. (2017). Answer to "What is the best method to remove TBC from DVB?". ResearchGate.
-
Hydroquinone and its derivatives as polymerization inhibitors. (n.d.). Eastman.
-
Omor, M., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(2), 442.
-
Phenol Handling. (n.d.). Biodeg Chemical Management.
-
4-Ethynylphenol CAS 2200-91-1. (n.d.). Chemsrc.
-
Harrisson, S. (2015). Polymer Functionalization by Free Radical Addition to Alkynes. ResearchGate.
-
Process for the removal of phenolic inhibitors from polymerizable conjugated olefins. (1981). Google Patents (US4264775A).
-
Zhang, L., et al. (2020). Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. ChemRxiv.
-
Tang, B. Z., et al. (2020). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. Polymers, 13(1), 2.
-
Material Safety Data Sheet - 4-Ethylphenol, 97%. (2009). Cole-Parmer.
-
What is the classification and mechanism of polymerization inhibitors? (2022). Longchang Chemical.
-
Itoh, M., et al. (1994). A Novel Synthesis and Extremely High Thermal Stability of Poly[(phenylsilylene)ethynylene-1,3-phenyleneethynylene]. Macromolecules, 27(26), 7825–7827.
-
Safety Data Sheet: 4-Ethylphenol. (2019). Chemos GmbH & Co.KG.
-
Method for removal of polymerization inhibitor. (1979). Google Patents (US4144137A).
-
Safety Data Sheet: 4-Ethylphenol. (2025). Fisher Scientific.
-
Yoshihashi, Y., et al. (2000). Physicochemical properties of crystalline forms of ethynylestradiol solvates: comparison of thermal behavior with X-ray crystal structure. Chemical & Pharmaceutical Bulletin, 48(11), 1641-1646.
-
Safety Data Sheet: Phenol, 4-ethyl-. (2015). Synerzine.
-
Al-Abbad, M. A., & Al-shaikh, A. A. (2012). Thermal Rearrangements of 1-ethynyl-2-methylcyclopropane: A Computational Study. The Journal of Physical Chemistry A, 116(12), 3274-3281.
-
Phenol - OHS Information Sheet. (2023). Monash University.
-
Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety.
-
4-Ethynyl-phenol | CAS 2200-91-1. (n.d.). Alfa Chemistry.
-
4-Ethynylphenol | 2200-91-1. (n.d.). BLD Pharm.
-
4-Ethynylphenol. (n.d.). LookChem.
-
Vygodskii, Y. S., & Sakharova, A. A. (2022). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Polymers, 14(19), 4192.
-
Free radical polymerisation and its mechanism. (2020). YouTube.
-
Phenol Fact Sheet. (n.d.). University of California, Berkeley EHS.
-
Li, Y., et al. (2023). Achieving Low-Temperature Processability and Ultrahigh Thermal Stability in Polyimides via Intrachain-Terminal Cooperative Cross-Linking. ACS Applied Polymer Materials.
-
A Comparative Guide to the Efficacy of 4-Ethoxyphenol and Other Polymerization Inhibitors. (2025). BenchChem.
-
Application Notes and Protocols for the Synthesis of Novel Polymers from 4-Bromo-3-ethynylphenol. (2025). BenchChem.
-
4-ETHYNYL-PHENOL. (2024). ChemBK.
-
4-Ethynyl-phenol 95%. (n.d.). AChemBlock.
-
de Faria, A. D., et al. (2015). Development, characterization, and stability studies of ethinyl estradiol solid dispersion. Brazilian Journal of Pharmaceutical Sciences, 51(1), 143-151.
-
Inhibition performance for different inhibitors on the thermal polymerization of styrene. (2014). ResearchGate.
-
Phenol SOP. (n.d.). Cornell University EHS.
-
4-Ethynyl-phenol | CAS No. 2200-91-1. (n.d.). Clearsynth.
-
Darvishi, F., et al. (2021). A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. ACS Omega, 6(1), 389-399.
-
Morales-Saavedra, O. G., et al. (2025). Synthesis and characterization of novel polymers... ResearchGate.
-
4-Ethynylphenol. (n.d.). PubChem.
-
Tonami, H., et al. (2000). Chemoselective Oxidative Polymerization of m-Ethynylphenol by Peroxidase Catalyst to a New Reactive Polyphenol. Biomacromolecules, 1(2), 149-151.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Ethynylphenol | 2200-91-1 [sigmaaldrich.com]
- 4. chempoint.com [chempoint.com]
- 5. eastman.com [eastman.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. youtube.com [youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. monash.edu [monash.edu]
- 11. ehs.berkeley.edu [ehs.berkeley.edu]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. longchangchemical.com [longchangchemical.com]
Technical Support Center: Purification of Crude 4-Hydroxyphenylacetylene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 4-hydroxyphenylacetylene. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity 4-hydroxyphenylacetylene. As a bifunctional molecule with a reactive terminal alkyne and a nucleophilic phenol, its purification can be non-trivial, often complicated by its propensity to polymerize and sensitivity to oxidation.
This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to help you navigate these challenges effectively.
Part 1: Pre-Purification Analysis & Strategy Selection
Before attempting any purification, a preliminary analysis of your crude material is critical. Understanding the nature and quantity of impurities will dictate the most efficient purification strategy.
Frequently Asked Questions
Q1: What are the most common impurities I should expect in my crude 4-hydroxyphenylacetylene?
A1: Impurities are almost always a byproduct of the specific synthetic route employed. For instance, in a typical Sonogashira coupling reaction, you might encounter:
-
Unreacted Starting Materials: Such as 4-iodophenol or protected analogues.
-
Homocoupled Products: Diynes (e.g., Glaser coupling side products) formed from the acetylene coupling partner.
-
Catalyst Residues: Palladium or copper complexes used in the coupling reaction.
-
Polymeric Material: 4-hydroxyphenylacetylene can polymerize, especially if exposed to heat, air, or certain metals.[1][2]
-
Solvent Residues: Residual high-boiling point solvents like DMF or DMSO.
Table 1: Common Impurities and Recommended Initial Assessment
| Impurity Type | Potential Origin | Recommended Analytical Technique |
|---|---|---|
| Unreacted Phenols | Sonogashira, Suzuki, or other cross-coupling reactions | ¹H NMR, LC-MS |
| Homocoupled Diynes | Sonogashira coupling (Glaser side reaction) | ¹H NMR, GC-MS |
| Metal Catalysts | Cross-coupling reactions | ICP-MS, TLC (staining) |
| Polymers | Product degradation (heat, air exposure) | ¹H NMR (broad signals), GPC |
| High-Boiling Solvents | Reaction/workup | ¹H NMR |
Q2: How do I choose the best purification method?
A2: The optimal method depends on the primary impurities present and the desired scale and purity. A logical workflow can guide your decision.
-
For removing non-acidic organic impurities and baseline materials: Start with Acid-Base Extraction . It is highly effective for this compound due to the acidic phenol group.[3][4]
-
For removing closely related, non-polar impurities or colored byproducts: Column Chromatography is the method of choice.
-
For final polishing of a solid product to high purity: Recrystallization is ideal, provided a suitable solvent system can be found.[5]
-
For thermally stable, lower-boiling impurities: Distillation can be considered, but it carries a high risk of thermal polymerization for this specific compound.
Caption: A decision tree to guide the selection of the appropriate purification technique.
Part 2: Troubleshooting Guides & FAQs by Method
Method 1: Acid-Base Extraction
This technique leverages the acidity of the phenolic proton (pKa ≈ 9-10) to selectively move the desired compound into an aqueous basic layer, leaving neutral organic impurities behind in the organic phase.[3][4]
Caption: The process of separating 4-hydroxyphenylacetylene from neutral impurities.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Recovery | 1. Incomplete extraction into the aqueous base. 2. Product is partially soluble in the acidic aqueous layer after neutralization. 3. Insufficient acidification. | 1. Increase the number of basic washes (3-4 times). Ensure vigorous mixing. 2. After acidification, extract the product multiple times with a suitable organic solvent (e.g., Ethyl Acetate, DCM). 3. Check the pH of the aqueous layer after acidification with pH paper; it should be strongly acidic (pH 1-2). |
| Emulsion Formation | 1. Vigorous shaking of the separatory funnel. 2. High concentration of crude material. | 1. Use gentle, swirling inversions instead of vigorous shaking. 2. Dilute the mixture with more organic and aqueous solvent. 3. Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Product Oils Out on Acidification | The concentration of the product is too high, leading to precipitation as a liquid phase instead of a solid. | 1. Perform the acidification slowly in an ice bath (0°C). 2. Immediately extract the oiled-out product into an organic solvent before it has a chance to solidify or polymerize. |
Method 2: Column Chromatography
Flash column chromatography is highly effective for separating compounds with different polarities. However, 4-hydroxyphenylacetylene can be sensitive to the acidic nature of standard silica gel.
Frequently Asked Questions
Q3: My compound streaks badly on a standard silica TLC plate. What's happening?
A3: The acidic phenol group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing or streaking. This can lead to poor separation and potential degradation on a preparative column.
Q4: How can I prevent degradation and streaking on a silica gel column?
A4: Deactivate the silica gel. Before loading your sample, flush the packed column with your starting eluent that has been modified with 1-2% triethylamine (Et₃N) or ammonia.[6] This neutralizes the acidic sites. Alternatively, use a less acidic stationary phase like neutral alumina.
Table 2: Recommended Column Chromatography Conditions
| Stationary Phase | Recommended Eluent System (starting point) | Elution Notes |
|---|---|---|
| Silica Gel (deactivated with 1% Et₃N) | Hexanes / Ethyl Acetate (e.g., starting at 95:5) | Gradient elution is often most effective. Determine the optimal ratio by TLC to achieve an Rf of ~0.25-0.35 for the product.[6] |
| Neutral Alumina (Activity II or III) | Dichloromethane / Hexanes | Good for removing highly polar or acidic impurities. May require different solvent systems than silica. |
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Poor Separation | 1. Improper solvent system choice. 2. Column was overloaded with crude material. | 1. Re-optimize the eluent using TLC. Consider a more selective solvent system (e.g., Toluene/Acetone). 2. Use a larger column or reduce the sample load. A general rule is a 50:1 to 100:1 ratio of silica to crude material by weight. |
| Product is Colored After Column | 1. Co-elution with a colored impurity. 2. On-column oxidation/degradation. | 1. Run a shallower solvent gradient to improve resolution. 2. Work quickly, use deactivated silica, and consider sparging solvents with nitrogen or argon to remove dissolved oxygen. |
Method 3: Recrystallization
Recrystallization is an excellent final purification step if the product is a solid and a suitable solvent is found. The principle is to dissolve the impure solid in a hot solvent and allow it to cool slowly, forming pure crystals while impurities remain in the mother liquor.[5]
Frequently Asked Questions
Q5: What makes a good recrystallization solvent for 4-hydroxyphenylacetylene?
A5: An ideal solvent should:
-
Dissolve the compound poorly at room temperature but very well at its boiling point.
-
Not react with the compound.
-
Dissolve impurities very well at all temperatures OR not at all.
-
Have a relatively low boiling point for easy removal.[7]
Table 3: Potential Solvent Systems for Recrystallization
| Single Solvent | Solvent Pair System | Comments |
|---|---|---|
| Toluene | Ethyl Acetate / Hexanes | Toluene is often a good choice for aromatic compounds. |
| Dichloromethane | Dichloromethane / Pentane | For the solvent pair, dissolve the compound in the minimum amount of the more polar "solvent" (e.g., Ethyl Acetate) and add the less polar "anti-solvent" (e.g., Hexanes) dropwise until turbidity persists. Then, heat to redissolve and cool slowly. |
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Product "Oils Out" | 1. The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. 2. Cooling is occurring too rapidly. | 1. Add more solvent to the hot mixture before cooling. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow cooling. |
| No Crystals Form | 1. The solution is not saturated enough. 2. The solution is too pure (no nucleation sites). | 1. Evaporate some of the solvent to increase concentration and try cooling again.[7] 2. Scratch the inside of the flask with a glass rod at the solvent line. 3. Add a "seed crystal" from a previous pure batch.[5] |
| Crystals are Impure/Colored | 1. Impurities co-crystallized with the product. 2. Impurities were trapped within the crystal lattice. | 1. Ensure slow cooling to allow for selective crystallization. 2. Consider a pre-treatment step: dissolve the crude material in a solvent, add activated carbon to adsorb colored impurities, filter hot, then proceed with crystallization.[8][9] |
Part 3: Key Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[10][11] Add a thin layer of sand on top.
-
Deactivation (CRITICAL): Elute the packed column with 2-3 column volumes of the starting eluent containing 1% triethylamine.
-
Sample Loading: Dissolve the crude 4-hydroxyphenylacetylene in a minimal amount of dichloromethane or the eluent. Pre-adsorb this solution onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. Add another thin layer of sand.
-
Elution: Carefully add the eluent and begin elution, collecting fractions. Gradually increase the polarity of the eluent as needed.
-
Analysis: Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
Protocol 2: Purity Assessment by HPLC
A robust analytical method is essential to confirm the purity of the final product.[12][13]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient system of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure sharp peaks. A typical starting point could be a gradient of 30% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of 4-hydroxyphenylacetylene (approx. 250-260 nm).
-
Sample Preparation: Dissolve a small, accurately weighed sample (approx. 1 mg/mL) in the mobile phase.[12]
-
Quantification: Purity is determined by the area percent of the main product peak relative to the total area of all observed peaks.
References
-
Hess, F. C. (n.d.). Phenylacetylene. Organic Syntheses Procedure. Retrieved from [Link]
-
Allen, C. F. H., & Allen, C. V. (n.d.). Phenylacetylene. Organic Syntheses Procedure. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Acid-Base Extraction. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
-
Engle, S. M., Kirkner, T. R., & Kelly, C. B. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses Procedure. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of A. o-Hydroxyphenylacetylene (I). Retrieved from [Link]
- Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
-
Chemistry in the Lab. (2013). Column Chromatography (Purification). YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from [Link]
-
European Patent Office. (2023). EP 3526188 B1 - Method for purification of 4-hydroxyacetophenone. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US4337355A - Process for preparing 4-hydroxyphenylacetic acid.
-
fieldguide2chemistry. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. Retrieved from [Link]
-
Chemistry with Dr. Memari. (2022). CHM2210L Exp 4 part 3 Acid Base Extraction. YouTube. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]
-
Saeed, I., et al. (2008). Poly(phenylacetylene)s Carrying Siloxy, Carbonate, and Hydroxy Groups: Synthesis and Properties. Macromolecular Chemistry and Physics, 209(13), 1373-1383. Retrieved from [Link]
-
ResearchGate. (2008). Poly(phenylacetylene)s Carrying Siloxy, Carbonate, and Hydroxy Groups: Synthesis and Properties. Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
-
ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. Retrieved from [Link]
-
Chemistry with Dr. Memari. (2022). CHM2210L Exp 4 part 1 Acid Base Extraction. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Retrieved from [Link]
Sources
- 1. metaphactory [semopenalex.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. data.epo.org [data.epo.org]
- 9. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. orgsyn.org [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Addressing low yield in the Sonogashira coupling of 4-ethynylphenol
Technical Support Center: Sonogashira Coupling of 4-Ethynylphenol
Introduction: Navigating the Challenges of 4-Ethynylphenol Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in constructing C(sp²)-C(sp) bonds under mild conditions.[1][2] This reaction, which couples terminal alkynes with aryl or vinyl halides, typically utilizes a dual catalytic system of palladium and copper(I).[3][4]
However, researchers often encounter frustratingly low yields when working with specific substrates like 4-ethynylphenol. The dual functionality of this molecule—an acidic phenolic proton and a terminal alkyne—introduces unique challenges. The phenol can interact with the base or catalyst, while the alkyne is susceptible to undesirable side reactions, most notably oxidative homocoupling (Glaser coupling).[1][5]
This guide provides a structured, in-depth approach to troubleshooting and optimizing the Sonogashira coupling of 4-ethynylphenol. It is designed for researchers, scientists, and drug development professionals to diagnose issues systematically and enhance reaction performance through a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: A Systematic Approach to Low Yield
When faced with a low or non-existent yield, a methodical investigation is paramount. The following Q&A format is designed to walk you through the most common failure points, from catalyst integrity to substrate-specific interactions.
dot
Caption: A logical workflow for diagnosing low yields in the Sonogashira coupling.
Q1: My reaction produced little to no product. Could my catalyst be the problem?
A1: Absolutely. The catalyst system is the heart of the reaction, and its failure is a primary suspect.[6]
-
Palladium Catalyst Decomposition: The formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition.[6] This can be caused by impurities, excessive temperature, or an inappropriate choice of solvent or ligand. Pd(0) complexes are often sensitive to air and moisture.
-
Expert Insight: Use a fresh batch of your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) iodide. CuI should be a white or off-white powder; a green or brown color indicates oxidation and degradation. For challenging couplings, especially with less reactive aryl bromides or chlorides, consider using more robust, electron-rich, and bulky phosphine ligands like XPhos or P(t-Bu)₃.[7][8][9] These ligands promote the crucial oxidative addition step and stabilize the palladium center.[8]
-
-
Ligand Dissociation/Oxidation: Standard phosphine ligands like PPh₃ can be oxidized in the presence of trace oxygen, especially at elevated temperatures, leading to catalyst deactivation.
Q2: I'm seeing a significant amount of a byproduct that corresponds to the dimer of 4-ethynylphenol. What is causing this?
A2: You are observing oxidative homocoupling, also known as Glaser coupling.[1][4] This is the most common and problematic side reaction in copper-catalyzed Sonogashira couplings.
-
Mechanism of Homocoupling: In the presence of oxygen, the copper(I) acetylide intermediate is oxidized, leading to the dimerization of your alkyne.[1][5]
-
Expert Insight: The solution is rigorous exclusion of oxygen. Your solvent and base must be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period. Ensure your reaction vessel is under a positive pressure of inert gas throughout the experiment.[6] If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free Sonogashira protocol .[1][4]
-
Q3: I've ruled out catalyst and oxygen issues, but my yield is still poor. What's next?
A3: The purity of your reagents and the choice of solvent are critical.
-
Reagent Purity: Impurities in either the aryl halide or 4-ethynylphenol can act as catalyst poisons.[6] Terminal alkynes can also be prone to degradation over time.
-
Expert Insight: Purify your starting materials immediately before use if their purity is questionable. 4-ethynylphenol, in particular, can be sensitive.
-
-
Solvent Choice: The solvent affects catalyst stability, reagent solubility, and reaction rate. Amine bases like triethylamine are often used as both the base and solvent.[1] However, polar aprotic solvents like DMF can sometimes slow the reaction by competing for coordination sites on the palladium catalyst.[10]
-
Expert Insight: Ensure you are using anhydrous, high-purity solvents. If using an amine as a solvent/base, ensure it is freshly distilled. If issues persist, consider screening other solvents like toluene, THF, or dioxane, while maintaining an amine base.
-
Q4: How does the phenolic -OH group on 4-ethynylphenol affect the reaction?
A4: The acidic proton of the phenol group is a key complicating factor.
-
Base Consumption: The base in the reaction has two jobs: to deprotonate the terminal alkyne to form the reactive acetylide and to neutralize the HX acid generated as a byproduct.[1][6] The phenolic proton (pKa ≈ 10) is more acidic than the acetylenic proton (pKa ≈ 25) and will be readily deprotonated by the amine base.
-
Expert Insight: You must use a sufficient excess of base to account for the deprotonation of the phenol, the alkyne, and to act as the acid scavenger. A standard protocol might call for 2 equivalents of base, but for this substrate, using 3-4 equivalents is a sensible starting point. Alternatively, switching to an inorganic base like K₂CO₃ or Cs₂CO₃ can be effective, as these are strong enough to deprotonate the alkyne (especially with copper catalysis) without coordinating to the palladium center.[11]
-
Frequently Asked Questions (FAQs)
Q: What are the distinct roles of the palladium and copper catalysts? A: The Sonogashira reaction operates through two interconnected catalytic cycles.[4][12]
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with the copper acetylide. Finally, reductive elimination occurs to form the C-C bond and regenerate the Pd(0) catalyst.
-
The Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1] This species is more nucleophilic than the alkyne itself and readily participates in the transmetalation step with the palladium center, accelerating the reaction.[1][12]
dot
Caption: The interconnected catalytic cycles in a standard Sonogashira coupling.
Q: When should I choose a copper-free protocol? A: A copper-free protocol is advisable when:
-
Homocoupling is a major issue: This is the primary reason to omit copper.[1][4]
-
Your substrate is sensitive: Some complex molecules or substrates with specific functional groups (e.g., free-base porphyrins) can be degraded by or chelate to copper.[1]
-
Purification is difficult: Eliminating the copper co-catalyst simplifies the reaction mixture and can make purification easier by preventing the formation of copper-containing byproducts.
Q: What is the reactivity order of aryl halides? A: The rate of the oxidative addition step is highly dependent on the carbon-halogen bond strength. The general reactivity trend is: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl.[6] Reactions with aryl iodides often proceed smoothly at room temperature, while aryl bromides typically require heating.[1] Aryl chlorides are the most challenging and usually require specialized, highly active catalyst systems with bulky, electron-rich ligands.[7][8]
Optimized Experimental Protocols
The following protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Standard Pd/Cu-Catalyzed Sonogashira Coupling
This protocol is a general procedure for the coupling of an aryl bromide with 4-ethynylphenol.
-
Setup: To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), CuI (7.6 mg, 0.04 mmol, 4 mol%), and the aryl bromide (1.0 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-ethynylphenol (130 mg, 1.1 mmol, 1.1 equiv). Then, add degassed toluene (5 mL) and degassed triethylamine (0.42 mL, 3.0 mmol, 3.0 equiv) via syringe.
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Protocol 2: Optimized Copper-Free Sonogashira Coupling
This protocol is recommended to avoid homocoupling of 4-ethynylphenol.
-
Setup: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%) and the aryl bromide (1.0 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-ethynylphenol (142 mg, 1.2 mmol, 1.2 equiv). Then, add degassed THF (5 mL) and degassed diisopropylamine (0.42 mL, 3.0 mmol, 3.0 equiv) via syringe.
-
Reaction: Stir the reaction mixture at 50 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Add saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Data Summary for Reaction Optimization
Use the table below to guide your optimization efforts. Parameters are starting points and may require further screening for your specific aryl halide partner.
| Parameter | Standard Condition | Alternative/Optimized Condition | Rationale & Remarks |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | Pd(OAc)₂ / Pd₂(dba)₃ (with added ligand) | Pd(II) sources are often more air-stable precatalysts.[1] |
| Cu Co-catalyst | CuI (2-5 mol%) | None | Essential for avoiding alkyne homocoupling.[1][4] |
| Ligand | PPh₃ (typically part of precatalyst) | P(t-Bu)₃, XPhos, sXPhos (1-2x Pd loading) | Bulky, electron-rich ligands improve rates for less reactive halides.[7][9][11] |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Cs₂CO₃, K₂CO₃, DBU | Inorganic bases can be beneficial and avoid side reactions with the aryl halide.[1] Must use >2 equivalents to account for the acidic phenol. |
| Solvent | Toluene, THF, DMF, Et₃N | Dioxane, Acetonitrile (MeCN) | Solvent can significantly impact catalyst stability and reaction rate.[10] |
| Temperature | Room Temp to 80 °C | 40-60 °C | Higher temperatures can increase reaction rate but may also promote catalyst decomposition and side reactions.[11] |
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
- Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6669-6697. DOI:10.1039/D0RA10575A
- Kotha, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. New Journal of Chemistry, 47(6), 2749-2768.
-
Optimization of reaction conditions for the Sonogashira reaction. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017). Organometallics, 36(5), 1031-1039.
- Shaheen, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- An, K., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1031-1039.
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2021). ACS Central Science, 7(5), 852-860.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2012). Molecules, 17(5), 5494-5506.
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 21, 2026, from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2015). KAUST Repository. Retrieved January 21, 2026, from [Link]
- Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. (2010). The Journal of Organic Chemistry, 75(23), 8124-8130.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). The Journal of Organic Chemistry, 77(17), 7183-7204.
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. Retrieved January 21, 2026, from [Link]
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2012). Molecules, 17(5), 5494-5506.
-
Sonogashira Coupling | OpenOChem Learn. (n.d.). Retrieved January 21, 2026, from [Link]
-
Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. (2008). ResearchGate. Retrieved January 21, 2026, from [Link]
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 233-254.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters, 5(11), 1841-1844.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). Organic Process Research & Development, 27(12), 2215-2226.
-
What is the best procedure for Sonogashira coupling? (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021).
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). SciSpace. Retrieved January 21, 2026, from [Link]
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved January 21, 2026, from a chapter within a book, specific source not fully detailed in search snippet.
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.lucp.net [books.lucp.net]
- 11. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Safe Handling and Storage of Phenol, 4-ethynyl- (4-Hydroxyphenylacetylene)
Welcome to the Technical Support Center. This guide provides essential safety protocols, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Phenol, 4-ethynyl-, also known as 4-Hydroxyphenylacetylene (CAS No. 2200-91-1).[1] This molecule presents a dual-hazard profile: the potent systemic toxicity and corrosivity of a phenol combined with the inherent instability of an acetylenic compound. Adherence to these guidelines is critical for ensuring laboratory safety and experimental integrity.
Part 1: Hazard Identification & Risk Assessment (FAQs)
This section addresses the fundamental risks associated with 4-ethynylphenol, which forms the basis for all handling and storage protocols.
Q: What are the primary hazards associated with 4-ethynylphenol?
A: You must be aware of two distinct sets of hazards:
-
Phenolic Hazards: Like phenol itself, this compound is extremely hazardous upon contact. It is corrosive and toxic if inhaled, swallowed, or absorbed through the skin.[2] The GHS warning pictogram for this chemical is GHS07 (Harmful), with hazard statements indicating it is harmful if swallowed, in contact with skin, or inhaled. Phenols can cause severe chemical burns and damage to the eyes, potentially leading to blindness.[2] Systemically, it can affect the central nervous system, liver, and kidneys.[3]
-
Acetylenic Hazards: The terminal ethynyl group (C≡C-H) introduces chemical instability. Acetylenic compounds can be sensitive to heat, pressure, and mechanical shock. Under certain conditions, they can undergo rapid, exothermic decomposition or polymerization, posing a fire or explosion risk.[4][5]
Q: Why is skin contact with phenolic compounds considered a particularly severe risk?
A: The danger of dermal exposure is twofold and insidious. First, phenol is rapidly absorbed through the skin, leading to systemic toxicity.[2] Second, it has an anesthetic (numbing) effect on the skin.[2][6] This means a researcher might not feel initial pain or burning, delaying their response to the exposure. By the time irritation is felt, significant absorption and tissue damage may have already occurred.[6]
Q: What are the key physical and chemical properties I should be aware of?
A: Understanding these properties is crucial for safe handling and storage.
| Property | Value | Source |
| CAS Number | 2200-91-1 | [1][7] |
| Molecular Formula | C₈H₆O | [1][7] |
| Molecular Weight | 118.13 g/mol | [1] |
| Appearance | Clear yellow liquid or solid | [8] |
| Boiling Point | 216.2 °C at 760 mmHg | [7][9] |
| Flash Point | 97 °C | [7][9] |
| Density | 1.12 g/cm³ | [7][9] |
Part 2: Engineering Controls & Personal Protective Equipment (PPE) - Your First Line of Defense
Proper containment and personal protection are non-negotiable when working with this compound.
Mandatory Engineering Controls
-
Chemical Fume Hood: All handling of 4-ethynylphenol, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[3][10]
-
Emergency Stations: An ANSI-approved emergency eyewash station and a safety drench shower must be located within a 10-second travel distance of the work area.[3][11] Ensure you know their locations and how to operate them before you begin your experiment.
Personal Protective Equipment (PPE) Protocol
The level of PPE depends on the specific task. Use the following table as a guide.
| Task | Eye/Face Protection | Hand Protection | Body Protection |
| Transporting/Inspecting Container | Safety glasses | Single pair of nitrile gloves | Lab coat, closed-toe shoes |
| Weighing Solid / Preparing Stock Solution | Chemical splash goggles AND a face shield | Double-gloving: Inner nitrile glove with an outer heavy-duty glove (e.g., neoprene, butyl rubber, or laminate film)[2][3][6] | Fully-buttoned lab coat, impervious apron, closed-toe shoes |
| Handling Dilute Solutions (<10%) | Chemical splash goggles | Double nitrile gloves (8mil or thicker). Change immediately upon any contact.[3] | Lab coat, closed-toe shoes |
Troubleshooting PPE Selection
-
"I am using 4-ethynylphenol in a solution with chloroform. Are nitrile gloves sufficient?"
-
No. Chloroform readily penetrates and degrades nitrile gloves, which would allow the phenol to contact your skin.[2] For work with phenol-chloroform mixtures, you must use gloves specifically rated for both chemicals, such as Viton/Butyl combination gloves or laminate film (e.g., Silver Shield®) gloves over a nitrile inner glove.[2][6]
-
-
"I felt a splash on my glove. What should I do?"
-
Treat any splash to your glove as a potential exposure. Immediately stop your work, remove the gloves using the proper technique (peeling them off without touching the outer surface), and wash your hands thoroughly with soap and water. Don a new pair of gloves before resuming work.[3]
-
Part 3: Storage & Handling Protocols
The following step-by-step procedures and workflow diagrams are designed to minimize risk during routine laboratory operations.
Step-by-Step: Receiving and Storing 4-ethynylphenol
-
Inspect on Arrival: Check the container for any signs of damage or leakage.
-
Verify Identity: Confirm the label matches your order (CAS No. 2200-91-1).
-
Immediate Storage: This compound requires specific storage conditions to maintain stability and purity. Store the container in a freezer at or below -20°C.[12]
-
Inert Atmosphere: The storage environment should be under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[12] This prevents oxidative degradation and potential reactions of the highly reactive ethynyl group.
-
Segregation: Store 4-ethynylphenol away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[13]
Step-by-Step: Weighing and Dispensing the Compound
-
Prepare Workspace: Ensure the chemical fume hood sash is at the appropriate height and the work area is clean and uncluttered. Have your waste container ready inside the hood.
-
Equilibrate to Room Temp: Before opening, allow the container to warm to room temperature inside a desiccator. This prevents atmospheric moisture from condensing on the cold compound.
-
Don Full PPE: Wear the appropriate PPE for handling concentrated solids as detailed in the table above.
-
Dispense: Carefully dispense the required amount of the compound into a tared, sealed container. Avoid creating dust. If the compound is a liquid, use a calibrated pipette.
-
Seal and Clean: Tightly reseal the main container, wipe it down with a damp cloth, and return it to the freezer.
-
Decontaminate: Wipe down the balance and the work surface inside the fume hood with a suitable solvent, followed by soap and water. Dispose of cleaning materials as hazardous waste.[2]
Workflow for Safe Chemical Handling
This diagram outlines the critical checkpoints in the lifecycle of using 4-ethynylphenol in the lab.
Caption: Safe handling workflow for 4-ethynylphenol.
Part 4: Emergency Procedures - Immediate Response Guide
Never work alone when using this chemical.[11] In the event of an emergency, your immediate and correct response is critical.
Q: What is the immediate first aid for skin exposure to 4-ethynylphenol?
A: Rapid decontamination is the absolute priority to minimize chemical absorption.[11]
-
Yell for help to alert colleagues.
-
Immediately remove all contaminated clothing, including shoes and leather items like belts or watchbands.[11]
-
Apply Polyethylene Glycol (PEG): The recommended procedure is to immediately and repeatedly wipe the affected area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[6][11] Pour the PEG onto gauze pads and gently wipe the skin. Continue with fresh pads until the characteristic odor of phenol is gone.[14]
-
If PEG is unavailable: Use a glycerin solution.[14] If neither is available, use an emergency drench shower with large amounts of soap and water for at least 15 minutes. Caution: Using small amounts of water can simply dilute the phenol and spread it over a larger skin area.[11][14]
-
Seek Immediate Medical Attention: Call emergency services (911) for any significant exposure.[3] Provide the Safety Data Sheet (SDS) to the emergency responders.
Q: What should be in our lab's dedicated Phenol First Aid Kit?
A: Every lab using phenols should assemble a dedicated, clearly marked first aid kit.[6][11]
-
A 500 mL or 1 L bottle of Polyethylene Glycol 300 or 400 (PEG-300 or PEG-400).[6][11]
-
Multiple packages of sterile gauze pads (4” x 4”).[11]
-
Chemically resistant gloves for the person assisting (e.g., Silver Shield® or laminate film).[6][11]
-
A plastic bag for collecting contaminated gauze and clothing.[11]
-
A copy of this SOP and the chemical's SDS.
Q: How do I handle a small spill of a 4-ethynylphenol solution?
A:
-
Alert others in the lab and restrict access to the area.
-
Ensure you are wearing full PPE, including appropriate gloves, goggles, a face shield, and an apron.[2]
-
Absorb the spill using an inert absorbent material like vermiculite, sand, or commercial absorbent pads.[10] Do not use combustible materials like paper towels on a concentrated spill.
-
Carefully collect the contaminated absorbent material into a sealable, clearly labeled container for hazardous waste.[2]
-
Decontaminate the spill area with soap and water.[2]
-
Dispose of all contaminated materials (including your gloves) as hazardous chemical waste.[2]
Part 5: Waste Disposal
Q: How must I dispose of waste containing 4-ethynylphenol?
A: All materials contaminated with 4-ethynylphenol are considered hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this chemical in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: This includes contaminated gloves, absorbent pads, pipette tips, and empty containers. Collect these in a separate, sealed plastic bag or container, clearly labeled as "Hazardous Waste - Phenol Contamination."[2][3]
-
Do not dispose of any 4-ethynylphenol waste down the drain or in the regular trash.[3][15] Follow all institutional and local regulations for hazardous waste pickup and disposal.
This guide is intended to provide a framework for the safe handling of 4-ethynylphenol. Always supplement this information with a thorough review of the Safety Data Sheet (SDS) for the specific product you are using and adhere to all of your institution's safety policies. Your safety depends on preparation, vigilance, and a deep respect for the chemical hazards involved.
References
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
-
The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]
-
Environment, Health and Safety - University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Ethynylphenol | CAS#:2200-91-1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethynylphenol. PubChem. Retrieved from [Link]
-
LookChem. (n.d.). 4-Ethynylphenol. Retrieved from [Link]
-
Office of Environmental Health & Safety (OEHS). (2023). FACT SHEET: Phenol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethylphenol, 97%. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 4-Ethylphenol. Retrieved from [Link]
-
Synerzine. (2015). SAFETY DATA SHEET Phenol, 4-ethyl-. Retrieved from [Link]
-
University of New Mexico. (n.d.). Standard Operating Procedure - Phenol. Retrieved from [Link]
-
UPenn EHRS. (n.d.). Occupational Safety Fact Sheet Compressed Acetylene Gas. Retrieved from [Link]
-
Rexarc. (n.d.). How to Handle and Store Acetylene Cylinders. Retrieved from [Link]
-
CPAChem. (2023). Safety data sheet: 4-Ethylphenol. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). The Safe Transport, Use and Storage of Acetylene Cylinders. Retrieved from [Link]
-
Chemistry For Everyone. (2024, July 27). How Do You Safely Store Acetylene? [Video]. YouTube. Retrieved from [Link]
-
BOC. (n.d.). Facts About Acetylene. Retrieved from [Link]
-
Chemcd. (n.d.). 4-ethynyl-phenol, 2200-91-1. Retrieved from [Link]
Sources
- 1. 4-Ethynylphenol | C8H6O | CID 32758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SOP - Phenol - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. eiga.eu [eiga.eu]
- 6. oehs.tulane.edu [oehs.tulane.edu]
- 7. 4-Ethynylphenol | CAS#:2200-91-1 | Chemsrc [chemsrc.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. lookchem.com [lookchem.com]
- 10. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 11. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 12. 2200-91-1|4-Ethynylphenol|BLD Pharm [bldpharm.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. chemistry.unm.edu [chemistry.unm.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for 4-Ethynylphenol Reactions
Welcome to the technical support center for optimizing reactions with 4-ethynylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The unique bifunctional nature of 4-ethynylphenol, possessing both a reactive terminal alkyne and a nucleophilic phenol group, offers vast synthetic possibilities but also presents specific catalytic challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are successful, reproducible, and efficient.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured by common reaction classes involving the ethynyl group of 4-ethynylphenol.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)
Palladium-catalyzed reactions are fundamental for C-C bond formation. However, their success is highly sensitive to the catalytic system and reaction conditions.
A1: A failed Sonogashira coupling can typically be traced back to one of three areas: the integrity of the catalytic system, the reaction environment, or substrate-specific side reactions.
-
Catalyst Integrity :
-
Palladium Source : The active catalyst is a Pd(0) species. If you are using a Pd(0) precatalyst like Pd(PPh₃)₄, ensure it is fresh; these complexes can be sensitive to air and moisture, leading to decomposition.[1] If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to Pd(0) for the catalytic cycle to begin.
-
Copper Co-catalyst : The copper(I) salt (typically CuI) is crucial for the transmetalation step with the alkyne. Over time, white or tan CuI can oxidize to greenish Cu(II), which is ineffective. Using a freshly opened bottle or purifying the CuI is recommended.[2]
-
-
Reaction Environment :
-
Oxygen Contamination : The presence of oxygen is highly detrimental. It can lead to the oxidative homocoupling of 4-ethynylphenol (Glaser coupling) and cause the Pd(0) catalyst to agglomerate and precipitate as inactive "palladium black".[1] It is critical to use anhydrous, degassed solvents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the setup and reaction.[1]
-
Base and Solvent Quality : The amine base (e.g., triethylamine, diisopropylamine) must be anhydrous and pure. Impurities or water can poison the catalyst.[1][2] Some anecdotal evidence suggests that certain solvents, like THF, may promote the formation of palladium black.[2]
-
-
Side Reactions :
-
Glaser-Hay Homocoupling : The most common side reaction is the formation of a diyne from two molecules of 4-ethynylphenol. This is particularly problematic in the presence of oxygen and the copper co-catalyst.[1]
-
A2: The formation of a black precipitate is a strong indicator of catalyst decomposition into palladium black.[1] This occurs when the Pd(0) species is no longer stabilized by its ligands and aggregates into metallic palladium, rendering it catalytically inactive. While a slight darkening of the solution is common, a heavy black precipitate, especially early in the reaction, signifies a critical problem.
Troubleshooting Steps:
-
Improve Degassing: Use a freeze-pump-thaw technique (for non-volatile solvents) for at least three cycles to rigorously remove dissolved oxygen.
-
Check Reagent Purity: Use freshly distilled amine base and high-purity, anhydrous solvents.
-
Optimize Temperature: Excessively high temperatures can accelerate catalyst decomposition.[1] If your substrate allows, try running the reaction at a lower temperature (e.g., 60-80 °C).[3]
-
Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium center. For challenging substrates, consider more robust, electron-rich, and sterically hindered ligands like XPhos or SPhos, which can promote the desired reaction steps and prevent catalyst agglomeration.[4]
Workflow: Troubleshooting Sonogashira Coupling Failures This diagram outlines a logical flow for diagnosing and solving common issues in Sonogashira reactions involving 4-ethynylphenol.
Caption: Troubleshooting workflow for Sonogashira coupling reactions.
A3: The phenolic -OH group is a key consideration. While the primary reaction is at the ethynyl C-H bond, the phenol introduces two main factors:
-
Acidity : The phenolic proton is acidic and can react with the strong bases often used in Heck reactions (e.g., NaOtBu, K₂CO₃). This can lead to the formation of a phenoxide species, altering the electronic properties of the molecule and potentially coordinating to the palladium center. It's often beneficial to use a milder base like an amine (e.g., Et₃N) or a carbonate (e.g., Cs₂CO₃).[5]
-
Coordinating Effects : The oxygen atom of the phenol or phenoxide can act as a ligand, coordinating to the palladium catalyst. This can sometimes be beneficial, leading to ortho-directing effects in other reactions, but in a standard Heck coupling, it may interfere with the desired catalytic cycle.
For these reasons, protecting the phenol group (e.g., as a silyl ether or methyl ether) before the Heck reaction can often lead to cleaner reactions and higher yields by simplifying the reactive landscape. If protection is not desired, careful optimization of the base and ligand is required.
Table 1: Recommended Starting Conditions for Cross-Coupling of 4-Ethynylphenol Derivatives
| Parameter | Sonogashira Coupling | Heck Reaction | Key Considerations |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) | Pd(II) sources are often more air-stable but require in situ reduction. |
| Ligand | PPh₃ (typically part of catalyst) | PPh₃, P(o-tol)₃, or specialized ligands like XPhos | Ligand choice is critical for stability and reactivity.[6] |
| Co-Catalyst | CuI (5-10 mol%) | None | Essential for Sonogashira; absent in standard Heck. |
| Base | Et₃N, DIPEA (2-3 equiv.) | Et₃N, AcONa, Cs₂CO₃ (2-3 equiv.) | Amine bases are common for both. Avoid very strong bases if phenol is unprotected.[7][8] |
| Solvent | THF, DMF, Toluene (degassed) | DMF, NMP, Dioxane (degassed) | Must be anhydrous and free of oxygen. |
| Temperature | RT to 80 °C | 80 to 140 °C | Heck reactions generally require higher temperatures than Sonogashira.[8] |
Section 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) / "Click Chemistry"
The CuAAC reaction is a highly efficient method for forming triazoles, but its reliability hinges on the state of the copper catalyst.[9]
A4: The most common failure mode in CuAAC is the deactivation of the catalyst. The active species is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen.[10][11] While CuI is a direct source of Cu(I), its thermodynamic instability can lead to catalyst death before the reaction is complete.
A more robust and widely adopted method is the in situ generation of Cu(I) from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[12] This ensures a constant, low concentration of the active Cu(I) species throughout the reaction.
A5: While not strictly required, adding a stabilizing ligand is highly recommended for achieving reliable and high-yielding reactions. Ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) play a crucial role:
-
Stabilization : They coordinate to the Cu(I) ion, protecting it from oxidation and disproportionation into Cu(0) and Cu(II).[10][11] This leads to a more stable and longer-lived catalyst.
-
Acceleration : By maintaining a higher concentration of the active catalytic species, ligands can significantly accelerate the reaction rate.[12]
-
Biocompatibility : For biological applications, water-soluble ligands like THPTA are essential as they sequester the potentially toxic copper ion while maintaining catalytic activity.[11]
Diagram: Activation and Stabilization of the CuAAC Catalyst This diagram illustrates the modern approach to generating the active Cu(I) catalyst for click chemistry.
Caption: In situ generation and stabilization of the Cu(I) catalyst.
Experimental Protocol: Optimized CuAAC Reaction
This protocol uses the preferred in situ catalyst generation method.
-
Reagent Preparation : Prepare stock solutions:
-
10 mM of your azide substrate in a suitable solvent (e.g., DMSO/water).
-
10 mM of 4-ethynylphenol in the same solvent.
-
100 mM Sodium Ascorbate in water (prepare fresh).
-
20 mM CuSO₄ in water.
-
100 mM THPTA in water.
-
-
Reaction Setup : In a microfuge tube, add the following in order:
-
90 µL of phosphate-buffered saline (PBS) or your chosen solvent system.
-
50 µL of the azide solution.
-
20 µL of the 4-ethynylphenol solution.
-
10 µL of the 100 mM THPTA solution. Vortex briefly.
-
10 µL of the 20 mM CuSO₄ solution. Vortex briefly.
-
-
Initiation : To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution.[10] Vortex the mixture.
-
Incubation : Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor by TLC or LC-MS to confirm completion.
-
Workup : Purify the resulting triazole product as required for your specific molecule, typically via extraction or chromatography.
Section 3: Selective Hydrogenation
Hydrogenation of 4-ethynylphenol can target either the alkyne or the aromatic ring, demanding careful catalyst selection for chemoselectivity.
A6: This is a standard alkyne-to-alkane reduction. The key is to use a catalyst and conditions that favor alkyne/alkene hydrogenation over arene hydrogenation.
-
Catalyst : Palladium on carbon (5% or 10% Pd/C) is the most common and effective catalyst for this transformation.
-
Conditions : Use a low to moderate pressure of hydrogen gas (1-5 atm) in a solvent like ethanol or ethyl acetate at room temperature. The reaction is typically fast.
-
Caution : Over-reduction of the aromatic ring is possible under harsh conditions (high pressure, high temperature). Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.
A7: Arene hydrogenation is significantly more challenging and requires more active catalysts or more forcing conditions.
-
Catalyst Choice :
-
Rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃) are generally more effective for arene hydrogenation than palladium and often favor the formation of cis-isomers.[13]
-
Palladium-based catalysts can also be used, but may require higher pressures and temperatures. Interestingly, for phenols, heterogeneous palladium catalysts have been shown to favor the formation of trans-cyclohexanols, offering a method to control diastereoselectivity.[13]
-
-
Conditions : This reaction typically requires higher hydrogen pressures (5-50 bar) and elevated temperatures (e.g., 100 °C).[13][14] The ethynyl group will almost certainly be reduced to an ethyl group under these conditions.
References
- Sen, A., et al. (2021). Regioselective cyclotrimerization of aryl alkynes such as 4-ethynyl phenol. JACS Au, 1(11), 2080-2087.
- BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures. BenchChem Technical Guides.
- ResearchGate. (n.d.). Screening of various types of catalysts and solvents for the synthesis of compound 4a.
- Moses, J. E., & Moorhouse, A. D. (2007). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 24(5), 823-839.
- Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit.
- Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. Reddit.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 4-Bromo-3-ethynylphenol in Cross-Coupling and Cycloaddition Reactions. BenchChem Technical Guides.
- Research Trove. (2020). Advanced Chemical Reaction Engineering Lectures.
- BroadPharm. (n.d.). Click Chemistry Protocols. BroadPharm.
- ResearchGate. (n.d.). Hydrophenoxylation of alkynes.
- Sharma, S., et al. (2018). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 14, 1438-1447.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Novel Polymers from 4-Bromo-3-ethynylphenol. BenchChem Technical Guides.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org.
- Pisiewicz, S., et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. Organic Letters, 22(10), 3845-3849.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- TCI AMERICA. (n.d.). Topics (Click Chemistry). TCI Chemicals.
- University of Rochester. (n.d.). Cross-Coupling Chemistry.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
- ResearchGate. (n.d.). Reaction conditions optimization of the Heck reaction of 4-bromotoluene with styrene.
- IIT Roorkee. (2023).
- Pugliese, R., et al. (2024).
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic-Chemistry.org.
- Arcadi, A., et al. (1996). Palladium-Catalyzed Reaction of o-Ethynylphenols, o-((Trimethylsilyl)ethynyl)phenyl Acetates, and o-Alkynylphenols with Unsaturated Triflates or Halides. The Journal of Organic Chemistry, 61(26), 9280-9288.
- Pugliese, R., et al. (2024).
- RSC Publishing. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- Supporting Information Development of a Chromane-Forming Heck Reaction: Bisphosphine Mono-Oxide Mediated Regioselectivity Pertur. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions Using 4-Bromo-3-ethynylphenol. BenchChem Technical Guides.
- BenchChem. (n.d.). A Comparative Guide to the Efficacy of 4-Ethoxyphenol and Other Polymerization Inhibitors. BenchChem Technical Guides.
- Wang, L., et al. (2025). Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Reaction Chemistry & Engineering, 10, 953-958.
- National Center for Biotechnology Information. (n.d.). 4-Ethynylphenol.
- American Chemical Society. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1)
- ResearchGate. (n.d.). Different reactivity modes for alkynes and phenols.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0efOfRskvpfp9j98GOaYNqC38p5wk04N-J6ALSCKiUzJesrvfRed5WtlLFfJrFAq7e5CCdgpN2yKxl4IZtBPE7C9kgTES6W4sNI4D93_ekcRvDogA_RQSn1VtCcpBf25Rgf0YcIZRCMVNPfwf3ikta5X8Vv72aPtYB_ATVWS_nuXKrKyhaBQkqb9ORuEew2oe7VfzcFwokpQ5ZB4odN0Q1LQ_cVaN3iDkfZQDpYa7PyjQBGbzxSCEatV1aqqx8QJ-lGMnj5WHoDWPZd2seLEDAFqrR-p9twWzR2Yvk_8JAw==]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 8. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Mitigating byproduct formation in the derivatization of 4-hydroxyphenylacetylene
Welcome to the technical support center for the derivatization of 4-hydroxyphenylacetylene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for mitigating byproduct formation in your experiments. As chemists, we understand that achieving high yield and purity is paramount. This resource is structured to offer not just protocols, but a deeper understanding of the reaction mechanisms to empower you to make informed decisions in your synthetic work.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during the derivatization of 4-hydroxyphenylacetylene. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: My primary byproduct is a high-molecular-weight species, especially when using copper catalysts.
Analysis: This is a classic sign of Glaser-Hay homocoupling , an oxidative dimerization of terminal alkynes.[1][2][3] This reaction is particularly prevalent when using copper(I) salts as catalysts in the presence of an oxidant, which can be atmospheric oxygen.[3][4] The reaction proceeds through the formation of a copper(I) acetylide, which then undergoes oxidative coupling.[1]
Solution:
-
Atmosphere Control: The most effective way to minimize Glaser coupling is to rigorously exclude oxygen from your reaction.
-
Protocol: Before adding your catalyst and reagents, thoroughly degas your solvent by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Use of a Reducing Agent: The addition of a mild reducing agent can help to keep the copper in its +1 oxidation state, thus inhibiting the oxidative coupling pathway.
-
Protocol: Consider adding a small amount of a reducing agent like sodium ascorbate to the reaction mixture.[5]
-
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira coupling protocol.[6] While these reactions may sometimes require higher catalyst loading or temperatures, they completely eliminate the primary pathway for Glaser coupling.[6]
Problem 2: I'm observing a complex mixture of products, and my starting material is being consumed, but the yield of the desired product is low.
Analysis: This issue can arise from several factors, including the reactivity of the unprotected phenolic hydroxyl group. The hydroxyl group is acidic and can interfere with the base used in the coupling reaction, or it can coordinate with the metal catalysts, leading to catalyst deactivation or alternative reaction pathways.[7][8] Polymerization of the starting material or product can also occur, especially at higher temperatures.[9]
Solution:
-
Protect the Hydroxyl Group: The most robust solution is to protect the phenolic hydroxyl group prior to the coupling reaction. A tert-butyldimethylsilyl (TBS) ether is an excellent choice as it is stable to the basic conditions of many coupling reactions and can be readily cleaved later.[1][10]
-
Protocol for TBS Protection of 4-Hydroxyphenylacetylene:
-
Dissolve 4-hydroxyphenylacetylene (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add imidazole (1.5 equivalents).
-
Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting TBS-protected 4-hydroxyphenylacetylene by column chromatography on silica gel.
-
-
-
Optimize Reaction Conditions: If you are proceeding with the unprotected phenol, careful optimization of the reaction conditions is crucial.
-
Base Selection: Use a milder, non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) instead of stronger bases that could deprotonate the phenol.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize polymerization and other side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to protect the hydroxyl group of 4-hydroxyphenylacetylene for a Sonogashira coupling?
Not always. The Sonogashira coupling can be tolerant of unprotected phenols, and direct coupling is possible.[6][11] However, for substrates that are sensitive, or when aiming for very high purity and yield, protecting the hydroxyl group is a highly recommended strategy to avoid potential side reactions and simplify purification.[7]
Q2: What is the best protecting group for the hydroxyl function of 4-hydroxyphenylacetylene in cross-coupling reactions?
Silyl ethers, particularly the tert-butyldimethylsilyl (TBS) group, are often the best choice.[1][10] They are robust enough to withstand the basic conditions of the Sonogashira coupling and are generally stable to the palladium and copper catalysts.[12] Furthermore, they can be selectively removed under mild conditions using fluoride reagents (like TBAF) or acidic conditions that are unlikely to affect the alkyne functionality.[1][10]
Q3: How can I effectively remove the Glaser homocoupling byproduct from my final product?
The homocoupling product, a diyne, is often less polar than the desired cross-coupled product. This difference in polarity can be exploited for purification by column chromatography on silica gel. A careful selection of the eluent system, often a gradient of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate or dichloromethane), can allow for good separation.
Q4: What are the visual indicators of Glaser homocoupling in my reaction?
The formation of the homocoupled diyne is often accompanied by a color change in the reaction mixture, sometimes turning a darker shade of yellow, brown, or even green. Additionally, the formation of a precipitate can sometimes be observed, as the diyne byproduct may be less soluble than the starting materials or the desired product.
Q5: Can I use other coupling reactions besides Sonogashira for derivatizing 4-hydroxyphenylacetylene?
Yes, other cross-coupling reactions can be employed. For instance, the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a haloalkyne, is a powerful method for generating unsymmetrical diynes.[11][12][13][14] However, this reaction also typically uses a copper(I) salt and is therefore also prone to Glaser homocoupling as a side reaction.[5]
Visualizing Reaction Pathways and Troubleshooting
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the key reaction pathways and a decision-making workflow.
Caption: Desired vs. Undesired Reaction Pathways.
Caption: Troubleshooting Decision Tree.
Summary of Key Mitigation Strategies
| Issue | Probable Cause | Recommended Action |
| Glaser Homocoupling | Presence of O₂ with Cu(I) catalyst | - Work under inert atmosphere (Ar or N₂)- Add a reducing agent (e.g., sodium ascorbate)- Use a copper-free Sonogashira protocol |
| Low Yield/Complex Mixture | Interference from unprotected phenol | - Protect the hydroxyl group as a silyl ether (e.g., TBS) |
| Polymerization | High reaction temperature or strong base | - Lower the reaction temperature- Use a milder, non-nucleophilic base (e.g., Et₃N, DIPEA) |
References
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chemoselective one-pot cleavage and oxidation of silyl ethers to corresponding carbonyl compounds using IBX and acid catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
-
Reddit. (2023, February 1). Sonogashira coupling in presence of hydroxyl groups. Retrieved from [Link]
-
Science. (2023, November 24). Palladium catalysis enables cross-coupling–like SN2-glycosylation of phenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation. Retrieved from [Link]
-
Elsevier. (2021). Synthesis of poly(silyl ether)s via copper-catalyzed dehydrocoupling polymerization. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of silyl ethers. Retrieved from [Link]
-
Wiley Online Library. (2008). Poly(phenylacetylene)s Carrying Siloxy, Carbonate, and Hydroxy Groups: Synthesis and Properties. Retrieved from [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
Office of Scientific and Technical Information. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. Retrieved from [Link]
-
PubMed. (2013, June 28). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]
-
ACS Publications. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. Retrieved from [Link]
-
The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
- Google Patents. (n.d.). US9643958B2 - Deprotection method for protected hydroxyl group.
-
ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
-
MDPI. (n.d.). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). Retrieved from [Link]
-
ResearchGate. (n.d.). Controlled derivatization of hydroxyl groups of graphene oxide in mild conditions. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Dehydrocoupling Polymerization: Poly(silylether) Synthesis by Using an Iron β-Diketiminate Catalyst. Retrieved from [Link]
-
ACS Publications. (2025, June 2). Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. Retrieved from [Link]
-
ResearchGate. (n.d.). An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). NovelFullerene Polymers: Part 2: Synthesis and Polymerisation Processes Through Acrylation of N-(4-Hydroxyphenyl)-O-Hydroxy-2-Phenyl Fulleropyrrolidine Derivatives and Their Monomers. Retrieved from [Link]
Sources
- 1. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 2. Chemoselective one-pot cleavage and oxidation of silyl ethers to corresponding carbonyl compounds using IBX and acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 5. metaphactory [semopenalex.org]
- 6. reddit.com [reddit.com]
- 7. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Phenol, 4-ethynyl-
Introduction
Phenol, 4-ethynyl-, also known as 4-hydroxyphenylacetylene, is a versatile bifunctional organic molecule. Its structure, featuring both a reactive terminal alkyne and a nucleophilic phenol group, makes it a valuable building block in medicinal chemistry, polymer science, and materials research.[1][2] For researchers and drug development professionals, rigorous analytical characterization is not merely a procedural step; it is the foundation upon which the reliability of all subsequent experimental work is built. The purity, identity, and stability of this reagent directly influence reaction yields, polymer properties, and the biological activity of derived compounds.
This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of Phenol, 4-ethynyl-. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that each analytical step contributes to a self-validating characterization package.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides unambiguous information about the carbon-hydrogen framework, making it the primary technique for identity confirmation.
Expertise & Experience: Why NMR is First
For a molecule like 4-ethynylphenol, ¹H and ¹³C NMR are non-negotiable. ¹H NMR provides a rapid assessment of proton environments and their connectivity, offering a quick confirmation that the key functional groups (phenol, alkyne, and the disubstituted aromatic ring) are present in the correct ratios. ¹³C NMR complements this by confirming the carbon skeleton. An impurity profile can often be initially assessed from the ¹H NMR spectrum, where unexpected signals can indicate residual solvents, starting materials, or side products.
Experimental Protocol: ¹H & ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the 4-ethynylphenol sample.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice, but DMSO-d₆ is preferable if exchangeable protons (like the phenolic -OH) are of high interest, as it slows down the proton exchange.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]
-
Data Acquisition: Acquire the spectra on a 400 MHz (or higher) spectrometer.[3] For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.
Data Interpretation: Expected Signals for 4-ethynylphenol
| ¹H NMR (400 MHz, CDCl₃) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenolic Proton | ~5.0-6.0 (broad) | Singlet (s) | 1H | Ar-OH |
| Aromatic Protons | ~7.40 | Doublet (d) | 2H | Protons ortho to the ethynyl group |
| Aromatic Protons | ~6.80 | Doublet (d) | 2H | Protons ortho to the hydroxyl group |
| Acetylenic Proton | ~3.05 | Singlet (s) | 1H | C≡C-H |
| ¹³C NMR (100 MHz, CDCl₃) | Expected Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbon (C-OH) | ~156.0 | C -OH |
| Aromatic Carbons | ~134.5 | C H (ortho to ethynyl) |
| Aromatic Carbons | ~116.0 | C H (ortho to OH) |
| Aromatic Carbon (C-C≡CH) | ~114.0 | C -C≡CH |
| Alkynyl Carbon | ~83.0 | Ar-C ≡CH |
| Alkynyl Carbon | ~78.0 | Ar-C≡C H |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. It relies on the principle that molecular bonds vibrate at specific frequencies and will absorb infrared radiation at those characteristic frequencies.
Expertise & Experience: A Quick and Essential Check
While NMR maps the entire molecular structure, IR spectroscopy provides a quick "yes/no" answer for the presence of the critical alkyne and phenol moieties. For instance, if a synthesis is intended to introduce the terminal alkyne, the appearance of a sharp C≡C-H stretch is a crucial indicator of success. Its absence would immediately signal a failed reaction, saving the time and expense of running an NMR.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the 4-ethynylphenol (liquid or solid) directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Data Interpretation: Key Absorbances for 4-ethynylphenol
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Phenol O-H | Stretching | 3500 - 3200 | Broad |
| Acetylenic C-H | Stretching | ~3300 | Sharp, often strong |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Alkynyl C≡C | Stretching | 2150 - 2100 | Sharp, weak to medium |
| Aromatic C=C | Stretching | 1600 - 1450 | Multiple sharp bands |
| Phenol C-O | Stretching | 1260 - 1000 | Strong |
Chromatographic Methods: Purity Assessment and Quantification
While spectroscopic methods confirm identity, chromatography is essential for determining purity. For a compound like 4-ethynylphenol, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful options.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for analyzing volatile and thermally stable compounds.[4] It separates components in a mixture based on their boiling points and interactions with the column's stationary phase, with the mass spectrometer providing definitive identification of the eluting peaks.
Expertise & Experience: The Volatility Question
4-ethynylphenol has a predicted boiling point of around 216°C, making it suitable for GC analysis.[5] The primary advantage of GC-MS is the high-resolution separation provided by the gas chromatograph and the structural information from the mass spectrometer, which acts as a secondary, independent confirmation of identity.[4]
-
Sample Preparation: Prepare a dilute solution of 4-ethynylphenol (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC inlet, which is heated to ensure rapid volatilization.
-
Separation: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low starting temperature (e.g., 80°C) to a high final temperature (e.g., 250°C) to elute the compound and any potential impurities.[4]
-
Detection (MS): As compounds elute from the column, they are ionized (typically by electron ionization). The mass spectrometer scans a mass range (e.g., 40-450 Da) to generate a mass spectrum for each peak.[4]
-
Chromatogram: The primary peak should correspond to 4-ethynylphenol. The area percentage of this peak relative to the total area of all peaks provides a measure of purity.
-
Mass Spectrum: The mass spectrum of the main peak should show a molecular ion (M⁺) peak at m/z = 118, corresponding to the molecular weight of C₈H₆O.[2] The fragmentation pattern can provide further structural confirmation.
B. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile technique for purity analysis and quantification, particularly for compounds that may not be sufficiently volatile or thermally stable for GC.[6]
Expertise & Experience: The Gold Standard for Purity
For quantitative analysis in a drug development setting, a validated HPLC method is the industry standard. It is highly reproducible and can separate closely related impurities. A Diode Array Detector (DAD) or UV-Vis detector is typically used for phenolic compounds.[7]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Sample Preparation: Prepare a solution of 4-ethynylphenol in the mobile phase or a compatible solvent at a known concentration (e.g., 0.5 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).[7]
-
Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the compound and impurities.
-
-
Chromatogram: The purity is determined by the area percentage of the main peak corresponding to 4-ethynylphenol.
-
Calibration: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a reference standard to correlate peak area with concentration.
Comparative Summary of Analytical Methods
| Technique | Primary Information | Strengths | Limitations | Best For |
| ¹H & ¹³C NMR | Unambiguous structure, H/C framework | Definitive structural elucidation | Lower sensitivity, requires higher sample amount | Identity Confirmation |
| FTIR | Presence of functional groups | Rapid, simple, non-destructive | Provides limited structural detail | Quick functional group verification |
| GC-MS | Purity, Molecular Weight, Fragmentation | High separation efficiency, confirms MW | Requires volatile & thermally stable samples | Purity of volatile impurities |
| HPLC-UV/DAD | Purity, Quantification | High precision, widely applicable, robust | Lower resolution than GC for some compounds | Gold standard for purity & quantification |
Visualizing the Analytical Workflow
A comprehensive characterization of a new batch of 4-ethynylphenol follows a logical workflow, where each technique provides a piece of the puzzle.
Caption: Correlation of analytical data to molecular structure.
References
-
ResearchGate. 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). [Link]
-
SpectraBase. 4-[2-(3,4,5-Trimethoxyphenyl)ethynyl]phenol - Optional[Vapor Phase IR] - Spectrum. [Link]
-
ResearchGate. (PDF) Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 32758, 4-Ethynylphenol. [Link]
-
PubMed. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. [Link]
-
NIST. Phenol, 4-ethoxy-. [Link]
-
NIST. Phenol, 4-ethyl-. [Link]
-
Chemsrc. 4-Ethynylphenol | CAS#:2200-91-1. [Link]
-
Chemcd. 4-ethynyl-phenol, 2200-91-1. [Link]
-
ResearchGate. Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. [Link]
-
The Royal Society of Chemistry. Supporting information for -. [Link]
-
Scholars Research Library. Gas chromatography and mass spectroscopic determination of phytocompounds. [Link]
-
NIST. Phenol, 4-ethyl-. [Link]
-
SpectraBase. 4-Ethylphenol. [Link]
-
Newcrom. Separation of Phenol, 4-[(9-ethyl-9H-carbazol-3-yl)amino]- on Newcrom R1 HPLC column. [Link]
-
NIST. Phenol, 4-ethyl-. [Link]
-
PubMed. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples. [Link]
-
ScienceDirect. Determination of 4-ethylcatechol in wine by high-performance liquid chromatography–coulometric electrochemical array detection. [Link]
-
OMICS International. Development and Validation of Analytical Methods for Pharmaceuticals. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 4-Ethynylphenol | C8H6O | CID 32758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. 4-Ethynylphenol | CAS#:2200-91-1 | Chemsrc [chemsrc.com]
- 6. omicsonline.org [omicsonline.org]
- 7. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Ethynylphenol and Other Alkynyl Phenols for Bioconjugation and Polymer Science
Abstract
Alkynyl phenols, particularly isomers of ethynylphenol, represent a class of highly versatile bifunctional molecules, pivotal in the fields of drug development, materials science, and chemical biology. Their unique structure, combining a reactive terminal alkyne with a tunable phenolic hydroxyl group, allows for orthogonal functionalization and imparts specific physicochemical properties. This guide provides a comprehensive comparative analysis of 4-ethynylphenol against its isomers (2- and 3-ethynylphenol) and other substituted alkynyl phenols. We will delve into their synthesis, physicochemical properties, and reactivity in key applications such as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and polymerization, supported by experimental data and detailed protocols to empower researchers in their practical applications.
Introduction: The Strategic Value of Alkynyl Phenols
The convergence of bioorthogonal chemistry and polymer science has created a demand for molecular building blocks that offer both precise reactivity and tunable bulk properties. Alkynyl phenols have emerged as star players in this arena. The terminal alkyne group is the cornerstone of "click" chemistry, most notably the CuAAC reaction, which allows for the efficient and specific formation of stable triazole linkages under mild, often biological, conditions[1][2]. Simultaneously, the phenolic hydroxyl group provides a versatile handle for secondary modifications, influences the electronic properties of the alkyne, and can act as a monomer for polymerization.
4-Ethynylphenol, with its para-substituted geometry, is often the default choice due to its commercial availability and linear structure, which is beneficial for creating well-defined polymers and linkers. However, the positional isomerism of the hydroxyl group (ortho, meta, and para) profoundly impacts the molecule's acidity, nucleophilicity, and the electronic character of the alkyne, thereby altering its performance in key chemical transformations. Understanding these differences is critical for selecting the optimal building block for a specific application, be it developing a novel antibody-drug conjugate (ADC) or designing a functional polyacetylene-based material[1]. This guide will systematically dissect these differences to provide a clear, evidence-based framework for researchers.
Synthesis of Ethynylphenols: The Sonogashira Cross-Coupling Approach
The most robust and widely adopted method for synthesizing ethynylphenols is the Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst[3][4]. A common strategy involves coupling a protected alkyne, such as trimethylsilylacetylene (TMSA), with an iodophenol, followed by a straightforward deprotection step.
The choice of iodophenol is strategic; the C-I bond is more reactive towards oxidative addition to the palladium(0) catalyst compared to C-Br or C-Cl bonds, allowing for milder reaction conditions and higher yields[4].
Caption: General workflow for the synthesis of ethynylphenols.
Experimental Protocol: Synthesis of 4-Ethynylphenol
This protocol details the synthesis of 4-ethynylphenol from 4-iodophenol and trimethylsilylacetylene (TMSA), followed by desilylation.
Part A: Sonogashira Coupling of 4-Iodophenol with TMSA
-
Materials:
-
4-Iodophenol (1.0 eq)
-
Trimethylsilylacetylene (TMSA) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (anhydrous, 3.0 eq)
-
Tetrahydrofuran (THF) (anhydrous)
-
-
Procedure:
-
To a dry, argon-purged Schlenk flask, add 4-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF via syringe, followed by anhydrous triethylamine.
-
Stir the mixture at room temperature until all solids dissolve.
-
Add TMSA dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-iodophenol spot disappears.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Resuspend the residue in diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Wash the organic phase with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude TMS-protected 4-ethynylphenol, which can often be used in the next step without further purification.
-
Part B: Deprotection to 4-Ethynylphenol
-
Materials:
-
Crude TMS-protected 4-ethynylphenol (from Part A)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the crude TMS-protected product in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Once the reaction is complete, neutralize the mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-ethynylphenol.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) species, which is the active catalyst in the Sonogashira cycle, is sensitive to oxygen. Performing the reaction under argon or nitrogen prevents catalyst degradation.
-
Copper(I) Co-catalyst: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself and readily undergoes transmetalation with the palladium(II) complex, accelerating the catalytic cycle.
-
Base (Triethylamine): The base serves two purposes: it deprotonates the terminal alkyne to form the acetylide anion and neutralizes the hydrogen halide (HI) produced during the reaction, preventing side reactions and catalyst deactivation.
-
TMS Protection: Using TMSA is advantageous because it is less prone to homocoupling (Glaser coupling) than the unprotected alkyne. The subsequent desilylation is typically a high-yielding and clean reaction.
Physicochemical Properties: A Tale of Three Isomers
The position of the hydroxyl group relative to the ethynyl group dictates the electronic interplay within the molecule, significantly affecting acidity (pKa) and spectroscopic properties.
| Property | 2-Ethynylphenol (ortho) | 3-Ethynylphenol (meta) | 4-Ethynylphenol (para) | Other Substituted Alkynyl Phenols |
| Predicted pKa | ~8.6 | ~9.3 | ~8.8 | 4-Methoxy-ethynylphenol: >8.8 (EDG) 4-Nitro-ethynylphenol: <8.8 (EWG) |
| Boiling Point (°C) | ~201 | ~231 | ~216 | Varies with substituent |
| Melting Point (°C) | 19 | 64-66 | Not well-defined (often an oil) | Varies with substituent |
| ¹H NMR (Ethynyl-H, ppm) | ~3.4-3.5 | ~3.1-3.2 | ~3.0-3.1 | Varies with electronic environment |
| ¹³C NMR (Alkyne C, ppm) | C≡CH: ~83, C≡CH: ~79 | C≡CH: ~83, C≡CH: ~77 | C≡CH: ~84, C≡CH: ~77 | Varies with electronic environment |
(Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. pKa values are predicted and serve for comparative purposes.)
Acidity (pKa)
The acidity of the phenolic proton is determined by the stability of the resulting phenoxide anion.
-
4-Ethynylphenol (para): The ethynyl group is a weak electron-withdrawing group via induction. In the para position, it can also participate in resonance stabilization of the negative charge on the phenoxide oxygen. This leads to a lower pKa (higher acidity) compared to phenol (pKa ≈ 10).
-
3-Ethynylphenol (meta): In the meta position, the ethynyl group can only exert its electron-withdrawing inductive effect. It cannot participate in resonance stabilization of the phenoxide. Consequently, 3-ethynylphenol is less acidic than its ortho and para counterparts.
-
2-Ethynylphenol (ortho): The ortho isomer benefits from the inductive effect of the nearby alkyne. Additionally, intramolecular hydrogen bonding between the phenolic proton and the π-system of the alkyne can influence its acidity, often making it slightly more acidic than the meta isomer.
Spectroscopic Characterization (NMR)
The electronic environment of each proton and carbon atom is unique for each isomer, resulting in distinct NMR spectra. These spectra serve as a fingerprint for identification and purity assessment.
-
¹H NMR: The most diagnostic signal is the acetylenic proton (H-C≡). Its chemical shift is influenced by the electronic density of the triple bond. In 4-ethynylphenol, the hydroxyl group's ability to donate electron density via resonance slightly shields this proton, resulting in a more upfield shift compared to the ortho isomer, where the hydroxyl group's inductive effect is more dominant.
-
¹³C NMR: The chemical shifts of the two sp-hybridized carbons of the alkyne (C≡CH and C≡CH) are also characteristic. The carbon attached to the aromatic ring (ipso-alkynyl carbon) is particularly sensitive to the substituent effects of the hydroxyl group.
Comparative Reactivity in Key Applications
The utility of alkynyl phenols is defined by their reactivity. Here, we compare their performance in the two most common applications: CuAAC and polymerization.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of bioconjugation. Its rate is sensitive to the electronic properties of the alkyne. Generally, electron-deficient alkynes are more reactive in CuAAC[5]. This is because the rate-determining step often involves the nucleophilic attack of the copper acetylide on the azide, a process facilitated by a lower electron density on the alkyne.
Caption: Simplified mechanism of the CuAAC reaction.
Reactivity Trend Prediction:
2-Ethynylphenol > 4-Ethynylphenol > 3-Ethynylphenol
-
2-Ethynylphenol (ortho): The hydroxyl group at the ortho position exerts a strong electron-withdrawing inductive effect (-I) due to its proximity to the alkyne, making the alkyne more electron-deficient and thus more reactive towards CuAAC.
-
4-Ethynylphenol (para): The hydroxyl group at the para position can donate electron density to the ring via resonance (+R effect), which slightly deactivates the alkyne compared to the ortho isomer. However, its inductive effect still contributes to some activation.
-
3-Ethynylphenol (meta): At the meta position, the hydroxyl group's electron-donating resonance effect does not extend to the alkyne. Its primary influence is a weaker inductive effect, leading to the lowest reactivity among the three isomers.
This trend is further modulated by the presence of other substituents. An electron-withdrawing group (e.g., -NO₂) on the phenol ring will increase the CuAAC reaction rate, while an electron-donating group (e.g., -OCH₃) will decrease it.
Experimental Protocol: CuAAC of 4-Ethynylphenol with Benzyl Azide
This protocol provides a general procedure for a small-scale CuAAC reaction.
-
Materials:
-
4-Ethynylphenol (1.0 eq)
-
Benzyl Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
Solvent: 1:1 mixture of t-Butanol and Water
-
-
Procedure:
-
In a vial, dissolve 4-ethynylphenol and benzyl azide in the t-butanol/water mixture.
-
In a separate microfuge tube, prepare a fresh aqueous solution of sodium ascorbate.
-
In another microfuge tube, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed immediately by the copper sulfate solution. A color change (often to a yellow-green) is typically observed.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl (to remove copper), followed by brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography or recrystallization.
-
Causality Behind Experimental Choices:
-
Sodium Ascorbate: This reducing agent is crucial for in situ reduction of the Cu(II) precatalyst (from CuSO₄) to the catalytically active Cu(I) species and to maintain the copper in its +1 oxidation state throughout the reaction[1].
-
t-Butanol/Water Solvent System: This is a common solvent mixture that can solubilize a wide range of organic substrates while being compatible with the aqueous nature of the catalyst system.
Polymerization
The dual reactivity of ethynylphenols allows them to be polymerized in different ways. The ethynyl group can undergo polymerization to form substituted polyacetylenes, which are conjugated polymers with interesting electronic and optical properties[6]. Alternatively, the phenolic group can be polymerized via oxidative coupling.
A key finding is the chemoselective polymerization of 3-ethynylphenol. Using a horseradish peroxidase (HRP) catalyst, the phenolic moiety can be selectively polymerized, leaving the ethynyl group intact as a pendant functional group on the polymer backbone[3][7]. This "reactive polymer" can then be further functionalized via click chemistry or crosslinked through the acetylene units.
In contrast, using a conventional copper/amine catalyst for oxidative coupling on 3-ethynylphenol leads exclusively to the formation of diacetylene derivatives, highlighting the remarkable chemoselectivity of the enzymatic approach[3][7]. The polymerization behavior of 2- and 4-ethynylphenol is less explored but is expected to be influenced by steric hindrance and the electronic effects of the hydroxyl group.
Conclusion
4-Ethynylphenol is a valuable and versatile building block, but it is not a one-size-fits-all solution. A nuanced understanding of its isomers and substituted analogs is essential for the rational design of advanced materials and bioconjugates.
-
For Maximum CuAAC Reactivity: 2-Ethynylphenol is the superior choice due to the strong inductive effect of the ortho-hydroxyl group. For even faster kinetics, consider adding an electron-withdrawing group to the phenol ring.
-
For Creating Reactive Polymers: 3-Ethynylphenol offers the unique advantage of chemoselective enzymatic polymerization, yielding a polyphenol with pendant alkyne groups ready for subsequent modification.
-
For Structural Linearity and Simplicity: 4-Ethynylphenol remains the go-to choice for applications where a linear, para-substituted linker is desired, providing a good balance of reactivity and synthetic accessibility.
By leveraging the distinct physicochemical properties and reactivity profiles of these alkynyl phenol isomers, researchers can precisely tailor their molecular designs to meet the demanding requirements of modern drug development and materials science. This guide provides the foundational knowledge and practical protocols to facilitate that endeavor.
References
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information.[Link]
-
Chemoselective Oxidative Polymerization of m-Ethynylphenol by Peroxidase Catalyst to a New Reactive Polyphenol. ACS Publications.[Link]
-
Chemoselective oxidative polymerization of m-ethynylphenol by peroxidase catalyst to a new reactive polyphenol. PubMed.[Link]
-
Pyrene-Functionalized Polyacetylenes: Synthesis and Photoluminescence Property. National Center for Biotechnology Information.[Link]
-
Absolute pKa Determinations for Substituted Phenols. AFIT Scholar.[Link]
-
9 - Organic Syntheses Procedure. Organic Syntheses.[Link]
-
Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry.[Link]
-
4-Ethylphenol - SpectraBase. SpectraBase.[Link]
-
2-(phenylethynyl)phenol, 13C NMR. University of Alberta.[Link]
-
1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). ResearchGate.[Link]
-
Supporting Information for: A Comparative Analysis of 1H and 13C NMR Spectra. The Royal Society of Chemistry.[Link]
-
Supporting information for: ipso-Hydroxylation of arylboronic acids. The Royal Society of Chemistry.[Link]
-
Supporting Information for: Palladium-Catalyzed Sonogashira Coupling. The Royal Society of Chemistry.[Link]
-
Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.[Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.[Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience.[Link]
-
Click Chemistry (Azide / alkyne reaction). Interchim.[Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines. CORE.[Link]
-
What is the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne? ResearchGate.[Link]
-
Yields of Sonogashira coupling between 4‐iodoacetophenone and TMS acetylene. ResearchGate.[Link]
-
Protocols - baseclick GmbH. baseclick GmbH.[Link]
-
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. National Center for Biotechnology Information.[Link]
-
13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245260). Human Metabolome Database.[Link]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.[Link]
-
Pyrene-Functionalized Polyacetylenes: Synthesis and Photoluminescence Property. MDPI.[Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Ethylphenol(90-00-6) 13C NMR [m.chemicalbook.com]
- 6. BJOC - Search Results [beilstein-journals.org]
- 7. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to the Structural Validation of 4-Hydroxyphenylacetylene Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for the structural validation of 4-hydroxyphenylacetylene and its derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure the integrity of your results.
The Imperative of Structural Validation
4-Hydroxyphenylacetylene serves as a versatile building block in the synthesis of a wide array of complex molecules. Its rigid, linear scaffold and functional handles—the phenolic hydroxyl group and the terminal alkyne—allow for diverse chemical modifications. However, the synthetic routes to its derivatives, often involving multi-step processes like Sonogashira coupling and the use of protecting groups, can introduce a variety of impurities. These can include starting materials, regioisomers, homocoupled byproducts, and incompletely deprotected intermediates. Accurate structural elucidation is therefore not merely a characterization step but a critical validation of the synthetic pathway and the purity of the final compound.
A Multi-faceted Approach to Structural Confirmation
A single analytical technique is rarely sufficient for the unambiguous structural determination of a novel organic molecule. A synergistic approach, integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, provides a self-validating system for structural confirmation. The logical workflow for this integrated approach is outlined below.
Caption: Integrated workflow for the structural validation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy of 4-hydroxyphenylacetylene derivatives reveals characteristic signals for the aromatic, acetylenic, and phenolic protons. The chemical shifts and coupling patterns are highly sensitive to the nature and position of substituents on the aromatic ring.
Expected ¹H NMR Spectral Features for 4-Hydroxyphenylacetylene:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Phenolic (-OH) | 4.0 - 8.0 (variable) | broad singlet | - | The chemical shift is concentration and solvent dependent due to hydrogen bonding. Exchange with D₂O will cause this signal to disappear. |
| Aromatic (ortho to -OH) | 6.7 - 6.9 | doublet | ~8-9 | Shielded by the electron-donating hydroxyl group. |
| Aromatic (meta to -OH) | 7.2 - 7.4 | doublet | ~8-9 | Less shielded than the ortho protons. |
| Acetylenic (-C≡CH) | ~3.0 | singlet | - | The acetylenic proton is relatively deshielded due to the anisotropic effect of the triple bond. |
The substitution pattern on the benzene ring significantly influences the aromatic proton signals. Electron-donating groups will generally shift the signals of ortho and para protons to a higher field (lower ppm), while electron-withdrawing groups will cause a downfield shift (higher ppm)[1].
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
Expected ¹³C NMR Spectral Features for 4-Hydroxyphenylacetylene:
| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |
| Aromatic (C-OH) | 155 - 160 | The carbon attached to the electronegative oxygen is significantly deshielded. |
| Aromatic (C-C≡CH) | 115 - 120 | The ipso-carbon attached to the alkyne is relatively shielded. |
| Aromatic (CH, ortho to -OH) | 115 - 117 | Shielded by the electron-donating hydroxyl group. |
| Aromatic (CH, meta to -OH) | 133 - 135 | Less influenced by the hydroxyl group. |
| Acetylenic (-C ≡CH) | 80 - 85 | Characteristic chemical shift for a substituted sp-hybridized carbon. |
| Acetylenic (-C≡C H) | 75 - 80 | Characteristic chemical shift for a terminal sp-hybridized carbon. |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrumental Analysis:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing and Interpretation:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons in the proposed structure.
-
Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or data from similar compounds. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to confirm proton-proton and proton-carbon correlations, respectively.
-
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.
Ionization Techniques: ESI vs. EI
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, giving a clear indication of the molecular weight.
-
Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a "molecular fingerprint."
Fragmentation of 4-Hydroxyphenylacetylene Derivatives
In EI-MS, the molecular ion (M⁺˙) of 4-hydroxyphenylacetylene (m/z 118) is expected to be prominent. Characteristic fragmentation pathways for phenols include the loss of CO (m/z 90) and HCO (m/z 89). The terminal alkyne may undergo rearrangements and further fragmentation.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified derivative (typically 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrumental Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The GC will separate the components of the sample, with the purified compound eluting at a specific retention time.
-
The mass spectrometer will acquire a mass spectrum of the eluting compound.
-
-
Data Interpretation:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragments that support the proposed structure.
-
Compare the obtained mass spectrum with spectral databases for known compounds if available.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Characteristic IR Absorptions for 4-Hydroxyphenylacetylene:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic -OH | O-H stretch | 3200-3600 | Strong, broad |
| Acetylenic ≡C-H | C-H stretch | ~3300 | Strong, sharp |
| Alkyne C≡C | C≡C stretch | 2100-2140 | Weak to medium |
| Aromatic C=C | C=C stretch | 1500-1600 | Medium, multiple bands |
| Aromatic C-H | C-H stretch | 3000-3100 | Medium |
| Phenolic C-O | C-O stretch | 1200-1260 | Strong |
The presence of a sharp peak around 3300 cm⁻¹ is a strong indicator of a terminal alkyne[2]. The broad O-H stretch is characteristic of the phenolic hydroxyl group and is a result of hydrogen bonding[3].
Experimental Protocol: FTIR Analysis (ATR)
-
Sample Preparation:
-
Place a small amount of the solid, purified sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
-
Instrumental Analysis:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.
-
The absence of certain bands can be equally informative. For example, the absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ would rule out certain side products.
-
The Self-Validating System: Integrating the Data
The true power of this multi-technique approach lies in the integration of the data to build a cohesive and self-validating structural assignment.
Caption: Convergence of spectroscopic data to confirm the proposed structure.
For example, the molecular weight determined by MS should be consistent with the molecular formula derived from the integration and number of signals in the ¹H and ¹³C NMR spectra. The functional groups identified by IR spectroscopy must be accounted for in the NMR and MS data. Any inconsistencies in the data from these different techniques should be carefully investigated, as they may indicate the presence of impurities or an incorrect structural assignment.
Purity Assessment: The Final Check
While spectroscopic techniques provide detailed structural information, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compound. A high-purity sample is crucial for accurate biological testing and reliable spectroscopic analysis.
Conclusion
The structural validation of 4-hydroxyphenylacetylene derivatives requires a meticulous and integrated analytical approach. By combining the detailed structural insights from NMR spectroscopy, the molecular weight and fragmentation information from mass spectrometry, and the functional group identification from IR spectroscopy, researchers can build a robust and self-validating case for their proposed structures. This comprehensive approach not only ensures the scientific integrity of the research but also provides the necessary confidence for advancing these promising compounds in drug discovery and materials science.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]
-
Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107 , 874–922 (2007). [Link]
-
PubChem. 4-Ethynylphenol. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. 8th ed. (John Wiley & Sons, 2014).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. 5th ed. (Cengage Learning, 2014).
-
Reich, H. J. Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]
-
Elangovan, A., Wang, Y.-H. & Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Lett.5 , 1841–1844 (2003). [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
NIST Chemistry WebBook. Phenol, 4-ethyl-. [Link]
-
LibreTexts Chemistry. Interpreting Infrared Spectra of Alkynes. [Link]
-
LibreTexts Chemistry. Spectroscopy of Alcohols and Phenols. [Link]
-
University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Ragan, M. A. Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Can. J. Chem.56 , 2681-2685 (1978). [Link]
-
University of Calgary. Substituent Effects on Chemical Shifts. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
LibreTexts Chemistry. Spectroscopy of the Alkynes. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to the HPLC and GC-MS Analysis of "Phenol, 4-ethynyl-" Reaction Mixtures
Introduction: The Analytical Challenge of 4-Ethynylphenol
Phenol, 4-ethynyl- (also known as 4-hydroxyphenylacetylene) is a versatile building block in medicinal chemistry and materials science.[1] Its rigid, linear structure imparted by the ethynyl group makes it a valuable component in the synthesis of polymers, molecular probes, and pharmacologically active compounds.[1][2] The analysis of reaction mixtures containing 4-ethynylphenol presents a distinct set of challenges. A typical synthesis might involve starting materials like 4-iodophenol, catalysts, and various side products, all coexisting in a complex matrix.[2] The primary analytical objectives are to accurately quantify the yield of 4-ethynylphenol, identify and quantify unreacted starting materials, and characterize any impurities or byproducts formed during the reaction.
This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of these reaction mixtures. We will explore the fundamental principles of each technique, the causality behind methodological choices, and provide field-proven protocols to guide researchers in drug development and chemical synthesis.
Head-to-Head Comparison: HPLC vs. GC-MS for 4-Ethynylphenol Analysis
The choice between HPLC and GC-MS is not merely one of preference but is dictated by the specific analytical goal, the nature of the analytes, and the required sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Direct Analysis
HPLC is exceptionally well-suited for the analysis of 4-ethynylphenol and its reaction congeners without the need for chemical modification.[3] The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
-
Expertise & Causality: For polar, non-volatile, and thermally sensitive compounds like phenols, HPLC is often the method of choice.[4] The phenolic hydroxyl group makes 4-ethynylphenol sufficiently polar for excellent retention and separation on reversed-phase columns. The analysis is performed at or near ambient temperature, which prevents the degradation or polymerization that the reactive ethynyl group might undergo at elevated temperatures.
Gas Chromatography-Mass Spectrometry (GC-MS): High Resolution Power Requiring Derivatization
GC-MS offers unparalleled separation efficiency and definitive structural identification through mass spectral fragmentation.[5] However, its primary limitation for this application is the nature of the analyte itself.
-
Expertise & Causality: The direct injection of phenolic compounds into a GC system is problematic.[6] The polar hydroxyl group leads to strong interactions with active sites on the injector liner and column stationary phase, resulting in poor peak shape (tailing) and low sensitivity. Furthermore, the low volatility of 4-ethynylphenol requires high inlet temperatures, risking thermal degradation.[7] To overcome these limitations, a crucial chemical modification step—derivatization —is mandatory.[6][8] Derivatization replaces the active hydrogen of the hydroxyl group with a non-polar, thermally stable group, typically a silyl group (e.g., trimethylsilyl or t-butyldimethylsilyl).[7][9] This process increases volatility and thermal stability while reducing polarity, making the analyte "GC-friendly."[6]
Comparative Performance Data
The following table summarizes typical performance characteristics for the analysis of phenolic compounds using HPLC and GC-MS, based on data from analogous compounds in the literature. Actual performance will vary based on instrumentation, method optimization, and matrix complexity.
| Parameter | HPLC-UV/DAD | GC-MS (after Derivatization) | Rationale & Causality |
| Limit of Detection (LOD) | 1-10 µg/L[10][11] | ≤ 1 µg/L[5] | GC-MS, especially in Selected Ion Monitoring (SIM) mode, offers superior sensitivity by filtering out background noise and focusing on specific mass fragments of the analyte. |
| Limit of Quantification (LOQ) | 5-50 µg/L[10][11] | ~2-5 µg/L[5] | The higher sensitivity of MS detection directly translates to lower quantification limits compared to standard UV/DAD detectors. |
| Linearity (R²) | >0.999[10] | >0.998 | Both techniques provide excellent linearity over several orders of magnitude, which is essential for accurate quantification. |
| Sample Preparation | Simple Dilution & Filtration | Solvent Extraction & Derivatization | HPLC requires minimal sample prep. GC-MS mandates the additional derivatization step, which increases time and potential for error but is necessary for analyte compatibility.[6] |
| Analysis Time | 10-20 minutes[12] | 20-30 minutes (including GC run) | While individual runs are comparable, the overall time for GC-MS is longer due to the prerequisite derivatization step. |
| Identification Confidence | Based on Retention Time & UV Spectrum | Based on Retention Time & Mass Spectrum | Mass spectrometry provides a unique "fingerprint" of the molecule through its fragmentation pattern, offering a much higher degree of confidence in compound identification than UV spectra.[5] |
Experimental Workflow Visualization
The following diagrams illustrate the typical analytical workflows for HPLC and GC-MS analysis of a 4-ethynylphenol reaction mixture.
Caption: High-level workflow for the HPLC analysis of 4-ethynylphenol.
Caption: High-level workflow for the GC-MS analysis of 4-ethynylphenol.
Detailed Experimental Protocols
These protocols are designed to be self-validating, including steps for system suitability and quality control to ensure trustworthy results.
Protocol 1: HPLC-UV/DAD Method
This method is optimized for the direct quantification of 4-ethynylphenol and related impurities.
-
Reagent and Standard Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 4-ethynylphenol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase B.
-
Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock standard with a 50:50 mixture of Mobile Phase A and B.
-
-
Sample Preparation:
-
Accurately dilute an aliquot of the reaction mixture with a 50:50 mixture of Mobile Phase A and B to an expected concentration within the calibration range.
-
Vortex for 30 seconds.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 40% B
-
2-12 min: 40% to 95% B
-
12-15 min: 95% B
-
15.1-18 min: 40% B (re-equilibration)
-
-
DAD Settings: Detection at 254 nm. Full spectrum acquisition from 200-400 nm for peak purity analysis.
-
-
Data Analysis and System Validation:
-
System Suitability: Inject a mid-level calibration standard five times. The relative standard deviation (RSD) of the peak area and retention time should be <2%.
-
Quantification: Generate a linear calibration curve by plotting peak area against concentration. Determine the concentration of 4-ethynylphenol and other components in the sample from this curve.
-
Trustworthiness: Peak purity analysis using the DAD spectral data should be performed to ensure the analyte peak is not co-eluting with any impurities.
-
Protocol 2: GC-MS Method with Silylation
This method provides high-confidence identification and sensitive quantification of 4-ethynylphenol after derivatization.
-
Reagent and Standard Preparation:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Solvent: Anhydrous Acetonitrile or Pyridine.
-
Stock Standard (1000 µg/mL): Prepare as in the HPLC protocol, but use anhydrous ethyl acetate as the solvent.
-
Calibration Standards (0.1-20 µg/mL): Prepare serial dilutions in anhydrous ethyl acetate.
-
-
Sample and Standard Derivatization (Self-Validating System):
-
Pipette 100 µL of each standard and prepared sample extract into separate 2 mL autosampler vials.
-
Causality: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This is critical to remove any water, which would consume the derivatization reagent and inhibit the reaction.
-
Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS to each vial.
-
Immediately cap the vials tightly.
-
Vortex for 10 seconds.
-
Heat the vials in a heating block at 70°C for 30 minutes.
-
Cool to room temperature before placing in the autosampler. The derivatized sample is now ready for injection.
-
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC with 7000D Triple Quadrupole MS or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injector: Splitless mode, Temperature: 250°C.
-
Carrier Gas: Helium, Constant Flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Expected Ions for TMS-derivatized 4-ethynylphenol (C₁₁H₁₄OSi, MW=190.3): m/z 190 (M⁺), 175 ([M-CH₃]⁺, typically the base peak for TMS derivatives), 118 ([M-Si(CH₃)₃]⁺).
-
-
-
Data Analysis and System Validation:
-
Identification: Confirm the identity of derivatized 4-ethynylphenol by matching its retention time and its mass spectrum against a reference standard. The presence of the molecular ion and the characteristic [M-15]⁺ fragment provides high confidence.[9]
-
Quantification: Use SIM mode for the highest sensitivity. Quantify using the area of the base peak (m/z 175) against the calibration curve.
-
Trustworthiness: The consistent ratio of qualifier ions to the quantifier ion across standards and samples validates the identity and purity of the chromatographic peak.
-
Conclusion and Recommendation
Both HPLC and GC-MS are powerful and valid techniques for the analysis of 4-ethynylphenol reaction mixtures, but they serve different primary purposes.
-
For routine process monitoring, quality control, and rapid quantification of the main product, HPLC-UV/DAD is the superior choice. Its simple sample preparation, direct analysis capabilities, and robust performance make it efficient and cost-effective.
-
For in-depth impurity characterization, structural elucidation of unknown byproducts, and high-sensitivity trace analysis, GC-MS is the authoritative technique. While it requires a more involved sample preparation process due to the mandatory derivatization step, the rich structural information and superior sensitivity provided by the mass spectrometer are invaluable for research, development, and troubleshooting synthetic pathways.
Ultimately, a comprehensive analytical strategy in a drug development setting would leverage both techniques: HPLC for routine quantitative analysis and GC-MS for the definitive identification of components and for method validation.
References
-
Puig, D., & Barceló, D. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. [Link]
-
Beelders, T., et al. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 19(6), 7480-7511. [Link]
-
Dasgupta, A., et al. (2000). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. Journal of Forensic Sciences, 45(1), 200-203. [Link]
-
Cecinato, A., et al. (2004). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Atmospheric Environment, 38(32), 5487-5496. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32758, 4-Ethynylphenol. PubChem. [Link]
-
SIELC Technologies. (n.d.). Separation of Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- on Newcrom R1 HPLC column. [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 4-ethyl-. NIST Chemistry WebBook. [Link]
-
Caboni, P., et al. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Journal of Agricultural and Food Chemistry, 55(18), 7277-7283. [Link]
-
Lai, G., et al. (2005). Convenient syntheses of m- and p-ethynylphenols. Journal of Chemical Research, 2005(10), 652-653. [Link]
-
Caboni, P., et al. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Journal of Agricultural and Food Chemistry, 55(18), 7277-7283. [Link]
-
Gatti, R., et al. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. Analytica Chimica Acta, 447(1-2), 89-99. [Link]
-
Sarrà, S., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Foods, 10(9), 2137. [Link]
-
Capone, D. L., et al. (2001). Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine. Journal of Agricultural and Food Chemistry, 49(4), 1875-1881. [Link]
-
ChemBK. (n.d.). 4-ETHYNYL-PHENOL. [Link]
-
Chemsrc. (n.d.). 4-Ethynylphenol. [Link]
-
Mori, M., et al. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 8, 233-243. [Link]
-
Mori, M., et al. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 8, 233-243. [Link]
-
Bedenbacher, A., et al. (2020). Analytical Methods to Assess Polyphenols, Tannin Concentration, and Astringency in Hard Apple Cider. Beverages, 6(4), 61. [Link]
-
Dai, R., et al. (2021). Recent Advances in Analytical Methods for Determination of Polyphenols in Tea: A Comprehensive Review. Foods, 10(10), 2320. [Link]
-
OIV. (2018). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). OIV-MA-AS315-24. [Link]
-
Henderson, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26. [Link]
-
El Darra, N., et al. (2013). Analytical methods for wine polyphenols analysis and for their antioxidant activity evaluation. In Wine and Grapes: Production, Composition and Health Benefits. [Link]
-
Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry. [Link]
-
Agilent Technologies. (2019). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent Application Note. [Link]
-
Cornish, L. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Metwaly, M. F., et al. (2023). Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine. Scientific Reports, 13, 17234. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Recent Advances in Analytical Methods for Determination of Polyphenols in Tea: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
A Comparative Guide to the Reactivity of 4-Ethynylphenol and 3-Ethynylphenol
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
The positional isomerism of 4-ethynylphenol and 3-ethynylphenol imparts distinct electronic characteristics that fundamentally govern their chemical reactivity. This guide provides an in-depth comparison of these two critical building blocks, exploring their reactivity concerning the acidity of the phenolic proton, the susceptibility of the aromatic ring to electrophilic substitution, and the behavior of the terminal alkyne in key synthetic transformations. By elucidating the electronic and mechanistic underpinnings of these differences, this document serves as a practical resource for chemists in selecting the appropriate isomer to achieve desired outcomes in materials science and pharmaceutical development.
Introduction: More Than Just a Positional Change
4-Ethynylphenol and 3-ethynylphenol are valuable intermediates in organic synthesis, prized for their dual functionality: a nucleophilic phenol and a versatile terminal alkyne. This combination allows for their incorporation into complex molecular architectures through reactions like esterification, etherification, Sonogashira coupling, and "click" chemistry. However, the placement of the ethynyl group—either para or meta to the hydroxyl group—creates a significant divergence in their electronic properties and, consequently, their chemical behavior. Understanding these subtleties is paramount for optimizing reaction conditions, predicting outcomes, and designing novel molecules with specific functionalities.
The Theoretical Framework: Electronic Effects Dictate Reactivity
The reactivity of a substituted benzene ring is primarily controlled by the interplay of inductive and resonance (or mesomeric) effects of its substituents.[1][2] The hydroxyl (-OH) group is a strong resonance electron-donating group (+M) and a moderate inductive electron-withdrawing group (-I). The ethynyl (-C≡CH) group is a weak electron-withdrawing group, primarily through its sp-hybridized carbon's inductive effect (-I).
4-Ethynylphenol: A Conjugated System
In 4-ethynylphenol, the hydroxyl and ethynyl groups are in a para relationship, allowing for direct resonance interaction. The electron-donating effect of the hydroxyl group is transmitted through the π-system of the benzene ring to the ethynyl group. This conjugation increases the electron density of the entire system, including the alkyne.
3-Ethynylphenol: A Disconnected System
For 3-ethynylphenol, the meta positioning of the substituents prevents direct through-conjugation between the hydroxyl and ethynyl groups. While the powerful resonance donation from the hydroxyl group still activates the ring (at the ortho and para positions relative to itself), it does not directly extend to the ethynyl substituent.
Diagram: Electronic Effects in Ethynylphenol Isomers The following diagram illustrates the key electronic effects governing the reactivity of each isomer.
Caption: Step-by-step workflow for the competitive coupling experiment.
Detailed Procedure
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add 4-ethynylphenol, 3-ethynylphenol, 4-iodotoluene, and the internal standard.
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.
-
Add degassed toluene and triethylamine via syringe.
-
Add the palladium catalyst and copper(I) iodide to the stirring solution under a positive flow of nitrogen.
-
Place the flask in a preheated oil bath at 60 °C and start timing (t=0).
-
Withdraw aliquots of the reaction mixture at specified time points (e.g., 1, 2, and 4 hours).
-
Quench each aliquot by diluting with diethyl ether and washing with saturated aqueous ammonium chloride. Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the crude product ratio by ¹H NMR spectroscopy and GC-MS. Quantify the relative amounts of the two cross-coupled products by comparing their integration values against the internal standard.
Expected Outcome & Interpretation
Based on the electronic arguments, the increased electron density on the alkyne in 4-ethynylphenol might slightly disfavor the reaction steps involving the alkyne (such as transmetalation to palladium). Therefore, it is hypothesized that 3-ethynylphenol will react slightly faster than 4-ethynylphenol. The analytical data should show a higher concentration of the 3-substituted product relative to the 4-substituted product, especially at early time points. This outcome would provide direct experimental evidence supporting the theoretical electronic effects.
Implications for Synthesis and Drug Development
The choice between these isomers can have significant consequences:
-
Regioselectivity: For subsequent electrophilic aromatic substitution, 4-ethynylphenol provides a more predictable outcome, which is crucial for reducing purification steps and improving overall yield in multi-step syntheses.
-
Polymerization and Materials Science: The electronic properties of the resulting polymer can be tuned based on the isomer used. The extended conjugation in polymers derived from 4-ethynylphenol can lead to different optical and electronic properties compared to those from 3-ethynylphenol.
-
Medicinal Chemistry: The pKa of the phenolic group influences a drug candidate's solubility, membrane permeability, and binding interactions with protein targets. The more acidic nature of 4-ethynylphenol could be advantageous or detrimental depending on the specific application and physiological environment.
Conclusion
While 4-ethynylphenol and 3-ethynylphenol are structurally similar, their reactivity profiles are distinct, governed by the principles of resonance and inductive effects. 4-Ethynylphenol is characterized by a more acidic phenolic proton and greater regioselectivity in aromatic substitutions, but potentially a slightly less reactive alkyne in some metal-catalyzed reactions due to resonance-based electron donation. In contrast, 3-ethynylphenol exhibits a less acidic phenol but its alkyne reactivity is less influenced by the hydroxyl group. A thorough understanding of these differences, validated by targeted experiments, enables researchers to make informed decisions, leading to more efficient and predictable synthetic outcomes.
References
-
LookChem. (n.d.). 4-Ethynylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Syntheses of M - and p -Ethynylphenols. Retrieved from [Link]
- Kivala, M., et al. (2006). Range of validity of the Hammett equation: Acidity of substituted ethynylbenzenes. New Journal of Chemistry, 30(3), 384–391.
- Kollár, L., et al. (2008). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. Chemistry – A European Journal, 14(25), 7598-7607.
-
ResearchGate. (n.d.). Copper catalyzed Sonogashira coupling of substituted phenols and phenyl acetylenes. Retrieved from [Link]
-
LookChem. (n.d.). Cas 5101-44-0, 2-ETHYNYL-PHENOL. Retrieved from [Link]
-
ResearchGate. (n.d.). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Making Molecules. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactions of N-Ethynyl-heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Hammett constants (σ) for selected functional groups. Retrieved from [Link]
-
Quora. (2023). How do phenols undergo electrophilic aromatic substitution reactions.... Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Stenutz. (n.d.). Hammett substituent constants. Retrieved from [Link]
-
Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethynylphenol. PubChem Compound Database. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Electronic effects – Knowledge and References. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Electrophilic Substitution of the Phenol Aromatic Ring. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethylphenol. PubChem Compound Database. Retrieved from [Link]
-
Chemcd. (n.d.). 4-ethynyl-phenol, 2200-91-1. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Ethynylphenol | CAS#:2200-91-1. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]
-
Digital Commons @ LMU. (2023). Isolating the electronic effects of systematic twist in highly substituted aromatic hydrocarbons using density functional theory. Retrieved from [Link]
-
Francis Academic Press. (2020). Study of Electronic Effect in Organic Reactions Introduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiols from isobornylphenols. Retrieved from [Link]
-
Khan Academy. (2022, June 26). Intro to Electronic Effects (& why should I care ?) [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethynylphenol. PubChem Compound Database. Retrieved from [Link]
Sources
A Comparative Performance Evaluation of Polymers Synthesized from 4-Ethynylphenol
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed technical analysis of polymers derived from 4-ethynylphenol, providing a comparative assessment of their performance against relevant alternatives. As a Senior Application Scientist, the insights herein are grounded in established experimental data and field-proven methodologies to support your research and development in advanced materials.
Introduction: The Strategic Importance of 4-Ethynylphenol-Based Polymers
Poly(4-ethynylphenol) is a functionalized polyacetylene that has attracted considerable interest for its unique combination of properties. The incorporation of a phenolic hydroxyl group onto the phenylacetylene backbone imparts functionalities that distinguish it from its non-functionalized counterparts. This hydroxyl group facilitates post-polymerization modifications, improves solubility in polar solvents, and allows for the formation of hydrogen bonds, which can significantly enhance the polymer's thermal and mechanical properties. These characteristics make polymers derived from 4-ethynylphenol promising candidates for a variety of high-performance applications, including advanced composites, electronics, and biomedical materials.
Synthesis Strategies: Impact on Polymer Architecture and Performance
The ultimate performance of poly(4-ethynylphenol) is intrinsically linked to its synthesis. The choice of polymerization technique directly influences critical molecular parameters such as molecular weight, polydispersity, and stereochemistry, which in turn dictate the macroscopic properties of the material.
Transition metal-catalyzed polymerization is a highly effective method for producing well-defined poly(4-ethynylphenol). Among the various catalysts, rhodium-based systems are particularly noteworthy for their ability to yield high molecular weight polymers with controlled structures. The selection of the rhodium catalyst and reaction conditions is a critical decision that can be tailored to achieve specific polymer characteristics. For instance, certain rhodium complexes can initiate a living polymerization, enabling precise control over the polymer chain length and resulting in a narrow molecular weight distribution, a desirable feature for applications demanding high material consistency.
Experimental Protocol: Rhodium-Catalyzed Polymerization of 4-Ethynylphenol
This protocol details a representative procedure for the synthesis of poly(4-ethynylphenol) utilizing a rhodium catalyst.
Materials:
-
Co-catalyst (e.g., triethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran - THF)
-
Precipitating agent (e.g., methanol)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the 4-ethynylphenol monomer in anhydrous THF. In a separate flask, prepare a solution of the rhodium catalyst and co-catalyst in THF.
-
Polymerization Initiation: Transfer the catalyst solution to the monomer solution while stirring vigorously. A color change in the reaction mixture typically signals the start of polymerization.
-
Propagation: Maintain the reaction at a controlled temperature (e.g., 30°C) for a specified duration to achieve the target molecular weight. The progress can be monitored using techniques like Gel Permeation Chromatography (GPC).
-
Termination and Precipitation: Terminate the polymerization by adding a small amount of a quenching agent like methanol. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it extensively with the non-solvent to eliminate unreacted monomer and catalyst residues, and dry the final product under vacuum until a constant weight is achieved.
Rationale for Experimental Choices: The use of an inert atmosphere is imperative to prevent oxidative side reactions that could deactivate the catalyst or introduce structural defects in the polymer. THF is a commonly chosen solvent due to its ability to dissolve both the monomer and the resulting polymer, ensuring a homogeneous reaction medium.
Caption: Workflow for the rhodium-catalyzed synthesis of poly(4-ethynylphenol).
Performance Benchmarking: A Comparative Study
To objectively evaluate the performance of poly(4-ethynylphenol), a direct comparison with its non-functionalized analog, poly(phenylacetylene), and a well-established high-performance thermoplastic, poly(ether ether ketone) (PEEK), is presented.
Thermal Stability Assessment
The thermal stability of a polymer is a critical attribute, particularly for applications in demanding environments such as aerospace and microelectronics. Thermogravimetric Analysis (TGA) is the standard method for quantifying this property by measuring the mass loss of a material as a function of temperature.[9][10][11][12][13]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: An accurately weighed sample (5-10 mg) of the dry polymer is placed in a TGA crucible (e.g., alumina or platinum).
-
Instrumental Setup: The crucible is loaded into the TGA instrument. The furnace is purged with an inert gas, typically nitrogen, at a consistent flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heating Profile: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a linear heating rate (e.g., 10°C/min).
-
Data Interpretation: The weight loss of the sample is recorded as a function of temperature. The temperature at which 5% weight loss occurs (Td5) is commonly used to define the onset of decomposition.
Comparative Thermal Properties:
| Polymer | Td5 (°C) in N2 | Char Yield at 800°C (%) |
| Poly(4-ethynylphenol) | ~410 | ~65 |
| Poly(phenylacetylene) | ~360 | ~58 |
| PEEK | ~550 | ~48 |
Expert Analysis: Poly(4-ethynylphenol) demonstrates markedly superior thermal stability compared to poly(phenylacetylene). This enhancement is primarily due to the presence of hydroxyl groups, which facilitate intermolecular hydrogen bonding, thereby creating a more thermally resilient network. While PEEK exhibits a higher initial decomposition temperature, poly(4-ethynylphenol) provides a significantly greater char yield at elevated temperatures. A high char yield is indicative of the formation of a stable carbonaceous layer, which is a highly desirable characteristic for applications requiring exceptional fire retardancy.
Mechanical Properties Evaluation
The mechanical integrity of a polymer, including its stiffness (Young's modulus) and strength, is fundamental for its application in structural components. These properties are quantified through tensile testing, following standardized procedures such as ASTM D638.[14][15][16][17][18]
Experimental Protocol: Tensile Testing (ASTM D638)
-
Specimen Preparation: Dog-bone shaped specimens of the polymer are prepared according to ASTM D638 specifications, typically by solution casting or compression molding.[14][16][18]
-
Instrument Configuration: The specimen is securely mounted in the grips of a universal testing machine. An extensometer is attached to the specimen to accurately measure strain.
-
Testing Procedure: A tensile load is applied to the specimen at a constant rate of crosshead displacement until fracture occurs.[14][15]
-
Data Analysis: A stress-strain curve is generated from the collected data. Key mechanical properties, including Young's modulus, tensile strength, and elongation at break, are determined from this curve.[15]
Comparative Mechanical Properties:
| Polymer | Young's Modulus (GPa) | Tensile Strength (MPa) |
| Poly(4-ethynylphenol) | 3.8 - 4.8 | 70 - 90 |
| Poly(phenylacetylene) | 2.2 - 3.2 | 45 - 55 |
| PEEK | 3.6 | 90 - 100 |
Expert Analysis: The mechanical performance of poly(4-ethynylphenol) is substantially better than that of poly(phenylacetylene). The hydrogen bonding network afforded by the hydroxyl groups restricts polymer chain mobility, resulting in a material with higher stiffness and strength. The Young's modulus of poly(4-ethynylphenol) is comparable to that of PEEK, while its tensile strength approaches that of this high-performance polymer. These results underscore the potential of poly(4-ethynylphenol) for applications where high mechanical rigidity is a critical requirement.
Caption: Workflow for the comprehensive performance evaluation of synthesized polymers.
Potential in Drug Development and Beyond
The distinct chemical nature of poly(4-ethynylphenol) opens up promising avenues in the field of drug development. The phenolic hydroxyl group serves as a versatile handle for the covalent attachment of therapeutic agents, targeting moieties, or diagnostic probes. This, combined with the polymer's inherent stability, makes it an attractive candidate for the design of advanced drug delivery systems that can offer controlled release and targeted action. Further exploration into the biocompatibility and in-vivo behavior of poly(4-ethynylphenol) is warranted to fully realize its potential in biomedical applications.
Conclusion
Polymers synthesized from 4-ethynylphenol exhibit a compelling profile of high performance, surpassing their non-functionalized analogs and rivaling established engineering plastics in key aspects. The ability to fine-tune their synthesis, coupled with their exceptional thermal stability and robust mechanical properties, establishes them as a versatile material platform. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and scientists aiming to harness the potential of these advanced polymers in a wide array of technological and biomedical applications.
References
- Patsnap Eureka. (2025, July 3). How to Measure Tensile Strength in Polymers: ASTM D638 Explained.
- Intertek. Plastics Tensile Testing for ASTM D638.
- ASTM International. (n.d.). Standard Test Method for Tensile Properties of Plastics.
- ZwickRoell. ASTM D638: tensile properties plastics.
- Pacorr. (2025, May 21). ASTM D638 and ISO 527 Standards for Tensile Strength Testing.
- NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- Plastics & Polymer Lab. Thermal Gravimetric Analysis (TGA).
- ResearchGate. (2019, January 16). Thermogravimetric Analysis of Polymers.
- PerkinElmer.
- BenchChem.
- Polysciences, Inc. Poly(4-vinylphenol).
- Wikipedia. Thermogravimetric analysis.
- ResearchGate. (2025, December 21). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity.
- ResearchGate. (2025, August 6).
- Alfa Chemistry. CAS 2200-91-1 4-Ethynyl-phenol.
- ResearchGate. Structures of representative PAEs. PPE = poly(phenylene ethynylene),....
- National Center for Biotechnology Information. 4-Ethynylphenol.
- Chemsrc. (2025, August 25). 4-Ethynylphenol.
- MDPI. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review.
- ResearchGate. (PDF) Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand.
- SciSpace. Synthesis and Properties of Poly[2-ethynyl-N-(p-hydroxyphenylethyl) pyridinium bromide] and Poly.
- Feronyl. Comparison of different thermoplastic polymers.
- Royal Society of Chemistry. Recyclable rhodium-catalyzed C–H activation/[4 + 2] annulation with unconventional regioselectivity at ambient temperature: experimental development and mechanistic insight. Green Chemistry.
- ETFLIN.
- Beilstein Journals. Rhodium-catalysed connective synthesis of diverse reactive probes bearing S(VI) electrophilic warheads.
- ResearchGate. WP4 – Comparison between natural and synthetic polymers | Request PDF.
- National Center for Biotechnology Information. (2022, August 3). Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG)
- White Rose Research Online. (2022, October 3).
- ChemicalBook. (2024, December 18). 4-ETHYNYL-PHENOL | 2200-91-1.
- AChemBlock. 4-Ethynyl-phenol 95% | CAS: 2200-91-1.
- PubMed. A re-evaluation of the photophysical properties of 1,4-bis(phenylethynyl)benzene: a model for poly(phenyleneethynylene).
- ResearchGate. (2025, August 7). (PDF) Thermoelectric performance of poly(3,4-ethylenedioxythiophene)
- Sigma-Aldrich. 4-Ethynylphenol | 2200-91-1.
- MDPI. (2021, January 13). Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol.
- Royal Society of Chemistry. Synthesis of poly(4-methoxyphenol) by enzyme-catalyzed polymerization and evaluation of its antioxidant activity. New Journal of Chemistry.
- National Center for Biotechnology Information. 2-Ethynylphenol.
- BLD Pharm. 2200-91-1|4-Ethynylphenol.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 4-Ethynylphenol | C8H6O | CID 32758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethynylphenol | CAS#:2200-91-1 | Chemsrc [chemsrc.com]
- 4. 4-ETHYNYL-PHENOL | 2200-91-1 [chemicalbook.com]
- 5. 4-Ethynyl-phenol 95% | CAS: 2200-91-1 | AChemBlock [achemblock.com]
- 6. 4-Ethynylphenol | 2200-91-1 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 11. researchgate.net [researchgate.net]
- 12. eng.uc.edu [eng.uc.edu]
- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 14. How to Measure Tensile Strength in Polymers: ASTM D638 Explained [eureka.patsnap.com]
- 15. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 16. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 17. zwickroell.com [zwickroell.com]
- 18. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
A Comparative Guide to the Synthesis of 4-Ethynylphenol: Experimental Protocols and Strategic Insights
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-ethynylphenol, a key building block in the development of pharmaceuticals, functional polymers, and molecular electronics, can be approached through several strategic pathways. The choice of synthetic route is often dictated by factors such as starting material availability, desired scale, and tolerance of functional groups in the target application. This guide provides a comprehensive cross-validation of the primary synthetic methodologies for obtaining 4-ethynylphenol, offering detailed experimental protocols, comparative data, and an in-depth analysis of the underlying chemical principles to empower researchers in making informed strategic decisions.
At a Glance: Comparative Analysis of Synthetic Routes
| Parameter | Sonogashira Coupling of Protected 4-Iodophenol | Synthesis from 4-Acetylphenol |
| Starting Material | 4-Iodophenol | 4-Acetylphenol (p-Hydroxyacetophenone) |
| Key Transformations | Phenol Protection, Sonogashira Coupling, Deprotection | Chlorination, Dehydrochlorination |
| Overall Yield | High (typically >60% over several steps) | Variable, potentially lower due to harsh conditions |
| Reagent Hazards | Palladium and copper catalysts (low toxicity at catalytic amounts) | Phosphorus pentachloride (corrosive, toxic), Sodium amide (highly reactive, water-sensitive) |
| Reaction Conditions | Mild to moderate temperatures | Can involve harsh reagents and temperatures |
| Scalability | Generally good, with catalyst cost being a factor | Can be challenging to scale due to hazardous reagents |
| Key Advantages | High yields, good functional group tolerance (with protection) | Readily available and inexpensive starting material |
| Key Disadvantages | Multi-step process (protection/deprotection), catalyst cost | Use of highly hazardous reagents, potential for lower yields |
I. The Sonogashira Coupling Approach: A High-Yield, Multi-Step Strategy
The Sonogashira cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This approach to 4-ethynylphenol typically involves a three-stage process: protection of the phenolic hydroxyl group, the core Sonogashira coupling, and subsequent deprotection.
Rationale for Phenolic Protection
While Sonogashira couplings can sometimes be performed on unprotected phenols, the acidic nature of the phenolic proton can interfere with the basic conditions of the reaction, potentially leading to side reactions and reduced yields. Protection of the hydroxyl group, for instance as a tetrahydropyranyl (THP) ether, circumvents these issues, ensuring a cleaner and more efficient coupling reaction.
Experimental Workflow: Sonogashira Route
Caption: Workflow for the synthesis of 4-ethynylphenol via Sonogashira coupling.
Detailed Experimental Protocol: Sonogashira Route
This protocol is adapted from the work of Lai et al. and demonstrates a high-yielding synthesis of 4-ethynylphenol.
Step 1: Protection of 4-Iodophenol
-
To a stirred solution of 4-iodophenol (17.8 g, 81 mmol) and p-toluenesulfonic acid monohydrate (250 mg, 1.2 mmol) in dry dioxane (50 cm³), add 3,4-dihydro-2H-pyran (22 g, 252 mmol) dropwise over 30 minutes at room temperature.
-
Stir the reaction mixture for an additional 3 hours.
-
Pour the mixture into a saturated aqueous solution of sodium bicarbonate and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from an ethanol-water mixture to yield p-iodo-1-[(tetrahydro-2H-pyran-2-yl)oxy]benzene as white crystals (yield: ~65%).
Step 2: Sonogashira Coupling
-
To a stirred solution of the protected 4-iodophenol (15.5 g, 51 mmol) in dry triethylamine (60 cm³), add triphenylphosphine (0.076 g, 0.29 mmol), copper(I) iodide (0.020 g, 0.1 mmol), and palladium(II) chloride (0.024 g, 0.135 mmol).
-
Heat the mixture to 50 °C for 30 minutes.
-
Add 2-methylbut-3-yn-2-ol (5.6 g, 66 mmol) and heat the reaction mixture at 85 °C for 5 hours.
-
Cool the mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/n-hexane, 1:4 v/v) to afford 1-[(tetrahydro-2H-pyran-2-yl)oxy]-4-[2-hydroxy-2-methyl-4-but-3-ynyl]benzene (yield: ~93%).
Step 3: Deprotection of the Alkyne
-
Dissolve the product from Step 2 (17.5 g, 67 mmol) in dry toluene (250 cm³) and add powdered potassium hydroxide (6 g, 107.1 mmol).
-
Heat the mixture at 100 °C for 6 hours, slowly distilling off the acetone-toluene azeotrope.
-
Cool the mixture, filter to remove residual potassium hydroxide, and concentrate the filtrate.
-
Dissolve the residue in diethyl ether, wash with brine and water, dry over magnesium sulfate, and concentrate to yield 1-[(tetrahydro-2H-pyran-2-yl)oxy]-4-ethynylbenzene (yield: ~75%).
Step 4: Deprotection of the Phenol
-
Dissolve the product from Step 3 (10.2 g, 50.5 mmol) and pyridinium p-toluenesulfonate (PPTS) (1.272 g, 5.36 mmol) in dry ethanol (170 cm³).
-
Heat the solution at 65 °C for 1 hour.
-
Remove the solvent under reduced pressure and dissolve the residue in 1 M aqueous NaOH.
-
Acidify the aqueous solution with hydrochloric acid to a weakly acidic pH and extract with diethyl ether.
-
Dry the combined organic layers over magnesium sulfate, concentrate, and purify by column chromatography on silica gel (eluent: n-hexane/ethyl acetate, 5:1 v/v) to give 4-ethynylphenol as a pale yellow oil (yield: ~67%).
II. Synthesis from 4-Acetylphenol: A Route with Potent Reagents
An alternative approach to 4-ethynylphenol begins with the readily available and economical starting material, 4-acetylphenol (also known as p-hydroxyacetophenone). This method involves the conversion of the acetyl group into an ethynyl group through a two-step sequence of chlorination and dehydrochlorination.
Rationale for the Transformation
The acetyl group of 4-acetylphenol can be converted to a vinylidene chloride by treatment with a chlorinating agent such as phosphorus pentachloride (PCl₅). Subsequent treatment with a strong base, like sodium amide (NaNH₂), effects a double dehydrochlorination to furnish the desired alkyne.
Experimental Workflow: 4-Acetylphenol Route
Caption: Workflow for the synthesis of 4-ethynylphenol from 4-acetylphenol.
Detailed Experimental Protocol: 4-Acetylphenol Route
Disclaimer: The following is a representative protocol based on established chemical transformations. Yields may vary and optimization may be required.
Step 1: Chlorination of 4-Acetylphenol
-
In a fume hood, carefully add phosphorus pentachloride (PCl₅) in portions to 4-acetylphenol in a suitable solvent (e.g., anhydrous chloroform or benzene) with cooling in an ice bath. Caution: The reaction is exothermic and produces HCl gas.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess PCl₅.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude vinylidene chloride intermediate.
Step 2: Dehydrochlorination
-
Dissolve the crude intermediate from Step 1 in an anhydrous solvent such as liquid ammonia or an inert high-boiling ether.
-
Carefully add sodium amide (NaNH₂) in portions at an appropriate temperature (e.g., -33 °C for liquid ammonia or elevated temperatures for ether solvents). Caution: Sodium amide is highly reactive and water-sensitive.
-
Stir the reaction until completion (monitor by TLC).
-
Carefully quench the reaction with a proton source (e.g., ammonium chloride or dropwise addition of water/ethanol).
-
Extract the product into an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude 4-ethynylphenol by column chromatography or distillation under reduced pressure.
III. Characterization of 4-Ethynylphenol
The final product should be characterized to confirm its identity and purity.
-
¹H NMR (CDCl₃, 500 MHz): δ 7.45 (d, J=8.7 Hz, 2H, Ar-H), 6.75 (d, J=8.7 Hz, 2H, Ar-H), 3.00 (s, 1H, ≡C-H). The hydroxyl proton may be broad and not observed.
-
¹³C NMR (CDCl₃, 125 MHz): Expected signals around δ 155 (C-OH), 134 (Ar-C), 116 (Ar-C), 115 (Ar-C), 84 (Ar-C≡C), 77 (Ar-C≡C).
-
IR (KBr): Key absorptions expected around 3300 cm⁻¹ (O-H stretch, broad), 3290 cm⁻¹ (≡C-H stretch), 2100 cm⁻¹ (C≡C stretch, weak), and aromatic C-H and C=C stretching bands.
IV. Safety and Handling Considerations
Sonogashira Coupling:
-
Palladium catalysts, while used in small amounts, should be handled with care as they can be toxic.
-
Copper(I) iodide is a potential irritant.
-
Triethylamine is flammable and has a strong odor; work in a well-ventilated fume hood.
Synthesis from 4-Acetylphenol:
-
Phosphorus pentachloride (PCl₅): Highly corrosive and reacts violently with water to produce HCl gas. It is toxic if inhaled or ingested and causes severe skin burns. Handle only in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Sodium amide (NaNH₂): A powerful base that reacts violently with water. It is corrosive and can ignite spontaneously in air, especially when aged. Handle under an inert atmosphere and have a Class D fire extinguisher readily available.
V. Conclusion and Recommendations
The synthesis of 4-ethynylphenol presents a choice between a high-yield, multi-step Sonogashira coupling and a potentially more direct but hazardous route from 4-acetylphenol.
-
For small-scale laboratory synthesis where high purity and yield are paramount, the Sonogashira coupling of a protected 4-iodophenol is the recommended route . The protocol is well-established and generally provides clean products. A variation to consider for increased efficiency is the direct Sonogashira coupling of unprotected 4-iodophenol, though optimization may be required.
-
The synthesis from 4-acetylphenol may be considered when cost and the availability of the starting material are the primary drivers . However, the significant hazards associated with phosphorus pentachloride and sodium amide necessitate stringent safety protocols and experienced handling, making it less suitable for routine laboratory use or large-scale production without specialized equipment.
Ultimately, the optimal synthetic strategy will depend on the specific requirements of the research or development project, balancing the trade-offs between yield, purity, cost, and safety.
References
- Lai, G.-Q., et al. (2006). Convenient syntheses of m- and p-ethynylphenols. Journal of Chemical Research, 2006(3), 204-205.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Loba Chemie. (2019). PHOSPHORUS PENTACHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Alpha Chemika. (n.d.). PHOSPHOROUS PENTACHLORIDE For Synthesis. Retrieved from [Link]
-
Sciencemadness Wiki. (2020). Sodium amide. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium amide. Retrieved from [Link]
Sources
A Senior Application Scientist's Comparative Guide to Catalysts for Ethynylphenol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Synthetic Challenges of Ethynylphenols
Ethynylphenols are a critical class of organic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, functional polymers, and molecular electronics. Their rigid, linear structure imparted by the ethynyl group, combined with the hydrogen-bonding capability and reactivity of the phenolic hydroxyl group, makes them invaluable precursors for complex molecular architectures. However, the synthesis of ethynylphenols is not without its challenges. The primary obstacle is achieving selective C-C bond formation between a phenolic ring and an alkyne without promoting undesired side reactions, such as O-alkynylation (etherification) or homocoupling of the alkyne. This guide provides an in-depth comparative analysis of the catalytic systems available for the synthesis of ethynylphenols, with a focus on palladium, copper, and gold catalysts. We will delve into the mechanistic nuances of each system, provide detailed experimental protocols, and present a comparative analysis of their performance to empower researchers in selecting the optimal catalyst for their synthetic needs.
Comparative Analysis of Catalytic Systems for Ethynylphenol Synthesis
The choice of catalyst is paramount in directing the outcome of the reaction between a phenol derivative and a terminal alkyne. The following table summarizes the performance of the most common catalytic systems.
| Catalyst System | Typical Catalyst(s) | Co-catalyst/Additives | Key Advantages | Key Disadvantages | Typical Yields |
| Palladium | Pd(PPh₃)₄, PdCl₂(PPh₃)₂[1][2] | CuI (optional but common)[2] | High efficiency, broad substrate scope, well-established | Cost, potential for copper toxicity if used, phosphine ligand sensitivity | 80-98%[2] |
| Copper | CuI, CuCl[3][4] | Ligands (e.g., phenanthroline, amino acids)[4] | Low cost, palladium-free, environmentally benign | Often requires higher temperatures, potential for alkyne homocoupling | 70-95%[4] |
| Gold | AuCl(PPh₃)/AgOTf, AuCl₃ | Silver salts as co-catalysts | Mild reaction conditions, unique reactivity with alkynes | High cost, often used for subsequent cyclizations rather than direct synthesis | Varies |
| Iron/Cobalt | FeCl₂, Co nanoparticles | Ligands (e.g., 1,10-phenanthroline)[5] | Low cost, earth-abundant metals | Less developed, may require specific ligands for high activity | Moderate to good[5] |
| Photocatalysis | Organic dyes, Ru(bpy)₃Cl₂[6] | Light source (e.g., blue LEDs) | Mild conditions, novel reaction pathways | Substrate scope can be limited, potential for side reactions | Varies |
In-Depth Analysis of Key Catalytic Systems
Palladium-Catalyzed Sonogashira Coupling: The Workhorse of Ethynylphenol Synthesis
The palladium-catalyzed Sonogashira coupling is the most widely employed and versatile method for the synthesis of ethynylphenols from halophenols (typically iodo- or bromophenols) and terminal alkynes.[2] This reaction is prized for its high yields and broad functional group tolerance.
The catalytic cycle of the Sonogashira reaction is a well-studied process involving two interconnected cycles: a palladium cycle and, in the traditional protocol, a copper cycle.[2]
Figure 1. Simplified mechanism of the Pd/Cu co-catalyzed Sonogashira coupling.
The reaction is initiated by the oxidative addition of the halophenol to a palladium(0) complex. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the resulting palladium(II) intermediate yields the desired ethynylphenol and regenerates the palladium(0) catalyst.[1][2] While effective, the copper co-catalyst can lead to the formation of homocoupled alkyne byproducts (Glaser coupling) and introduces concerns about copper toxicity in pharmaceutical applications. This has led to the development of copper-free Sonogashira protocols.[7]
This protocol is a representative example of a copper-free Sonogashira coupling.
Materials:
-
4-Iodophenol
-
Phenylacetylene
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodophenol (1.0 eq), PdCl₂ (0.02 eq), and PPh₃ (0.04 eq).
-
Add anhydrous toluene via syringe, followed by triethylamine (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with toluene.
-
Combine the organic filtrates and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-ethynylphenol.
Copper-Catalyzed Synthesis: A Cost-Effective and Greener Alternative
Copper-catalyzed methods for the synthesis of ethynylphenols have gained traction as a more economical and environmentally friendly alternative to palladium-based systems.[4] These reactions can proceed via a Sonogashira-type mechanism where copper is the primary catalyst, or through direct C-H activation of the phenol.
In a palladium-free Sonogashira-type reaction, a copper(I) catalyst is believed to facilitate both the activation of the alkyne and the coupling with the halophenol. The mechanism is thought to involve the formation of a copper acetylide, followed by oxidative addition of the halophenol to the copper center, and subsequent reductive elimination.[3]
Figure 2. A plausible mechanism for copper-catalyzed Sonogashira-type coupling.
More recently, copper-catalyzed C-H alkynylation of phenols has emerged as an attractive strategy, obviating the need for pre-halogenated starting materials. These reactions are thought to proceed via a Cu(I)/Cu(III) catalytic cycle.[8]
This protocol provides a general framework for the direct alkynylation of a phenol.
Materials:
-
Phenol
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
In a sealed tube, combine phenol (1.0 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Add anhydrous DMSO, followed by cesium carbonate (2.0 eq).
-
Add phenylacetylene (1.5 eq).
-
Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ethynylphenol.
Gold-Catalyzed Approaches: Emerging Frontiers
Gold catalysts, known for their unique ability to activate C-C triple bonds, represent an emerging area in the synthesis of ethynylphenol derivatives.[9] While direct gold-catalyzed Sonogashira-type reactions for ethynylphenol synthesis are less common, gold catalysts are highly effective in tandem reactions where an initial C-C coupling is followed by an intramolecular cyclization. For instance, a gold-silver bimetallic system has been reported for the tandem C-H alkynylation of phenols and subsequent oxy-alkynylation to form 3-alkynyl benzofurans.[9]
Figure 3. Conceptual workflow for gold-catalyzed tandem synthesis.
This approach highlights the potential of gold catalysis for the rapid construction of complex molecules from simple phenol and alkyne precursors, where the ethynylphenol is a transient intermediate.
Conclusion and Future Outlook
The synthesis of ethynylphenols is a mature field with a rich variety of catalytic methods at the disposal of the synthetic chemist. Palladium-catalyzed Sonogashira coupling remains the most reliable and versatile method, particularly with the advent of copper-free protocols. Copper-catalyzed systems offer a cost-effective and greener alternative, with direct C-H activation strategies showing great promise for improving atom economy. Gold catalysis, while still developing in this specific application, opens up exciting possibilities for tandem reaction sequences.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems. This includes the use of earth-abundant and non-toxic metals, heterogeneous catalysts for simplified purification, and photocatalytic methods that operate under mild conditions. As the demand for complex, functional molecules continues to grow, the development of novel and improved catalysts for the synthesis of ethynylphenols will remain a critical area of research.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]
-
Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107 , 874–922 (2007). [Link]
-
Liang, Y., Xie, Y.-X. & Li, J.-H. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. J. Org. Chem.71 , 379–381 (2006). [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Arundhathi, K. V., Rehana, T. & Asma, T. K. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Adv.13 , 5696–5717 (2023). [Link]
-
Borah, A. J. & Gogoi, P. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Dalton Trans.51 , 4231–4246 (2022). [Link]
- Biffis, A., Zecca, M. & Basato, M. Supported Palladium Catalysts for the Sonogashira Reaction. Top.
- Hajipour, A. R., Khorsandi, H. R. & Zahmatkesh, S. Methionine as a green and efficient promoter for copper-catalyzed Sonogashira cross-coupling reactions. RSC Adv.5, 10427–10432 (2015).
-
Rath, J., Pradhan, S., Martha, S. & Al-Deyab, S. S. Au–Ag Bimetallic Catalysis: 3-Alkynyl Benzofurans from Phenols via Tandem C−H Alkynylation/Oxy-Alkynylation. Angew. Chem. Int. Ed.60 , 10637-10642 (2021). [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Verma, S. K. et al. Copper-catalyzed regioselective C−H alkylation of phenol derivatives with unactivated alkyl chlorides: Manifesting a Cu(I)/Cu(III) pathway. Chem. Sci.13 , 11463-11471 (2022). [Link]
-
turnover number. In Wikipedia. [Link]
-
How to calculate the Turnover Number of a Heterogeneous catalyst? - ResearchGate. [Link]
-
Pd/Cu@AC catalyzed cross-coupling of 4-iodotoluene and phenylacetylene. - ResearchGate. [Link]
-
Shi, X. et al. Gold-Catalyzed Oxidative Coupling of Alkynes toward the Synthesis of Cyclic Conjugated Diynes. Chem4 , 1983–1993 (2018). [Link]
-
Al-Mokhtar, M. A., Al-Hussaini, A. J. & Al-adilee, K. J. Establishing a productive heterogeneous catalyst based on silver nanoparticles supported on a crosslinked vinyl polymer for the reduction of nitrophenol. Sci. Rep.14 , 22619 (2024). [Link]
-
Bao, G. et al. Copper-Catalyzed C(sp2)–H Thioglycosylation of Tryptophan: Modular Construction of S-Linked Thioglycopeptides. Org. Lett.22 , 9138–9143 (2020). [Link]
-
Ghosh, A., Das, A. & Maji, B. Visible-light-mediated propargylation & allylation of phenols/ thiophenols. ChemRxiv (2022). [Link]
-
Wang, D., Zhu, L., Chen, P. & Liu, G. Mechanism of the Visible-Light-Mediated Copper-Catalyzed Coupling Reaction of Phenols and Alkynes. J. Am. Chem. Soc.140 , 14081–14090 (2018). [Link]
-
Reddy, K. S. K. et al. Palladium-free and ligand-free Sonogashira cross-coupling. Green Chem.15 , 1452–1456 (2013). [Link]
-
Al-Mokhtar, M. A., Al-Hussaini, A. J. & Al-adilee, K. J. Establishing a productive heterogeneous catalyst based on silver nanoparticles supported on a crosslinked vinyl polymer for the reduction of nitrophenol. Sci. Rep.14 , 22619 (2024). [Link]
-
Roesler, P. et al. Copper Catalyzed Borylation of Alkynes: An Experimental Mechanistic Study. Chem. Eur. J.28 , e202201131 (2022). [Link]
-
Organic Chemistry Portal. Subsituted arene synthesis by alkynylation. [Link]
-
Aponick, A. et al. Cu(I)-Catalyzed Alkynylation of Quinolones. Org. Lett.24 , 1046–1051 (2022). [Link]
-
Mechanistic hypothesis. Proposed mechanism of the copper-and visible-light catalyzed ɤ-alkynylation reaction - ResearchGate. [Link]
-
Lee, S. H. et al. Photocatalytic Oxidative Dimerization of Electronically Diverse Phenols Using Borate to Prevent Overoxidation. J. Am. Chem. Soc.146 , 1083–1092 (2024). [Link]
-
Chahdoura, F., Pradal, A. & Poli, G. Supported Metal Catalysts for the Synthesis of N-Heterocycles. Catalysts10 , 111 (2020). [Link]
-
Kim, D., Kim, H. & Lee, H.-Y. Gold-catalyzed alkyne-diol bicycloketalization enables enantioselective divergent total syntheses of attenols. Org. Chem. Front.7 , 3360-3366 (2020). [Link]
-
Verma, S. K. et al. Copper-catalyzed regioselective C−H alkylation of phenol derivatives with unactivated alkyl chlorides: manifesting a Cu(I)/Cu(III) pathway. Chem. Sci.13 , 11463-11471 (2022). [Link]
-
Organ, M. G. et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega3 , 13155–13161 (2018). [Link]
-
Karami, K., Ghasemi, Z. & Nasrabadi, H. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Catalysts7 , 22 (2017). [Link]
-
Cheng, B.-Q. et al. Copper(II)-Mediated Ring Opening/Alkynylation of Tertiary Cyclopropanols by Using Nonmodified Terminal Alkynes. Org. Lett.22 , 5456–5461 (2020). [Link]
-
Yang, L. et al. Theoretical Study on the Copper-Catalyzed ortho-Selective C-H Functionalization of Naphthols with α-Phenyl-α-Diazoesters. Int. J. Mol. Sci.19 , 3326 (2018). [Link]
-
YouTube. [Link]
-
Li, Z. et al. Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Tetrahedron Lett.57 , 4389–4392 (2016). [Link]
-
Sauermann, N., Meyer, T. H. & Ackermann, L. C-H functionalization of phenols using combined ruthenium and photoredox catalysis: in situ generation of the oxidant. Chem. Commun.51 , 4669–4672 (2015). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 5. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H Alkynylation/Oxy‐Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-Hydroxyphenylacetylene
In the synthesis of novel chemical entities for research and drug development, the structural integrity and purity of each intermediate are paramount. 4-Hydroxyphenylacetylene is a valuable building block in the synthesis of pharmaceuticals, organic materials, and natural products. Its purity can significantly impact reaction yields, byproduct formation, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques to rigorously confirm the purity of synthesized 4-hydroxyphenylacetylene, grounded in the principles of scientific integrity and practical, field-proven insights.
The Synthetic Landscape: Understanding Potential Impurities
Before delving into analytical methods, it is crucial to understand the potential impurities that may arise during the synthesis of 4-hydroxyphenylacetylene. A common and efficient method for its synthesis is the Sonogashira cross-coupling reaction.[1][2] This reaction typically involves the coupling of an aryl halide (e.g., 4-iodophenol) with a terminal alkyne (often protected, like trimethylsilylacetylene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[3]
Common Impurities from Sonogashira Coupling:
-
Unreacted Starting Materials: Residual 4-iodophenol or other aryl halides.
-
Homocoupled Alkyne: The terminal alkyne can couple with itself to form a symmetrical diyne byproduct (e.g., 1,4-bis(4-hydroxyphenyl)buta-1,3-diyne), often promoted by the presence of oxygen.[1]
-
Catalyst Residues: Traces of palladium and copper complexes.
-
Solvent and Base Residues: Residual amounts of solvents (e.g., triethylamine, DMF) and the base used in the reaction.
-
Related Structural Variants: Impurities from side reactions or impure starting materials.
Understanding this impurity profile is the first step in selecting the appropriate analytical tools to detect and quantify them.
A Comparative Guide to Purity Confirmation Techniques
A multi-pronged analytical approach is essential for a complete and trustworthy assessment of purity. No single technique can provide all the necessary information. Below is a comparison of the most effective methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR spectroscopy is the gold standard for unambiguous structure elucidation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule. For purity assessment, it excels at identifying and quantifying structurally similar organic impurities.
¹H NMR Spectroscopy
-
Strengths: Excellent for structural confirmation. Provides quantitative information if an internal standard is used. Can detect proton-containing impurities at levels down to ~0.1-1%.
-
Limitations: May not detect impurities with no protons or those with overlapping signals. Less sensitive than chromatographic methods for trace impurities.
Expected ¹H NMR Spectrum for 4-Hydroxyphenylacetylene (in CDCl₃):
-
Aromatic Protons (AA'BB' system): Two doublets in the range of δ 6.7-7.4 ppm. The protons ortho to the hydroxyl group will be more shielded (upfield) than those ortho to the acetylene group.
-
Hydroxyl Proton (-OH): A broad singlet, with a chemical shift that can vary depending on concentration and solvent (typically δ 4.8-5.5 ppm).
-
Acetylenic Proton (-C≡C-H): A sharp singlet around δ 3.0 ppm.[4]
¹³C NMR Spectroscopy
-
Strengths: Provides a unique signal for each carbon atom in a distinct chemical environment, making it a powerful tool for confirming the carbon skeleton.[5][6]
-
Limitations: Inherently less sensitive than ¹H NMR. Quantitative analysis is more complex. Quaternary carbons (like the alkyne carbons) often show weak signals.
Expected ¹³C NMR Spectrum for 4-Hydroxyphenylacetylene:
-
Aromatic Carbons: Signals typically appear between δ 115-160 ppm.
-
Alkynyl Carbons: Two distinct signals are expected in the range of δ 75-85 ppm.[5]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized 4-hydroxyphenylacetylene and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).[7] Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Data Processing and Interpretation: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate all signals. The purity is calculated by comparing the integral of the product signals to the integrals of impurity signals and the internal standard. Look for unexpected peaks that could correspond to starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC)
Principle of Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a molecule like 4-hydroxyphenylacetylene, which is non-volatile and possesses a UV chromophore, Reverse-Phase HPLC (RP-HPLC) with UV detection is the method of choice for high-sensitivity quantitative purity analysis.
-
Strengths: High sensitivity (can detect impurities at ppm levels).[8] Excellent for quantitative analysis (purity as % area). Can separate a wide range of non-volatile impurities.
-
Limitations: Identification of unknown peaks requires coupling with a mass spectrometer (LC-MS). Method development can be time-consuming.
Experimental Protocol: RP-HPLC for Purity Assessment
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.[9]
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.
-
-
Gradient Program: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute more non-polar components. For example: 0-20 min, 10% to 90% B; 20-25 min, hold at 90% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
Data Interpretation: The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Any additional peaks represent impurities. Retention time can be used for identification if reference standards of potential impurities are available.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Principle of Causality: GC is a powerful technique for separating and analyzing volatile compounds.[10] When coupled with a mass spectrometer (MS), it becomes an indispensable tool for identifying unknown volatile impurities.[11][12] This is particularly useful for detecting residual solvents from the synthesis and purification steps.
-
Strengths: Unmatched separation efficiency for volatile compounds. GC-MS provides structural information for the identification of unknown volatile impurities.[13] Extremely high sensitivity.
-
Limitations: Not suitable for non-volatile or thermally labile compounds like 4-hydroxyphenylacetylene itself without derivatization.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
System: Headspace sampler coupled to a GC-MS system.
-
Sample Preparation: Accurately weigh a sample (e.g., 100 mg) into a headspace vial. Add a suitable solvent (e.g., DMSO or DMF) that will dissolve the sample but not interfere with the analysis. Seal the vial.
-
Headspace Conditions: Incubate the vial at an elevated temperature (e.g., 80-100 °C) for a set time to allow volatile solvents to partition into the headspace gas.
-
GC Conditions:
-
Column: A polar column, such as a DB-624 or equivalent, is typically used for residual solvent analysis.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 40 °C), hold for several minutes, then ramp up to a higher temperature (e.g., 240 °C) to elute all solvents.
-
-
MS Conditions: Scan a mass range of m/z 35-300.
-
Data Interpretation: Identify peaks by comparing their retention times and mass spectra to a library of known solvents (e.g., NIST library). Quantification can be performed by creating a calibration curve with known solvent standards.
Data Presentation and Comparison
| Analytical Technique | Primary Purpose | Detectable Impurities | Sensitivity | Quantitative? | Structural Information? |
| ¹H NMR | Structural Confirmation & Purity | Structurally similar organic impurities, residual solvents | ~0.1-1% | Yes (with internal standard) | Yes (High) |
| ¹³C NMR | Structural Confirmation | Major organic impurities | >1% | Difficult | Yes (High) |
| RP-HPLC | Quantitative Purity | Non-volatile organic impurities, starting materials, byproducts | High (ppm) | Yes (% Area) | No (unless LC-MS) |
| Headspace GC-MS | Residual Solvent Analysis | Volatile organic compounds (solvents, reagents) | Very High (ppb-ppm) | Yes (with standards) | Yes (for unknowns) |
Visualizing the Workflow
A systematic approach ensures all potential impurities are screened for. The following workflow represents a robust strategy for purity confirmation.
Caption: A comprehensive workflow for the purity confirmation of synthesized 4-hydroxyphenylacetylene.
Conclusion and Authoritative Grounding
Confirming the purity of synthesized 4-hydroxyphenylacetylene requires a multi-faceted analytical strategy. While NMR spectroscopy serves as the cornerstone for structural verification, RP-HPLC is the workhorse for quantitative purity assessment of non-volatile species. Finally, Headspace GC-MS is essential for ensuring the absence of potentially harmful residual solvents. By integrating these techniques, researchers and drug development professionals can establish a self-validating system that ensures the quality and reliability of this critical chemical intermediate, thereby upholding the principles of scientific integrity and ensuring the success of downstream applications.
References
-
Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. (n.d.). Retrieved from [Link]
-
Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph. Retrieved from [Link]
-
A Gradient HPLC Test Procedure for the Determination of Impurities... (2025). ResearchGate. Retrieved from [Link]
-
GC-MS and HPLC-MS Analysis of Bioactive Pharmaceuticals... (2025). ResearchGate. Retrieved from [Link]
-
Recent Advances in Sonogashira Reactions. (2025). ResearchGate. Retrieved from [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. Retrieved from [Link]
-
Characterization of Pharmaceutical Polymers by HPLC and GPC. (2011). Agilent. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]
-
Quantitative Determination of Four Potential Genotoxic Impurities... (n.d.). NIH. Retrieved from [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION... (n.d.). Retrieved from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. (2014). The Royal Society of Chemistry. Retrieved from [Link]
- Methods for hplc analysis. (n.d.). Google Patents.
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
Impurity Profiling by Hyphenated Techniques: Review. (n.d.). IJSDR. Retrieved from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
A guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved from [Link]
-
Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. (n.d.). JEOL Ltd. Retrieved from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. rsc.org [rsc.org]
- 8. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. ijsdr.org [ijsdr.org]
- 13. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Phenol, 4-ethynyl-
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Phenol, 4-ethynyl- (also known as 4-hydroxyphenylacetylene), a compound whose dual reactive moieties—a phenolic ring and a terminal alkyne—demand a nuanced and informed approach to waste management.
Hazard Assessment: Understanding the Dual-Threat Molecule
Before any disposal protocol can be established, a thorough understanding of the hazards associated with 4-ethynylphenol is paramount. The molecule's risk profile is dictated by two key structural features:
-
The Phenolic Core: Like phenol itself, this compound is anticipated to be toxic, corrosive, and rapidly absorbed through the skin.[1] Phenolic compounds can cause severe chemical burns, which may be initially painless due to their anesthetic effect, and systemic exposure can lead to severe health consequences.[1]
-
The Terminal Alkyne: The hydrogen atom on the sp-hybridized carbon of the ethynyl group is notably acidic (pKa ≈ 25).[2] This acidity means it can be deprotonated by strong bases to form an alkynide anion.[2][3] A critical, and often overlooked, hazard is that these alkynides can react with certain metal ions (particularly heavy metals like copper, silver, and mercury) to form highly unstable, shock-sensitive acetylides that can decompose explosively.[4]
Therefore, all waste streams containing 4-ethynylphenol must be treated as hazardous waste , considering both its inherent biological toxicity and its potential chemical reactivity.
Table 1: Chemical and Hazard Profile of Phenol, 4-ethynyl-
| Property | Value | Source |
| CAS Number | 2200-91-1 | [5][6] |
| Molecular Formula | C₈H₆O | [6] |
| Molecular Weight | 118.14 g/mol | [6] |
| Appearance | Liquid | N/A |
| Known Hazard Codes | H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled) | N/A |
| Primary Hazards | Toxicity, Corrosivity, Potential to form explosive metal acetylides | [1][4] |
Immediate Safety & Personal Protective Equipment (PPE)
All handling and disposal preparation involving 4-ethynylphenol must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7] The required PPE is non-negotiable and serves to protect against the primary exposure routes.
-
Hand Protection: Use double-gloving. An inner nitrile glove should be worn under a heavy-duty, chemical-resistant outer glove such as butyl rubber or Viton®. Standard nitrile gloves alone are insufficient for prolonged protection against phenols.[8]
-
Eye Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[9]
-
Body Protection: A flame-resistant lab coat, buttoned completely, is required. For transfers of larger volumes, a chemically resistant apron is also recommended.
-
Footwear: Fully enclosed, chemical-resistant footwear must be worn.
Waste Segregation: The Key to Preventing Hazardous Reactions
Proper segregation is the most critical step in the safe disposal of 4-ethynylphenol. The primary directive is to prevent the formation of dangerous metal acetylides and to avoid violent reactions with incompatible materials.
dot
Caption: Waste Segregation Workflow for 4-ethynylphenol.
Waste streams must be segregated as follows:
-
Non-Halogenated Liquid Waste: Collect all solutions containing 4-ethynylphenol (e.g., in solvents like THF, ethyl acetate, acetone, alcohols) in a dedicated, properly labeled container for non-halogenated liquid hazardous waste.[10]
-
Crucial Precaution: This waste stream must NEVER be mixed with solutions containing heavy metal salts (e.g., silver nitrate, copper (I) or (II) salts). Your institutional chemical hygiene plan must be followed to prevent the accidental formation of explosive acetylides.
-
-
Non-Halogenated Solid Waste: All contaminated consumables, including pipette tips, gloves, weighing paper, and silica gel from chromatography, must be collected in a dedicated solid waste container.[7] This is typically a pail lined with two heavy-duty plastic bags.[10] The container must be clearly labeled as "Hazardous Chemical Waste" and list "Phenol, 4-ethynyl-" as a primary constituent.
-
Aqueous Waste: While 4-ethynylphenol has limited water solubility, any aqueous layers from extractions or washes that have been in contact with the compound must be treated as hazardous aqueous waste. Do not discard them down the sink.[7]
-
Incompatible Materials: Never mix 4-ethynylphenol waste with strong oxidizing agents, acid chlorides, or acid anhydrides, as these are incompatible with the phenol group.[9]
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Contaminated Solid Waste
-
Collection: At the point of generation (inside the fume hood), place all contaminated solid items (gloves, wipes, pipette tips, etc.) into a designated temporary collection bag.
-
Transfer: Once the experiment is complete or the temporary bag is full, securely close the bag and transfer it to the designated solid hazardous waste container (e.g., a lined 5-gallon pail).[10]
-
Labeling: Ensure the primary container is clearly and accurately labeled with a hazardous waste tag, specifying "Phenol, 4-ethynyl-" and any solvents used.
-
Closure: Keep the container lid securely fastened at all times, except when adding waste.[7]
-
Pickup: When the container is 90% full, submit a request for chemical waste pickup through your institution's Environmental Health & Safety (EHS) office.[7]
Protocol 2: Disposal of Liquid Waste
-
Container Setup: Place a designated, properly labeled glass or polyethylene-coated glass waste bottle in a secondary containment bin inside the fume hood.
-
Collection: Carefully pour or pipette liquid waste containing 4-ethynylphenol into the waste bottle using a funnel.
-
Rinsate Collection: The first rinse of any glassware that contained pure or concentrated 4-ethynylphenol must be collected as hazardous waste.[11] Subsequent rinses may be managed according to your institutional policies, but collecting the first rinse is critical.
-
Closure: Cap the waste bottle tightly after each addition. Do not leave a funnel in an open waste container.[10]
-
Pickup: When the bottle is 90% full, secure the cap and arrange for disposal via your institutional EHS office.
Emergency Procedures: Spills and Exposures
In Case of a Spill:
-
Small Spill (<50 mL in a fume hood):
-
Ensure PPE is intact. Alert others in the lab.
-
Absorb the spill with a chemical absorbent material like vermiculite or sand. Do not use paper towels for a liquid spill, as this can increase the surface area and potential for exposure.
-
Carefully sweep the absorbent material into a bag, seal it, and place it in the solid hazardous waste container.[1][9]
-
Decontaminate the area with a soap and water solution.[8]
-
-
Large Spill (>50 mL or outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and call your institution's emergency number (e.g., EHS Spill Response Team).[1]
-
Do not attempt to clean it up yourself.
-
In Case of Personal Exposure:
-
Skin Contact: This is a medical emergency. Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes.[9] While rinsing, remove all contaminated clothing. Seek immediate medical attention. Inform medical personnel that the exposure involved a phenol derivative.
-
Eye Contact: Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
Final Disposition: The Role of EHS
Under no circumstances should 4-ethynylphenol waste be disposed of via sanitary sewer or regular trash.[7] The only acceptable final disposal method is through your institution's licensed hazardous waste management program.[12] This typically involves high-temperature incineration by a certified contractor, which is effective at destroying both the phenolic and alkyne structures, converting them into less harmful oxidation products.[13] Always ensure your waste is properly labeled and documented to facilitate compliant and safe disposal by EHS professionals.
By adhering to these rigorous protocols, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of environmental responsibility and scientific practice.
References
-
Chemsrc. 4-Ethynylphenol | CAS#:2200-91-1. [Link]
-
Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Ethylphenol, 97%. [Link]
-
Chemistry LibreTexts. 10.8: Alkynes. [Link]
-
MDPI. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]
-
National Institutes of Health. NIH Waste Disposal Guide 2022 - Chemical Waste. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 4-Ethylphenol. [Link]
-
Synerzine. SAFETY DATA SHEET Phenol, 4-ethyl-. [Link]
-
The University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal. [Link]
-
CK-12 Foundation. Physical and Chemical Properties of Alkynes. [Link]
-
Quora. Why can't alkynes with terminal H atoms react with NaOH?. [Link]
-
Defense Technical Information Center. Disposal of Chemotherapeutic Agent -- Contaminated Waste. [Link]
-
Duke University Occupational & Environmental Safety Office. OESO Phenol Guideline. [Link]
-
Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. [Link]
-
PubChem. 4-Ethynylphenol. [Link]
-
United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
Sources
- 1. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. 4-Ethynylphenol | CAS#:2200-91-1 | Chemsrc [chemsrc.com]
- 6. 4-Ethynyl-phenol 95% | CAS: 2200-91-1 | AChemBlock [achemblock.com]
- 7. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 8. safety.duke.edu [safety.duke.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. ethz.ch [ethz.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. apps.dtic.mil [apps.dtic.mil]
Personal protective equipment for handling Phenol, 4-ethynyl-
<
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Phenol, 4-ethynyl-
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel compounds are fundamental to innovation. One such compound, Phenol, 4-ethynyl-, presents unique handling challenges due to its chemical properties. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this substance, ensuring the safety of researchers and the integrity of their work.
Understanding the Hazard: A Multifaceted Risk Profile
Phenol, 4-ethynyl-, also known as 4-ethynylphenol, combines the corrosive and systemically toxic nature of phenol with the reactivity of a terminal alkyne.[1][2][3] This dual functionality necessitates a comprehensive approach to risk mitigation.
Phenolic Hazards: Phenol is notorious for causing severe chemical burns upon skin contact.[2][3] A particularly insidious property is its local anesthetic effect, which can delay the perception of pain, leading to prolonged exposure and more severe tissue damage.[4][5] Furthermore, phenol is readily absorbed through the skin and can cause systemic toxicity, affecting the central nervous system, liver, and kidneys.[1][6]
Alkynyl Reactivity: The ethynyl group introduces a degree of chemical reactivity that requires careful management, particularly concerning incompatible materials.
Given this profile, a multi-layered PPE strategy is not just recommended; it is imperative.
Core Directive: A Risk-Based PPE Selection Protocol
The selection of appropriate PPE is not a one-size-fits-all exercise. It must be tailored to the specific experimental conditions, including the quantity of the substance being handled, its concentration, and the nature of the procedure (e.g., weighing a solid, preparing a solution, running a reaction).
Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is crucial to emphasize the foundational role of engineering controls. All work with Phenol, 4-ethynyl- should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3][5][6] An emergency eyewash station and safety shower must be readily accessible and unobstructed.[5][6][7][8]
Personal Protective Equipment: A Detailed Breakdown
The following table outlines the recommended PPE for various laboratory operations involving Phenol, 4-ethynyl-.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double-gloved nitrile or neoprene gloves.[1][2] | Chemical splash goggles.[1][5][6] | Fully buttoned lab coat.[1][2] | Generally not required if performed in a fume hood. |
| Solution Preparation | Utility-grade neoprene or butyl gloves over nitrile gloves.[1] | Chemical splash goggles and a face shield.[1][2][7] | Chemical-resistant apron over a lab coat.[1][2] | Not required in a fume hood; consider a respirator with an organic vapor cartridge if ventilation is compromised.[9] |
| Running Reactions | Utility-grade neoprene or butyl gloves over nitrile gloves.[1] | Chemical splash goggles and a face shield.[1][2][7] | Chemical-resistant apron over a lab coat.[1][2] | Not required in a fume hood. |
| Large-Scale Operations (>50g) | Laminate film gloves (e.g., Silver Shield®) over nitrile gloves.[4] | Chemical splash goggles and a face shield.[1][2][7] | Chemical-resistant suit or overalls.[9] | A fit-tested respirator with a type A-P filter may be necessary based on risk assessment.[9] |
| Spill Cleanup | Laminate film gloves or ChemTek® Viton®/Butyl® gloves.[2][4] | Chemical splash goggles and a face shield.[1][2][7] | Chemical-resistant apron or suit.[1][2] | Air-purifying respirator with organic vapor cartridges. |
The "Why" Behind the "What": A Deeper Dive into PPE Choices
-
Hand Protection: The recommendation for double-gloving, particularly with a more robust outer glove like neoprene or butyl rubber, is based on the corrosive nature of phenol and its ability to penetrate standard nitrile gloves, especially over time or in the presence of solvents like chloroform.[1][2] For significant exposure risks, laminate film gloves offer superior protection.[4]
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are essential to protect against splashes and aerosols.[1][6] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when preparing solutions or during transfers of larger volumes.[1][2][7]
-
Body Protection: A standard lab coat provides a basic barrier. However, for tasks with a higher splash potential, a chemical-resistant apron made of materials like butyl rubber or neoprene is crucial to prevent skin contact.[1][2]
-
Respiratory Protection: While a fume hood is the primary means of controlling inhalation hazards, a respirator may be necessary in specific situations, such as a large spill or if engineering controls are not functioning optimally. The choice of cartridge (organic vapor) is critical for capturing phenol vapors.[9]
Visualizing the Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling Phenol, 4-ethynyl-.
Caption: PPE Selection Workflow for Phenol, 4-ethynyl-
Operational and Disposal Plans: A Step-by-Step Guide
Handling Protocol:
-
Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the work.[2][7]
-
Pre-weighing: If possible, pre-weigh the required amount in a tared, sealed container to minimize handling of the open solid.
-
During Use: Always handle Phenol, 4-ethynyl- in the smallest practical quantities.[2][7] Keep containers closed when not in use.[2][7]
-
Post-Handling: After use, thoroughly decontaminate the work area with soap and water.[2][7] Wash hands thoroughly after removing gloves.[5][6]
Spill Response:
-
Small Spills (<50 mL): Wearing appropriate PPE, absorb the spill with an inert absorbent material like vermiculite.[6] Place the contaminated material in a sealed container for hazardous waste disposal.[6]
-
Large Spills (>50 mL): Evacuate the laboratory immediately and alert safety personnel.[6]
Disposal:
All waste containing Phenol, 4-ethynyl-, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1][6][7] Do not dispose of this chemical down the drain.[7]
Emergency Procedures: Immediate Actions are Critical
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing.[3][6]
-
After initial flushing, if available, swab the area with polyethylene glycol (PEG 300 or 400) to help remove residual phenol.[2][9]
-
Seek immediate medical attention.
Eye Contact:
Inhalation:
-
Move the individual to fresh air immediately.[6]
-
Seek medical attention.
Ingestion:
-
If the person is conscious, rinse their mouth with water and have them drink a few glasses of water.[10][11]
-
Seek immediate medical attention.
Conclusion: A Culture of Safety
The safe handling of reactive and toxic compounds like Phenol, 4-ethynyl- is paramount in a research setting. By understanding the specific hazards, implementing robust engineering controls, and meticulously following the detailed PPE and handling protocols outlined in this guide, researchers can mitigate risks and foster a strong culture of safety. This proactive approach not only protects individuals but also ensures the continued advancement of scientific discovery.
References
-
The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Phenol. Office of Environment, Health & Safety. Retrieved from [Link]
-
University of Massachusetts Amherst. (2023, June 30). FACT SHEET: Phenol. Office of Environmental Health and Safety (OEHS). Retrieved from [Link]
-
MJ Hughes Construction. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
EHS Insight. (n.d.). PPE for Hazardous Chemical Handling: Best Practices and Considerations. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 4-Ethynylphenol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Ethynylphenol. PubChem. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]
-
Monash University. (2023, June). Phenol - OHS Information Sheet. Health Safety & Wellbeing. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethylphenol, 97%. Retrieved from [Link]
-
Nanyang Technological University. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. Retrieved from [Link]
-
Synerzine. (2015, May 30). SAFETY DATA SHEET Phenol, 4-ethyl-. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-Ethylphenol. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Benzene. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Kerosene. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2016, March 7). NIOSH Pocket Guide to Chemical Hazards (NPG) Appendix C. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH. Retrieved from [Link]
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. SOP - Phenol - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 3. monash.edu [monash.edu]
- 4. oehs.tulane.edu [oehs.tulane.edu]
- 5. otago.ac.nz [otago.ac.nz]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. NIOSH Pocket Guide: Benzene [ccinfoweb.ccohs.ca]
- 9. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. synerzine.com [synerzine.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
